Product packaging for tert-Butyl propionate(Cat. No.:CAS No. 20487-40-5)

tert-Butyl propionate

Cat. No.: B1293826
CAS No.: 20487-40-5
M. Wt: 130.18 g/mol
InChI Key: JAELLLITIZHOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stereochemistry of kinetic Michael addition of the Z and E lithium enolates of tert-butyl propionate has been investigated.>tert-Butyl propionate is a natural product found in Malus pumila and Malus domestica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B1293826 tert-Butyl propionate CAS No. 20487-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5-6(8)9-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAELLLITIZHOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174459
Record name Propanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20487-40-5
Record name tert-Butyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20487-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DIMETHYLETHYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43953CC10D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Propionate: Chemical Structure, Properties, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl propionate (B1217596), a carboxylic acid ester, is a versatile organic compound with a range of applications, notably within the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its emerging role in drug development, including its use as a solvent in the synthesis of active pharmaceutical ingredients (APIs) and its potential as a promoiety in prodrug design. Detailed experimental protocols for its synthesis and key reactions are provided, alongside structured data presentation and visual workflows to facilitate understanding and practical application.

Chemical Structure and Identification

tert-Butyl propionate, also known by its IUPAC name tert-butyl propanoate, is the ester formed from propionic acid and tert-butanol (B103910).[1][2] Its structure features a propyl group attached to a carbonyl group, which is in turn bonded to a tert-butoxy (B1229062) group.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name tert-butyl propanoate[3]
Synonyms t-Butyl propionate, Propanoic acid, 1,1-dimethylethyl ester[3]
CAS Number 20487-40-5[3]
Molecular Formula C₇H₁₄O₂[3]
SMILES CCC(=O)OC(C)(C)C[3]
InChI Key JAELLLITIZHOGQ-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[4] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 130.18 g/mol [3]
Boiling Point 118-119 °C[5]
Melting Point Not available
Density 0.865 g/mL at 25 °C
Refractive Index 1.390 at 20 °C
Flash Point 21 °C (70 °F)
Solubility Soluble in organic solvents, limited solubility in water.[4]
Vapor Pressure 14.5 mmHg at 25 °C

Synthesis and Reactivity

The most common method for synthesizing this compound is through the Fischer esterification of propionic acid with tert-butanol, using an acid catalyst. Due to the tertiary nature of the alcohol, specific conditions are often employed to favor esterification and minimize side reactions like dehydration.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol is adapted from general procedures for Fischer esterification, with specific considerations for the use of a tertiary alcohol.[5][6]

Materials:

  • Propionic acid

  • tert-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Sulfuric acid adsorbed on anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionic acid (1.0 equivalent) and tert-butanol (1.5 equivalents).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reagent). Alternatively, for a milder reaction that minimizes alkene formation, a pre-prepared catalyst of sulfuric acid adsorbed on anhydrous magnesium sulfate can be used.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid) until no more gas evolves.

    • Brine

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation to yield the pure product.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Propionic Acid + tert-Butanol Reflux Reflux Reactants->Reflux Add Catalyst Catalyst H₂SO₄ / MgSO₄ Extraction Extraction with Diethyl Ether Reflux->Extraction Cool Washing Sequential Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure tert-Butyl Propionate Distillation->Product Fischer_Esterification_Mechanism Propionic_Acid Propionic Acid Protonation Protonation of Carbonyl Oxygen Propionic_Acid->Protonation + H⁺ Protonated_Acid Protonated Propionic Acid Protonation->Protonated_Acid Nucleophilic_Attack Nucleophilic Attack by tert-Butanol Protonated_Acid->Nucleophilic_Attack + tert-Butanol Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Intermediate Proton_Transfer->Protonated_Intermediate Elimination Elimination of Water Protonated_Intermediate->Elimination - H₂O Protonated_Ester Protonated This compound Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation - H⁺ Ester_Product This compound Deprotonation->Ester_Product

References

An In-depth Technical Guide to tert-Butyl Propionate (CAS 20487-40-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl propionate (B1217596) (CAS 20487-40-5), a versatile ester with applications in various scientific and industrial fields. This document consolidates essential information on its chemical and physical properties, synthesis, spectroscopic data, and safety protocols. Detailed experimental methodologies for its synthesis and analysis are presented, supported by structured data tables and workflow diagrams to facilitate practical application in a laboratory setting.

Introduction

tert-Butyl propionate, also known as tert-butyl propanoate, is an organic ester of propionic acid and tert-butanol (B103910).[1][2] It is a colorless, clear liquid with a characteristic fruity odor.[1] Its unique properties, including its role as a solvent and its fragrance profile, have led to its use in the chemical industry for the synthesis of other organic compounds and in the formulation of various products.[1][3] In the context of drug development, tert-butyl esters are often employed as protecting groups for carboxylic acids due to their stability under various conditions and their selective removal under acidic conditions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in experimental designs.

PropertyValueReference
CAS Number 20487-40-5[1][2][3][4]
Molecular Formula C₇H₁₄O₂[1][2][3]
Molecular Weight 130.18 g/mol [3][5]
Appearance Colorless, clear liquid[1][4]
Odor Fruity, ethereal, apple-like[1][6]
Boiling Point 118-118.5 °C[3][5][7]
Density 0.865 g/mL at 25 °C[3][5][7]
Refractive Index (n20/D) 1.393[3][5]
Flash Point 21 °C (69.8 °F) - closed cup[3][5]
Solubility Soluble in organic solvents; limited solubility in water.[1][4]
InChI Key JAELLLITIZHOGQ-UHFFFAOYSA-N[1][2][5]
SMILES CCC(=O)OC(C)(C)C[1][5]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of propionic acid with tert-butanol, using an acid catalyst. Due to the tertiary nature of the alcohol, care must be taken to minimize the competing elimination reaction (dehydration of tert-butanol to isobutylene).

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of tertiary alcohols.

Materials:

  • Propionic acid

  • tert-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine propionic acid (1.0 equivalent) and tert-butanol (1.2 equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture. The addition should be done carefully as the reaction can be exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted propionic acid - perform carefully due to CO₂ evolution)

      • Saturated sodium chloride solution (brine)

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

G Synthesis Workflow for this compound A Reactants (Propionic Acid, tert-Butanol) C Reaction Mixture (Reflux) A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Work-up (Washing & Neutralization) C->D E Drying & Solvent Removal D->E F Purification (Fractional Distillation) E->F G Pure this compound F->G

Synthesis Workflow for this compound

Spectroscopic and Analytical Data

The characterization of this compound is typically achieved through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of this compound. The electron ionization (EI) mass spectrum is characterized by specific fragmentation patterns.

m/zRelative IntensityPutative Fragment
5799.99[C(CH₃)₃]⁺
2926.04[CH₃CH₂]⁺
4114.16[C₃H₅]⁺
5611.91[C₄H₈]⁺ (isobutylene)
278.77[C₂H₃]⁺

Data sourced from PubChem CID 88561.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

  • ¹H NMR: Expected signals include a triplet for the methyl protons of the propionyl group, a quartet for the methylene (B1212753) protons of the propionyl group, and a singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: Distinct signals are expected for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methylene carbon of the propionyl group, and the methyl carbon of the propionyl group.

Note: While specific peak assignments and coupling constants require access to raw spectral data, reference spectra are available on platforms like SpectraBase.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. A strong absorption band is expected in the region of 1730 cm⁻¹ corresponding to the C=O stretching of the ester group. Additional bands corresponding to C-H and C-O stretching will also be present.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • Column: A non-polar or medium-polarity column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1 split ratio).

MS Conditions:

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 35-350).

G GC-MS Analysis Workflow A Sample Preparation (Dilution in appropriate solvent) B GC Injection (Vaporization) A->B C Chromatographic Separation (GC Column) B->C D Ionization (Electron Ionization Source) C->D E Mass Analysis (Mass Analyzer) D->E F Detection & Data Acquisition E->F G Data Analysis (Mass Spectrum) F->G

GC-MS Analysis Workflow

Safety and Handling

This compound is a highly flammable liquid and vapor. It can cause skin and serious eye irritation. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Keep away from heat, sparks, open flames, and hot surfaces.

Hazard StatementGHS Code
Highly flammable liquid and vaporH225
Causes skin irritationH315
Causes serious eye irritationH319

Data sourced from Sigma-Aldrich Safety Data Sheet.[5][7]

Applications

This compound has several documented applications:

  • Solvent: It can be used as a solvent for nitrocellulose, as well as natural and synthetic resins.[3]

  • Fragrances and Flavorings: Due to its fruity odor, it is utilized in the fragrance and flavoring industries.[1][3]

  • Chemical Intermediate: In organic synthesis, the tert-butyl ester group can serve as a protecting group for carboxylic acids. The stereochemistry of the Z and E lithium enolates of this compound has been investigated, indicating its utility in stereoselective reactions.[3][5]

Conclusion

This compound (CAS 20487-40-5) is a valuable chemical with well-defined properties and applications. This guide has provided a detailed overview of its synthesis, characterization, and safe handling. The presented experimental protocols and data tables offer a practical resource for researchers and professionals working with this compound. Further research into its applications, particularly in the context of drug development and as a building block in complex organic synthesis, is warranted.

References

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tert-butyl propionate (B1217596). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical Properties

tert-Butyl propionate (C7H14O2) is a colorless liquid recognized for its fruity odor.[1] It is an ester derived from propionic acid and tert-butyl alcohol.[1] Understanding its physical properties is crucial for its application in various industrial and research settings, including its use as a solvent and in the synthesis of coatings and adhesives.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison and reference.

Physical PropertyValueConditions
Molecular Weight 130.18 g/mol [2][3]
Density 0.865 g/mL[4][5]at 25 °C[4][5]
Boiling Point 118-118.5 °C[4]
Melting Point -80.46°C (estimate)[4]
Refractive Index 1.393[4][5]at 20 °C[4][5]
Flash Point 21 °C (closed cup)[4]
Vapor Pressure 14.5 mmHg[4]at 25 °C[4]
Solubility in Water 23.53 g/L[2]at 25 °C[2]
Solubility in other solvents Miscible with alcohol and ether[4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[6]

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer (density bottle)

  • Thermometer

Procedure:

  • Ensure the graduated cylinder or pycnometer is clean and dry.

  • Measure the mass of the empty container using an analytical balance.[6]

  • Add a known volume of this compound to the container.[6] When using a graduated cylinder, read the volume from the bottom of the meniscus.[7]

  • Measure the mass of the container with the liquid.[6]

  • Record the temperature of the liquid.

  • Calculate the density using the formula: Density = (Mass of liquid) / (Volume of liquid).[6] The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.[7]

  • For higher accuracy, repeat the measurement multiple times and calculate the average.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] A common method for its determination is distillation.[9]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or Bunsen burner

Procedure:

  • Place a volume of this compound into the distillation flask.

  • Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.[10]

  • Observe the temperature as the liquid begins to boil and the vapor rises and condenses.

  • The constant temperature at which the liquid and vapor are in equilibrium and the liquid is actively boiling is recorded as the boiling point.[9][10]

A micro-boiling point method can be used for smaller sample volumes.[10] This involves heating a small amount of the liquid in a test tube with an inverted capillary tube.[10] The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn into the capillary.[10]

Determination of Refractive Index

The refractive index is a measure of how much a light ray bends when it passes from one medium to another. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index from the scale.

  • Clean the prism thoroughly after the measurement.

Visualizations

Experimental Workflow for Density Determination

The following diagram illustrates the stepwise process for determining the density of a liquid like this compound.

G Figure 1: Experimental Workflow for Liquid Density Determination A Start B Clean and dry pycnometer A->B C Weigh empty pycnometer (m1) B->C D Fill pycnometer with this compound C->D E Weigh filled pycnometer (m2) D->E F Record volume of pycnometer (V) E->F G Calculate mass of liquid (m = m2 - m1) F->G H Calculate density (ρ = m / V) G->H I End H->I

Figure 1: Workflow for liquid density determination.

References

Synthesis of tert-Butyl Propionate from tert-Butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl propionate (B1217596) from tert-butanol (B103910), a process challenged by the tertiary alcohol's propensity for dehydration. We explore various catalytic strategies and reaction conditions, providing detailed experimental protocols and quantitative data to support researchers in optimizing this esterification.

Introduction

The esterification of tertiary alcohols such as tert-butanol presents a unique synthetic challenge. Under typical acidic conditions used for Fischer esterification, the rapid dehydration of tert-butanol to isobutylene (B52900) is a significant competing reaction, often leading to low yields of the desired ester.[1] This guide focuses on effective methodologies to favor the esterification pathway for the synthesis of tert-butyl propionate, a valuable building block in organic synthesis.

Reaction Pathways and Catalytic Strategies

The primary route for the synthesis of this compound from tert-butanol is the direct esterification of tert-butanol with a propionylating agent. The choice of catalyst and reaction conditions is critical to suppress the competing dehydration reaction.

Key Catalytic Approaches:

  • Modified Acid Catalysis: While strong mineral acids alone are often ineffective, their use in combination with a dehydrating agent can promote esterification. For instance, sulfuric acid adsorbed onto anhydrous magnesium sulfate (B86663) has been used for the preparation of tert-butyl esters.[2]

  • Solid Acid Catalysts: Heterogeneous catalysts such as zeolites, ionic liquids, and supported heteropolyacids offer advantages in terms of reusability and sometimes, improved selectivity.[1][3] Silicotungstic acid supported on bentonite (B74815) has been successfully employed for the synthesis of tert-butyl acetate (B1210297), a close analog.[1]

  • Coupling Agent-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can facilitate the esterification under milder conditions, avoiding strong acids that promote dehydration.[4] This method is often referred to as Steglich esterification.

The overall chemical transformation is depicted below:

reaction_pathway cluster_reactants Reactants cluster_products Products tert-Butanol tert-Butanol tert-Butyl_Propionate tert-Butyl_Propionate tert-Butanol->tert-Butyl_Propionate Esterification Propionyl_Source Propionic Acid or Propionyl Chloride Propionyl_Source->tert-Butyl_Propionate Byproduct Byproduct

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for key methods of synthesizing this compound from tert-butanol.

Method 1: Steglich Esterification using DCC and DMAP

This method is adapted from a general procedure for the esterification of tertiary alcohols.[4]

Materials:

  • tert-Butanol

  • Propionic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propionic acid (1.0 equivalent), tert-butanol (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield pure this compound.

Method 2: Heterogeneous Catalysis with Silicotungstic Acid on Bentonite

This protocol is based on the synthesis of tert-butyl acetate using a similar catalyst system.[1]

Materials:

  • tert-Butanol

  • Propionic acid

  • Silicotungstic acid on bentonite catalyst (e.g., 25 wt% loading)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propionic acid (1.0 equivalent), tert-butanol (1.1 equivalents), and the silicotungstic acid on bentonite catalyst (e.g., 0.7 g per mole of limiting reactant).

  • Add a suitable solvent such as toluene to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux (approximately 110 °C) and continue for 2-4 hours, collecting the water in the Dean-Stark trap.[1]

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture. The catalyst can be washed with a solvent, dried, and potentially reused.[1]

  • Wash the filtrate with saturated sodium bicarbonate solution to remove any unreacted propionic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by fractional distillation.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of tert-butyl esters, providing a baseline for the synthesis of this compound.

MethodReactantsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Steglich EsterificationCarboxylic Acid, tert-ButanolDCC, DMAPDCM0 to RT12-2440-60[5]
Heterogeneous CatalysisAcetic Acid, tert-ButanolSilicotungstic Acid/Bentonite (25 wt%)Toluene110287.2[1]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Combine tert-Butanol, Propionic Acid, and Catalyst Reaction Heat and Stir (with water removal if applicable) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, GC) Reaction->Monitoring Filtration Filter to Remove Catalyst/ Byproducts (e.g., DCU) Monitoring->Filtration Washing Aqueous Washes (Acid, Base, Brine) Filtration->Washing Drying Dry Organic Layer (e.g., MgSO4, Na2SO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Characterization Characterize Product (NMR, IR, GC-MS) Distillation->Characterization

Caption: General experimental workflow for the synthesis of this compound.

References

tert-Butyl propionate reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism of tert-Butyl Propionate (B1217596)

Introduction

Tert-butyl propionate is an ester of propionic acid and tert-butanol (B103910), notable for its characteristic fruity odor and its use as a solvent and flavoring agent.[1] In the context of organic synthesis and drug development, tert-butyl esters serve as crucial protecting groups for carboxylic acids. Their unique reactivity—facile cleavage under acidic conditions and marked stability towards basic and nucleophilic reagents—stems directly from the steric hindrance and electronic properties of the tert-butyl group.[2] This guide provides a detailed examination of the synthesis and hydrolysis reaction mechanisms of this compound, supported by experimental protocols, quantitative data, and mechanistic diagrams for a comprehensive understanding.

Synthesis of this compound: Acid-Catalyzed Esterification

The synthesis of this compound is typically achieved through acid-catalyzed esterification. Unlike primary or secondary alcohols that follow a standard Fischer esterification pathway (AAC2), the reaction involving a tertiary alcohol like tert-butanol proceeds via a different mechanism due to the stability of the corresponding tertiary carbocation.

Reaction Mechanism

The reaction between propionic acid and a tert-butyl source (tert-butanol or isobutene) under acidic conditions proceeds through a unimolecular mechanism involving a tert-butyl cation intermediate.

  • AAL1 Mechanism (using tert-butanol): This mechanism involves the alkyl-oxygen bond cleavage of the protonated alcohol.

    • Protonation of tert-butanol: The alcohol is protonated by the acid catalyst (e.g., H₂SO₄) to form a good leaving group (water).

    • Formation of tert-butyl cation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation.

    • Nucleophilic Attack: The carboxylic acid (propionic acid) acts as a nucleophile, attacking the tert-butyl cation.

    • Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.

  • Mechanism using Isobutene: An alternative and common industrial method involves the direct addition of the carboxylic acid to isobutene in the presence of an acid catalyst.[3]

    • Protonation of Alkene: The acid catalyst protonates isobutene to form the stable tert-butyl carbocation.

    • Nucleophilic Attack: Propionic acid attacks the carbocation.

    • Deprotonation: A final deprotonation step yields the this compound.

The logical flow for the synthesis via the tert-butyl cation intermediate is illustrated below.

G cluster_start Reactant Activation cluster_intermediate Intermediate Formation cluster_product Product Formation Prop_Acid Propionic Acid Protonated_Ester Protonated Ester Prop_Acid->Protonated_Ester Isobutene Isobutene tBu_Cation tert-Butyl Cation Isobutene->tBu_Cation H_plus H⁺ (Catalyst) H_plus->Isobutene Protonation tBu_Cation->Protonated_Ester Nucleophilic Attack Final_Ester This compound Protonated_Ester->Final_Ester Deprotonation (-H⁺)

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Esterification

The following is a representative protocol for the synthesis of a similar ester, butyl propionate, which can be adapted for this compound, typically by substituting 1-butanol (B46404) with tert-butanol or isobutene and adjusting reaction times and temperatures.

Materials:

  • Propionic acid (1.2 equivalents)

  • tert-Butanol (1.0 equivalent)

  • Cyclohexane (as solvent)

  • 4-Toluenesulfonic acid monohydrate (catalyst, ~0.025 equivalents)[4]

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663)

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer

  • Water separator (Dean-Stark apparatus)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus[4]

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask, add cyclohexane, propionic acid, tert-butanol, and 4-toluenesulfonic acid monohydrate.[4]

  • Reflux: Heat the mixture to reflux with stirring. Water produced during the reaction is collected in the water separator. Continue reflux until no more water separates (typically 1.5-3 hours).[4]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[4]

  • Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent (cyclohexane) by distillation. The remaining crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[4]

Quantitative Data

The efficiency of esterification is highly dependent on reaction conditions. The table below summarizes typical parameters influencing the synthesis of propionate esters.

ParameterConditionEffect on YieldReference
Temperature 35°C to 65°CIncreased temperature significantly increases reaction rate and yield.[5]
Catalyst Conc. 0.06/1 to 0.20/1 (Catalyst/Acid)Higher catalyst concentration increases the initial reaction rate.[5]
Molar Ratio 1/1 to 1/10 (Acid/Alcohol)Increasing the excess of alcohol shifts the equilibrium towards the product, increasing the final yield.[6]
Reaction Time 30 to 210 minutesYield increases with time, eventually reaching equilibrium.[5]

Hydrolysis of this compound

The cleavage of tert-butyl esters is a fundamental reaction, particularly in the deprotection of carboxylic acids during multi-step synthesis.

Acid-Catalyzed Hydrolysis Mechanism

Acid-catalyzed hydrolysis of this compound is the reverse of its synthesis and proceeds rapidly via the stable tert-butyl cation. This is classified as an AAL1 mechanism.

  • Protonation: The carbonyl oxygen of the ester is protonated by an acid (e.g., trifluoroacetic acid - TFA), enhancing the electrophilicity of the carbonyl carbon and weakening the adjacent alkyl-oxygen bond.[7][8]

  • C-O Bond Cleavage: The tert-butyl-oxygen bond cleaves heterolytically to form the carboxylic acid (propionic acid) and a stable tert-butyl carbocation. This is the rate-determining step.[7]

  • Fate of the Cation: The tert-butyl cation is neutralized by either eliminating a proton to form isobutylene (B52900) gas or by reacting with a nucleophile (like the trifluoroacetate (B77799) anion or water, if present).[7] The formation of a gaseous byproduct helps drive the reaction to completion.

G Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ H_plus H⁺ Prop_Acid Propionic Acid Protonated_Ester->Prop_Acid C-O Cleavage (Rate-Determining) tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Isobutene Isobutene tBu_Cation->Isobutene - H⁺ H_plus_regen H⁺

References

Spectroscopic Analysis of Tert-Butyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl propionate (B1217596) (C₇H₁₄O₂) is an ester known for its characteristic fruity odor.[1] As a compound of interest in various chemical and pharmaceutical applications, a thorough understanding of its structural and chemical properties is paramount. This technical guide provides a comprehensive overview of the spectroscopic data of tert-butyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid researchers in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals three distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.2Quartet2H-CH₂-
~1.4Singlet9H-C(CH₃)₃
~1.1Triplet3H-CH₃

Data sourced from publicly available spectral databases.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~174C=O (Ester Carbonyl)
~80-C(CH₃)₃
~28-CH₂-
~27-C(CH₃)₃
~9-CH₃

Data sourced from publicly available spectral databases.[1]

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of this compound can be obtained using the following protocol:

1.3.1. Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for esters.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing may be applied.[2]

  • Transfer: Transfer the solution into a clean NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[2]

1.3.2. Data Acquisition

  • Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.[2]

  • ¹H NMR: A standard single-pulse experiment is typically used. For accurate integration, a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) should be employed.[2]

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1735-1750Strong, SharpC=O Stretch (Ester)
~1000-1300StrongC-O Stretch
~2850-2980Medium-StrongC-H Stretch (Aliphatic)

Data is characteristic for aliphatic esters.[3][4]

Experimental Protocol for IR Spectroscopy

The following protocol is suitable for acquiring the IR spectrum of liquid this compound:

2.1.1. Sample Preparation (Neat Liquid)

  • Materials: Clean and dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates are required.[5]

  • Application: Place a small drop of this compound onto one salt plate.[6]

  • Assembly: Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates. Avoid the formation of air bubbles.[5]

2.1.2. Data Acquisition

  • Background Spectrum: A background spectrum of the empty spectrometer should be collected to account for atmospheric CO₂ and water vapor.[5]

  • Sample Spectrum: Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.[5]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
130Low[M]⁺ (Molecular Ion)
57High[C(CH₃)₃]⁺
29Moderate[CH₃CH₂]⁺
41Moderate[C₃H₅]⁺
56Moderate[C₄H₈]⁺

Data sourced from publicly available spectral databases.[1]

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

3.1.1. Sample Preparation

  • Dilution: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Vial: Transfer the solution to a standard 2 mL autosampler vial with a pre-slit septum.[7]

3.1.2. Data Acquisition

  • Injection: The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Data Interpretation and Structural Correlation

The combined data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound.

Spectroscopic_Analysis Spectroscopic Analysis of this compound TB_Propionate This compound C₇H₁₄O₂ NMR NMR Spectroscopy TB_Propionate->NMR Analyzed by IR IR Spectroscopy TB_Propionate->IR Analyzed by MS Mass Spectrometry TB_Propionate->MS Analyzed by H_NMR ¹H NMR - Provides proton environment information NMR->H_NMR Yields C_NMR ¹³C NMR - Reveals carbon framework NMR->C_NMR Yields Functional_Groups Functional Groups - Identifies C=O and C-O bonds IR->Functional_Groups Identifies Molecular_Weight Molecular Weight - Confirms molecular formula MS->Molecular_Weight Determines Fragmentation Fragmentation Pattern - Elucidates structural fragments MS->Fragmentation Reveals

References

Navigating the Solubility Landscape of tert-Butyl Propionate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl propionate (B1217596), an ester recognized for its characteristic fruity odor, serves as a versatile solvent and intermediate in various chemical syntheses, including pharmaceuticals and fragrances.[1] Its solubility profile in organic solvents is a critical parameter for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a consolidated overview of the available solubility data for tert-butyl propionate in organic solvents, outlines a general experimental protocol for solubility determination, and presents logical workflows for assessing solvent compatibility. While quantitative data in the public domain is limited, this guide aims to be a valuable resource by compiling existing information and providing a framework for further investigation.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior. As an ester derived from propionic acid and tert-butyl alcohol, its structure imparts a moderate polarity and the capacity for dipole-dipole interactions.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 20487-40-5[2]
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol
Appearance Colorless liquid[1][2]
Boiling Point 118-118.5 °C[3]
Density 0.865 g/mL at 25 °C
Refractive Index n20/D 1.393
Flash Point 21 °C (closed cup)

Solubility of this compound in Organic Solvents

This compound is generally described as being soluble in organic solvents and miscible with alcohols and ethers.[1][4][5] However, detailed quantitative solubility data across a wide range of solvents and temperatures is not extensively documented in publicly available literature. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in solvents of similar polarity.

Quantitative Solubility Data

The available quantitative data is primarily focused on short-chain alcohols.

Table 2: Quantitative Solubility of this compound in Select Organic Solvents at 25 °C

SolventSolubility (g/L)Temperature (°C)Reference(s)
Methanol576.6225[6]
Ethanol348.4225[6]
Isopropanol470.6925[6]

Note: The lack of further quantitative data in other common organic solvents such as ketones, esters, hydrocarbons, and halogenated solvents highlights a significant data gap in the chemical literature.

Qualitative Solubility Information

Based on general chemical principles and scattered qualitative statements, a broader, non-quantitative understanding of this compound's solubility can be inferred.

Table 3: Qualitative Solubility and Miscibility of this compound

Solvent ClassExpected Solubility/MiscibilityRationale
Alcohols Miscible[4][5]
Ethers Miscible[4][5]
Ketones Likely Soluble to MiscibleSimilar polarity and potential for dipole-dipole interactions.
Esters Likely Soluble to MiscibleStructural similarity.
Aromatic Hydrocarbons Likely SolubleNon-polar interactions with the butyl group.
Aliphatic Hydrocarbons Moderately to Highly SolubleThe alkyl chains of this compound favor interaction with non-polar solvents.
Halogenated Solvents Likely SolubleSolvents like dichloromethane (B109758) and chloroform (B151607) are versatile and can dissolve moderately polar compounds.
Water Limited to Practically Insoluble[1][4][5]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvents, experimental determination is necessary. The following provides a generalized methodology based on the isothermal equilibrium method.

Materials and Equipment
  • Solute: High-purity this compound (>99%)

  • Solvents: High-purity organic solvents of interest

  • Apparatus:

    • Analytical balance (±0.0001 g)

    • Isothermal shaker or magnetic stirrer with temperature control (e.g., water bath)

    • Calibrated thermometer or temperature probe

    • Glass vials or flasks with secure closures

    • Syringes and filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Refractometer)

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solute is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in an isothermal shaker set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to achieve a stable concentration.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the solid phase to settle. It is critical to maintain the temperature during this period.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification: Determine the concentration of this compound in the collected sample using a pre-validated analytical method (e.g., GC-FID). A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation: Calculate the solubility in the desired units (e.g., g/100mL, mol/L, mole fraction) based on the measured concentration and the density of the solvent at the experimental temperature.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_solute High-Purity Solute (this compound) prep_mixture Create Supersaturated Mixture prep_solute->prep_mixture prep_solvent High-Purity Solvent prep_solvent->prep_mixture equilibration Isothermal Agitation (e.g., 24-48h at constant T) prep_mixture->equilibration settling Allow Solid to Settle equilibration->settling sampling Extract & Filter Supernatant settling->sampling quantification Concentration Measurement (e.g., GC, HPLC) sampling->quantification calculation Calculate Solubility quantification->calculation

Caption: A generalized workflow for the experimental determination of solubility.

Logical Framework for Solvent Selection

This diagram outlines a decision-making process for selecting an appropriate solvent for this compound based on the intended application.

G start Define Application (e.g., Reaction, Extraction, Formulation) polarity_check Assess Polarity Requirements start->polarity_check volatility_check Consider Volatility & Boiling Point polarity_check->volatility_check reactivity_check Evaluate Chemical Compatibility/Reactivity volatility_check->reactivity_check select_candidates Select Candidate Solvents (e.g., Alcohols, Ethers, Ketones) reactivity_check->select_candidates experimental_validation Experimentally Validate Solubility & Performance select_candidates->experimental_validation final_selection Final Solvent Selection experimental_validation->final_selection

Caption: A logical decision tree for the selection of a suitable organic solvent.

Conclusion

While this compound is widely acknowledged to be soluble in a range of organic solvents, the publicly available quantitative data is sparse. This guide has synthesized the existing information and provided a framework for researchers to systematically approach solubility determination and solvent selection. The provided experimental protocol offers a starting point for generating the precise data needed for process optimization and formulation development. Further systematic studies to broaden the quantitative solubility database for this versatile compound would be of significant benefit to the scientific community.

References

Hydrolysis of tert-Butyl Propionate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of tert-butyl propionate (B1217596), a reaction of significant interest in organic synthesis and pharmaceutical development due to the use of the tert-butyl group as a protecting group for carboxylic acids. This document details the reaction kinetics, mechanisms, and experimental protocols for both acid- and base-catalyzed hydrolysis of this sterically hindered ester.

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. Tert-butyl esters, such as tert-butyl propionate, are of particular importance as they are widely used as protecting groups for carboxylic acids in multi-step organic synthesis. Their stability under neutral and basic conditions, coupled with their facile cleavage under acidic conditions, makes them a valuable tool for chemists.[1] Understanding the kinetics and mechanisms of the hydrolysis of this compound is crucial for optimizing reaction conditions, controlling reaction outcomes, and developing efficient deprotection strategies in the synthesis of complex molecules and active pharmaceutical ingredients.

The hydrolysis of this compound can be effectively achieved under both acidic and basic conditions, each proceeding through distinct mechanistic pathways which will be explored in detail in this guide.

Reaction Mechanisms

The hydrolysis of this compound follows different mechanisms depending on the catalytic conditions employed.

Acid-Catalyzed Hydrolysis (AAL1 Mechanism)

Unlike the typical acid-catalyzed hydrolysis of less hindered esters (AAC2 mechanism), tert-butyl esters undergo hydrolysis via a unimolecular AAL1 mechanism. This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed.

The reaction proceeds in three main steps:

  • Protonation of the carbonyl oxygen: The ester is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Unimolecular cleavage of the alkyl-oxygen bond: The bond between the tert-butyl group and the oxygen atom breaks, forming a stable tert-butyl carbocation and propanoic acid. This is the rate-determining step.

  • Deprotonation and formation of tert-butanol: The tert-butyl carbocation reacts with water to form tert-butanol, and the catalyst is regenerated.

Diagram 1: Acid-Catalyzed Hydrolysis of this compound.
Base-Catalyzed Hydrolysis (BAC2 Mechanism)

Under basic conditions, the hydrolysis of this compound proceeds via the more common bimolecular acyl-oxygen cleavage (BAC2) mechanism. This reaction, also known as saponification, is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium towards the products.[2]

The key steps are:

  • Nucleophilic attack: A hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the tert-butoxide ion as the leaving group.

  • Proton transfer: The tert-butoxide ion is a strong base and deprotonates the newly formed propanoic acid, yielding sodium propionate and tert-butanol.

Diagram 2: Base-Catalyzed Hydrolysis of this compound.

Quantitative Data

Table 1: Kinetic Data for the Hydrolysis of tert-Butyl Formate (B1220265) [3]

ParameterAcid-Catalyzed (kA)Neutral (kN)Base-Catalyzed (kB)
Rate Constant 2.7 x 10-3 M-1s-11.0 x 10-6 s-11.7 M-1s-1
Activation Energy (Ea) 59 ± 4 kJ/mol78 ± 5 kJ/mol88 ± 11 kJ/mol

Note: Data is for tert-butyl formate and serves as an approximation for this compound.

Experimental Protocols

The following are representative experimental protocols for the acid- and base-catalyzed hydrolysis of this compound. These protocols can be adapted based on the specific requirements of the research.

General Experimental Workflow

The general workflow for a kinetic study of this compound hydrolysis involves preparation of the reaction mixture, monitoring the reaction progress over time, and analyzing the data to determine kinetic parameters.

Experimental_Workflow General Experimental Workflow for Kinetic Studies prep Prepare Reactant Solutions (Ester, Acid/Base, Solvent) mix Mix Reactants in a Thermostated Reaction Vessel prep->mix sample Withdraw Aliquots at Specific Time Intervals mix->sample quench Quench the Reaction (e.g., with ice or a neutralizing agent) sample->quench analyze Analyze the Concentration of Reactant or Product (e.g., Titration, HPLC, GC) quench->analyze data Plot Concentration vs. Time to Determine Rate Law and Rate Constant analyze->data

Diagram 3: General Experimental Workflow for Kinetic Studies.
Acid-Catalyzed Hydrolysis Protocol

This protocol is adapted from general procedures for the acid-catalyzed hydrolysis of esters and is suitable for this compound.[4][5][6]

Materials:

  • This compound

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Solvent (e.g., a mixture of water and a co-solvent like dioxane or acetone (B3395972) to ensure solubility)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Ice

  • Thermostated water bath

  • Reaction flask with a reflux condenser

  • Burette, pipettes, and conical flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, place a known volume of the hydrochloric acid solution and the co-solvent. Equilibrate the flask to the desired reaction temperature in the water bath.

  • Initiation of Reaction: Add a known amount of this compound to the flask and start a timer.

  • Monitoring the Reaction: At regular time intervals, withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and immediately transfer it to a conical flask containing ice to quench the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized sodium hydroxide solution until a persistent pink color is observed. Record the volume of NaOH used.

  • Infinity Reading: To determine the concentration at the completion of the reaction (t∞), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 70°C) for a sufficient time to ensure complete hydrolysis. Cool the sample and titrate as described above.

  • Data Analysis: The concentration of propanoic acid at each time point can be calculated from the volume of NaOH used. The rate constant can then be determined by plotting the appropriate function of concentration versus time (e.g., ln([Ester]t/[Ester]0) vs. time for a first-order reaction).

Base-Catalyzed Hydrolysis Protocol (Mild, Non-Aqueous)

This protocol is particularly useful for the hydrolysis of sterically hindered esters like this compound under mild conditions.[1]

Materials:

  • This compound

  • Sodium hydroxide (e.g., 3 N in methanol)

  • Dichloromethane (B109758) (CH2Cl2)

  • Methanol (MeOH)

  • Hydrochloric acid (dilute, for workup)

  • Ethyl acetate (B1210297) (for extraction)

  • Sodium sulfate (B86663) (anhydrous)

  • Thin Layer Chromatography (TLC) plates

  • Stir plate and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve this compound (1 mmol) in dichloromethane (9 mL) in a flask with a stir bar.

  • Initiation of Reaction: Add a methanolic solution of 3 N NaOH (1 mL, 3 mmol) to the ester solution. The final solvent mixture will be approximately 9:1 CH2Cl2:MeOH.

  • Monitoring the Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC by spotting the reaction mixture against a standard of the starting material. The reaction is complete when the starting ester spot is no longer visible.

  • Workup: Once the reaction is complete, add water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with dilute HCl. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the propanoic acid.

Conclusion

The hydrolysis of this compound is a critical reaction for the deprotection of carboxylic acids in organic synthesis. The choice between acid- and base-catalyzed hydrolysis depends on the overall synthetic strategy and the presence of other functional groups in the molecule. The acid-catalyzed AAL1 mechanism, proceeding through a stable tert-butyl carbocation, is a hallmark of tert-butyl ester hydrolysis. In contrast, the base-catalyzed BAC2 mechanism provides an irreversible and often milder alternative. The quantitative data from the analogous tert-butyl formate and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and control the hydrolysis of this compound in their work.

References

An In-depth Technical Guide to the Esterification of Propionic Acid with Tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl propionate (B1217596) through the esterification of propionic acid with tert-butanol (B103910). This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

Esterification is a fundamental organic reaction involving the formation of an ester from a carboxylic acid and an alcohol. The synthesis of tert-butyl propionate, a valuable compound in various industrial applications, including as a solvent and an intermediate in the synthesis of pharmaceuticals, is achieved through the esterification of propionic acid with tert-butanol. This reaction is typically catalyzed by an acid, which facilitates the nucleophilic attack of the alcohol on the carbonyl group of the carboxylic acid.

The use of tert-butanol presents unique challenges due to its bulky nature and the propensity for the tertiary carbocation intermediate to undergo elimination, leading to the formation of isobutylene (B52900) as a significant byproduct. Therefore, careful selection of catalysts and optimization of reaction conditions are crucial for achieving high yields of the desired ester.

Reaction Mechanism and Kinetics

The acid-catalyzed esterification of propionic acid with tert-butanol follows a well-established nucleophilic acyl substitution mechanism. The reaction is reversible and typically involves the following steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of propionic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by tert-butanol: The lone pair of electrons on the oxygen atom of tert-butanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.

A significant side reaction is the acid-catalyzed dehydration of tert-butanol to form isobutylene, particularly at higher temperatures.[1] This side reaction can reduce the yield of the desired ester. The overall reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants.[2]

Experimental Protocols

While a specific, detailed protocol for the direct esterification of propionic acid with tert-butanol is not extensively documented in a single source, the following procedure has been compiled based on established methods for similar esterifications, such as those involving n-butanol or the synthesis of other tert-butyl esters.[3][4]

Materials and Equipment
  • Propionic acid

  • Tert-butanol

  • Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane) - optional

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Distillation apparatus

General Procedure for Acid-Catalyzed Esterification
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propionic acid and tert-butanol. A common molar ratio of acid to alcohol is 1:1.2 to 1:3 to shift the equilibrium towards the product.[5]

  • Catalyst Addition: Add the acid catalyst. For solid acid catalysts like Amberlyst-15, a typical loading is 10-20% by weight of the limiting reactant. For sulfuric acid, a catalytic amount (e.g., 1-5 mol%) is sufficient.[6]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used, if any. For solvent-free reactions, the temperature is typically maintained between 60-80°C to minimize the dehydration of tert-butanol. Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Reaction times can vary from a few hours to over 10 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.

    • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (if used) under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by fractional distillation.

Quantitative Data

The following tables summarize quantitative data from studies on the esterification of propionic acid with butanol isomers and the synthesis of other tert-butyl esters, providing a comparative context for the target reaction.

Table 1: Esterification of Propionic Acid with n-Butanol using Various Catalysts

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion (%)Reference
Amberlyst-151:1807~55[7]
Amberlyst-351:2100-~70 (equilibrium)[7]
Sulfuric Acid1:1.5605~60[2]
15 wt% WO3/SnO21:31104>80[5]

Table 2: Synthesis of Tert-Butyl Esters of Various Carboxylic Acids

Carboxylic AcidAlcoholCatalystTemperature (°C)Yield (%)Reference
Acetic AcidTert-butanolZinc ChlorideReflux53-60[4]
Acetic AcidTert-butanolDowex 50Wx850-80-[8]
Octanoic AcidTert-butanolAmberlyst-1580-
Acetic AcidTert-butanolSilicotungstic Acid/Bentonite11087.2[1]

Visualizations

The following diagrams illustrate the key processes involved in the esterification of propionic acid with tert-butanol.

Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products PropionicAcid Propionic Acid ProtonatedAcid Protonated Propionic Acid PropionicAcid->ProtonatedAcid Protonation TertButanol Tert-Butanol TetrahedralIntermediate Tetrahedral Intermediate TertButanol->TetrahedralIntermediate Catalyst H+ ProtonatedAcid->TetrahedralIntermediate Nucleophilic Attack TertButylPropionate This compound TetrahedralIntermediate->TertButylPropionate Elimination of Water Water Water TetrahedralIntermediate->Water RegeneratedCatalyst H+ TertButylPropionate->RegeneratedCatalyst Deprotonation

Caption: Acid-catalyzed esterification mechanism.

Experimental_Workflow Start Start: Mix Reactants & Catalyst Reflux Heat to Reflux Start->Reflux Monitor Monitor Reaction (GC/TLC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Catalyst (if solid) Cool->Filter Wash Wash with NaHCO3 & Brine Filter->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Fractional Distillation Evaporate->Distill End End: Pure this compound Distill->End

Caption: General experimental workflow.

Side_Reaction_Pathway TertButanol Tert-Butanol Protonation Protonation (H+) TertButanol->Protonation ProtonatedAlcohol Protonated Tert-Butanol Protonation->ProtonatedAlcohol Carbocation Tert-Butyl Carbocation ProtonatedAlcohol->Carbocation - H2O Water Water ProtonatedAlcohol->Water Elimination Elimination of H+ Carbocation->Elimination Isobutylene Isobutylene Elimination->Isobutylene

References

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl Propionate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for tert-butyl propionate (B1217596) (CAS No. 20487-40-5) in a laboratory environment. Adherence to these guidelines is critical for ensuring the safety of personnel and the integrity of research.

Chemical and Physical Properties

tert-Butyl propionate is a clear, colorless liquid with a fruity odor.[1] It is highly flammable and can cause skin and eye irritation.[2] Understanding its fundamental properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
CAS Number 20487-40-5
Appearance Colorless Liquid[1][3]
Boiling Point 118 - 118.5 °C
Density 0.865 g/mL at 25 °C
Flash Point 21 °C (69.8 °F) - closed cup
Solubility Soluble in alcohol; limited solubility in water.[1][3]
Vapor Pressure 14.53 mmHg at 25 °C (estimated)[3]
Refractive Index n20/D 1.393

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its high flammability and its potential to cause irritation to the skin and eyes.[2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor[2][4]
Skin IrritationCategory 2H315: Causes skin irritation[2][5]
Eye IrritationCategory 2H319: Causes serious eye irritation[2][5]

It is important to note that specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), have not been established for this compound.[1][3] Therefore, it is crucial to handle the substance with care, minimizing exposure through engineering controls, administrative controls, and personal protective equipment.

Risk Assessment and Control

A thorough risk assessment should be conducted before any procedure involving this compound. The following diagram illustrates the logical relationship between identifying hazards, assessing risks, and implementing control measures.

cluster_0 Risk Management Framework cluster_1 Hierarchy of Controls A Hazard Identification - Flammable Liquid (H225) - Skin Irritant (H315) - Eye Irritant (H319) B Risk Assessment - Evaluate probability and severity of exposure - Consider quantity, duration, and procedure A->B C Control Measures - Implement hierarchy of controls B->C D Elimination / Substitution (Is use of this chemical necessary?) C->D E Engineering Controls - Fume Hood - Local Exhaust Ventilation D->E Most Effective F Administrative Controls - Standard Operating Procedures (SOPs) - Training - Restricted Access E->F G Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat F->G Least Effective

Caption: Risk assessment and control hierarchy for chemical safety.

Standard Operating Protocols

Detailed protocols for handling, storage, and emergencies are mandatory to minimize risk.

Protocol for Safe Handling and Storage

This protocol outlines the standard procedure for using this compound in a laboratory setting.

Materials:

  • This compound

  • Chemical fume hood

  • Appropriate glassware

  • Grounding straps (if transferring large quantities)

  • Personal Protective Equipment (see Section 5.0)

Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are accessible.

  • Engineering Controls: Conduct all work involving this compound inside a certified chemical fume hood to prevent inhalation of vapors.[6] Ensure adequate ventilation.

  • Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[2]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Use only non-sparking tools to prevent ignition.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[2]

  • Storage:

    • Store in a tightly closed container.[2]

    • Keep in a cool, dry, and well-ventilated place away from heat and sources of ignition.[2]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • Hygiene: Wash hands thoroughly after handling the substance. Immediately change any contaminated clothing.[2]

Protocol for Accidental Release (Spill Cleanup)

This protocol details the steps to be taken in the event of a spill.

Materials:

  • Inert absorbent material (e.g., sand, silica (B1680970) gel, Chemizorb®)[2][6]

  • Non-sparking tools (e.g., plastic scoop)

  • Sealable container for hazardous waste

  • Spill response PPE (e.g., chemical-resistant gloves, splash goggles, vapor respirator if necessary)

Procedure:

  • Evacuation and Ignition Control: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition (flames, sparks, hot surfaces).

  • Ventilation: Ensure the area is well-ventilated, preferably under a fume hood.

  • Containment: Prevent the spill from spreading and entering drains. Cover drains if necessary.[2]

  • Absorption: For small spills, cover with a non-combustible, inert absorbent material.[2][6]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled, and sealed container for chemical waste disposal.[5]

  • Decontamination: Clean the affected area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: Dispose of the waste container according to institutional and local regulations for hazardous waste.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against exposure.

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentSpecifications and RationaleReference(s)
Eyes/Face Safety glasses with side-shields or gogglesMust comply with OSHA 29 CFR 1910.133 or EN166. Protects against splashes.[6]
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended to prevent skin contact.[6]
Body Flame-retardant, anti-static laboratory coatProtects against splashes and minimizes the risk of ignition from static electricity.[2]
Respiratory Fume hood or ventilated enclosurePrimary method of vapor control. A vapor respirator may be needed for large spills or inadequate ventilation.[6]

Emergency Procedures

Immediate and correct response to an exposure is critical.

First-Aid Measures

Table 4: First-Aid Protocols for this compound Exposure

Exposure RouteProtocolReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[2]
Firefighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).

  • Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel along the ground to a distant ignition source and flash back.[2] Hazardous combustion products include carbon oxides.

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool unopened containers.

Stability and Reactivity

  • Reactivity: Vapors may form an explosive mixture with air.[2]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[1][2]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moisture.[2]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[1]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides can form.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[2] Leave chemicals in their original containers and do not mix with other waste.[2] Entrust disposal to a licensed waste disposal company. Uncleaned containers should be handled as if they contain the product itself.[2]

Laboratory Workflow

The following diagram illustrates a standard workflow for safely incorporating this compound into a laboratory experiment, from procurement to disposal.

start Start: Project Planning risk_assessment 1. Conduct Risk Assessment (Review SDS) start->risk_assessment procurement 2. Procure Chemical & PPE risk_assessment->procurement storage 3. Log & Store in Flammables Cabinet procurement->storage prep 4. Prepare Workspace (Fume Hood, Spill Kit) storage->prep experiment 5. Execute Experiment (Follow Handling Protocol) prep->experiment decon 6. Decontaminate Glassware & Work Area experiment->decon waste 7. Segregate & Label Hazardous Waste decon->waste disposal 8. Schedule Waste Pickup waste->disposal end End: Documentation disposal->end

Caption: Standard laboratory workflow for handling this compound.

References

A Technical Guide to the Thermo-chemical Properties of tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermo-chemical and physical properties of tert-butyl propionate (B1217596) (CAS 20487-40-5). The document collates data from various sources, details relevant experimental methodologies for thermo-chemical analysis, and presents a key synthetic pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physical and Chemical Properties

Tert-butyl propionate, also known as tert-butyl propanoate, is an ester of propionic acid and tert-butyl alcohol.[1] It is a colorless liquid with a characteristic fruity odor.[1] Below is a summary of its key physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[2][3][4]
Molecular Weight 130.18 g/mol [2][3][5]
CAS Number 20487-40-5[2][3][5]
Appearance Colorless liquid[4][6]
Density 0.865 g/mL at 25 °C[5][7]
Boiling Point 118 - 118.5 °C[5][7][8]
Refractive Index (n20/D) 1.393[5][8]
Flash Point 21 °C (69.8 °F) - closed cup[5][9]
Vapor Pressure (est.) 17.11 hPa at 20°C; 22.96 hPa at 25°C[2]
Solubility Limited solubility in water; soluble in organic solvents like ethanol.[1][2]
InChI Key JAELLLITIZHOGQ-UHFFFAOYSA-N[3][5]
SMILES CCC(=O)OC(C)(C)C[2][3][5]

Thermo-chemical Data

Detailed experimental thermo-chemical data for this compound is not extensively available in the public literature. Properties such as the standard enthalpy of formation and the standard enthalpy of combustion are crucial for reaction modeling and safety assessments. While specific values for this compound are not cited in the searched literature, the experimental protocols for determining these values for similar esters are well-established.

Thermo-chemical PropertyValueSource(s)
Standard Enthalpy of Formation (ΔfH°) Data not readily available in searched literature.
Standard Enthalpy of Combustion (ΔcH°) Data not readily available in searched literature.
Heat Capacity (Cp) Data not readily available in searched literature.

Key Experimental Protocols

The following sections describe the standard methodologies used to determine the primary thermo-chemical properties of organic esters like this compound.

The standard enthalpy of combustion is determined using an isoperibol bomb calorimeter.[10] This technique measures the heat released when a substance is completely combusted in a controlled environment.

  • Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the water and the calorimeter hardware, causing a temperature increase that is precisely measured.[11]

  • Apparatus:

    • Oxygen combustion bomb

    • Calorimeter bucket (containing a known mass of water)

    • High-precision digital thermometer (resolution of ±0.001 °C)

    • Ignition system

    • Stirrer

  • Experimental Workflow:

    • A pellet of a known mass (approx. 0.5-1.0 g) of this compound is placed in a crucible inside the oxygen bomb.

    • The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

    • The sealed bomb is placed in the calorimeter bucket, which is filled with a known mass of water.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded for several minutes to establish a baseline.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is recorded at regular intervals as it rises to a maximum and then slowly cools.

    • The total heat released (q_total) is calculated from the corrected temperature change (ΔT) and the previously determined total heat capacity of the calorimeter system (C_cal).

    • The enthalpy of combustion is then calculated on a molar basis from the heat released and the number of moles of the sample combusted.[12]

DSC is a thermal analysis technique used to measure the amount of heat required to increase the temperature of a sample.

  • Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature while both are subjected to a controlled temperature program.

  • Apparatus:

    • Differential Scanning Calorimeter

    • Hermetically sealed sample pans (e.g., aluminum)

    • An inert reference pan (usually empty)

  • Experimental Workflow:

    • The instrument is calibrated using a standard material with a known heat capacity and melting point (e.g., indium).

    • A small, known mass of this compound is hermetically sealed in a sample pan.

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • A three-step thermal program is typically run:

      • An initial heating scan to erase the thermal history of the sample.

      • A controlled cooling scan.

      • A final heating scan at a constant rate (e.g., 10 °C/min) over the desired temperature range.

    • The heat flow is measured during the final heating scan.

    • The heat capacity of the sample is calculated by comparing its heat flow curve to that of a known standard (e.g., sapphire) and a baseline (empty pan) run under identical conditions.

Synthesis Pathway: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of propionic acid with tert-butyl alcohol, using a strong acid catalyst such as sulfuric acid.[5][13] This is a reversible nucleophilic acyl substitution reaction.[8][14] The equilibrium is typically driven towards the product by using an excess of one reactant or by removing water as it is formed.[14]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_products Products Prop_Acid Propionic Acid CH₃CH₂COOH Protonated_Acid Protonated Carbonyl Prop_Acid->Protonated_Acid tert_But tert-Butanol (CH₃)₃COH Tetra_Int Tetrahedral Intermediate tert_But->Tetra_Int H_plus H⁺ (from H₂SO₄) H_plus->Protonated_Acid + H⁺ Protonated_Acid->Tetra_Int + tert-Butanol Ester This compound Tetra_Int->Ester - H₂O, - H⁺ Water Water H₂O Tetra_Int->Water

Figure 1: Reaction pathway for the synthesis of this compound.

Safety Information

This compound is a flammable liquid and requires careful handling. The following table summarizes its GHS hazard classifications.

Hazard TypeGHS ClassificationSource(s)
Signal Word Danger[4][5]
Pictograms Flame, Exclamation Mark[4]
Hazard Statements H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation.[5]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9]

References

Methodological & Application

Application Notes: The Tert-Butyl Ester as a Robust Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the array of options for masking carboxylic acid functionalities, the tert-butyl (t-Bu) ester stands out for its unique combination of stability and selective lability. Its widespread application, particularly in peptide synthesis and complex molecule construction, stems from its steric bulk, which effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents.[1][2] Crucially, it can be selectively removed under specific acidic conditions that leave many other protecting groups intact, a property known as orthogonality.[1][2]

The utility of the tert-butyl ester is rooted in its stability under neutral and basic conditions and its facile cleavage in the presence of strong acids.[1] The deprotection mechanism involves an acid-catalyzed cleavage that proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation), which then typically eliminates as isobutylene (B52900) gas.[1][3] This irreversible decomposition drives the reaction to completion, making the deprotection step highly efficient.[1]

Key Advantages:
  • Robust Stability : Tert-butyl esters are stable to a wide range of nucleophiles, organometallic reagents, and basic conditions.[1]

  • Orthogonality : They are compatible with base-labile protecting groups, such as the Fmoc group used in peptide synthesis, allowing for selective deprotection strategies.[1][4]

  • Facile Cleavage : The group is readily removed under specific and mild acidic conditions.[1]

Limitations:
  • Acid Sensitivity : This protecting group cannot be used in synthetic routes that require strongly acidic conditions for other transformations.[1]

  • Steric Hindrance : The bulky nature of the tert-butyl group can sometimes hinder reactions at adjacent stereocenters.[1]

Data Presentation

Comparison of Common Carboxylic Acid Protecting Groups

The selection of a protecting group significantly impacts the efficiency and yield of a synthetic route. The tert-butyl ester offers a superior combination of stability and selective removal compared to other common ester protecting groups.

Protecting GroupProtection MethodTypical Yield (%)Deprotection MethodTypical Yield (%)Key Features
tert-Butyl Ester Isobutylene, cat. H₂SO₄>90TFA, DCM>95Stable to base and nucleophiles; cleaved by acid.[5]
Di-t-butyl dicarbonate, DMAP85-95HCl in Dioxane>95Milder protection conditions.[5]
Methyl Ester MeOH, H₂SO₄ (Fischer Esterification)80-95NaOH, MeOH/H₂O (Saponification)>90Base-labile; may not be suitable for base-sensitive substrates.[5]
Benzyl Ester Benzyl alcohol, acid catalyst80-95H₂, Pd/C (Hydrogenolysis)>95Cleaved under neutral conditions; useful for acid/base sensitive molecules.
Deprotection Conditions for Tert-Butyl Esters

The choice of deprotection reagent is critical and depends on the presence of other acid-labile functionalities within the molecule.

ReagentSolventTemperatureTimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room Temp.1 - 4 h>95Standard and highly effective method.[5]
Hydrogen Chloride (HCl)Dioxane / EtherRoom Temp.1 - 4 hHighA classic and efficient alternative to TFA.[1]
Sulfuric Acid (H₂SO₄)Dioxane / H₂ORoom Temp.VariableHighStronger acid, less common for sensitive substrates.[1]
CeCl₃·7H₂O–NaIAcetonitrile40 - 70 °CVariableGoodOffers selectivity for deprotecting t-Bu esters in the presence of N-Boc groups.[6][7]
Tris(4-bromophenyl)aminium ("Magic Blue") / Et₃SiHDichloromethane (DCM)Room Temp.< 5 minup to 95Catalytic and very mild conditions, avoiding strong acids.[6][8]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester

This protocol describes a common method using isobutylene and an acid catalyst.[2][5]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Dioxane or a mixture of tert-butyl acetate (B1210297) and dichloromethane

  • Concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) (catalytic amount, e.g., 0.1 equiv)[2]

  • Isobutylene (gas or liquid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent (e.g., dioxane) in a pressure-rated flask or sealed tube.

  • Cool the solution in an ice bath (0 °C).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid.

  • Bubble isobutylene gas through the solution or add condensed liquid isobutylene (excess).

  • Seal the reaction vessel securely.

  • Allow the mixture to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the vessel and carefully vent any excess pressure.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude tert-butyl ester, which can be purified by flash chromatography if necessary.

Protocol 2: Deprotection of a Tert-Butyl Ester using TFA

This protocol describes the standard procedure for cleaving a tert-butyl ester using trifluoroacetic acid.[5][9]

Materials:

  • Tert-butyl ester substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve the tert-butyl ester in dichloromethane (DCM). The concentration will be substrate-dependent.

  • Add trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of DCM:TFA, but this can range from 1:4 to 4:1 depending on the substrate's sensitivity and the presence of other acid-labile groups.[5]

  • Stir the reaction mixture at room temperature for 1-5 hours.[9] Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (rotary evaporation).

  • To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.

  • The resulting carboxylic acid can often be used in the next step without further purification. If necessary, purification can be achieved by crystallization or chromatography.

Note on Scavengers : During deprotection, the generated tert-butyl cation is a reactive electrophile that can cause side reactions (e.g., alkylation of sensitive residues like tryptophan or methionine).[3] To prevent this, "scavengers" such as triethylsilane (TES) or water can be added to the reaction mixture to trap the cation.[3]

Visualizations

Protection_Deprotection_Workflow Figure 1: Protection and Deprotection Cycle cluster_protection cluster_deprotection Start Carboxylic Acid (R-COOH) Protected tert-Butyl Ester (R-COO-tBu) Start->Protected  Isobutylene, H+ cat.   Deprotected Carboxylic Acid (R-COOH) Protected->Deprotected  TFA / DCM or H+   p_reagent Protection dp_reagent Deprotection

Caption: Workflow for tert-butyl ester protection and deprotection.

Orthogonality_Diagram Figure 2: Orthogonality in Peptide Synthesis Molecule Fully Protected Dipeptide Fmoc-NH-AA1-AA2-COO-tBu Amine_Deprotected Amine Deprotected H2N-AA1-AA2-COO-tBu Molecule->Amine_Deprotected  Piperidine (Base)   Acid_Deprotected Acid Deprotected Fmoc-NH-AA1-AA2-COOH Molecule->Acid_Deprotected  TFA (Acid)   Chain_Elongation Chain Elongation (Add Fmoc-AA3) Amine_Deprotected->Chain_Elongation  Coupling  

Caption: Orthogonal removal of Fmoc and tert-butyl groups.

References

Chiral Synthesis Applications of tert-Butyl Propionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl propionate (B1217596) is a valuable reagent in chiral synthesis, primarily utilized for the introduction of a propionate moiety in a stereocontrolled manner. Its bulky tert-butyl group plays a crucial role in influencing the stereochemical outcome of reactions, making it a useful tool in the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.

This document provides detailed application notes and protocols for the use of tert-butyl propionate and its derivatives in key chiral synthesis transformations, including asymmetric aldol (B89426) reactions, Michael additions, and alkylations.

Application Notes

The primary application of this compound in chiral synthesis revolves around the generation of its enolate, which can then participate in various carbon-carbon bond-forming reactions. The steric hindrance provided by the tert-butyl group can significantly influence the facial selectivity of these reactions, leading to high levels of diastereoselectivity and enantioselectivity, especially when used in conjunction with chiral auxiliaries.

Key applications include:

  • Asymmetric Aldol Reactions: The enolate of a propionyl group, often attached to a chiral auxiliary, can react with aldehydes to form β-hydroxy carbonyl compounds with two new stereocenters. The choice of the base, solvent, and Lewis acid can be tuned to achieve high stereoselectivity.

  • Diastereoselective Michael Additions: The lithium enolates of this compound have been studied in kinetic Michael additions, demonstrating their utility in the formation of chiral adducts.

  • Stereoselective Alkylations: While direct alkylation of the this compound enolate can be challenging, attaching the propionyl group to a chiral auxiliary allows for highly diastereoselective alkylations.

The tert-butyl ester can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid without racemization of the newly formed stereocenters.

Quantitative Data Summary

The following tables summarize quantitative data from representative stereoselective reactions involving propionate derivatives, illustrating the high levels of stereocontrol achievable.

Table 1: Diastereoselective Propionate Aldol Reactions with a Camphor-Derived Chiral Lithium Enolate

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehydeβ-hydroxy ketone95>98:2
2Isobutyraldehydeβ-hydroxy ketone9295:5
3Acroleinβ-hydroxy ketone9091:9

Data is for a camphor-derived chiral ethyl ketone, which serves as a proxy for the reactivity of a chiral propionate enolate system.[1]

Table 2: Diastereoselective Alkylation of a Chiral Titanium(IV) Enolate with tert-Butyl Peresters

EntryPeresterProductYield (%)Diastereomeric Ratio
1Adamantane-1-carbonyl peroxide tert-butyl esterα-alkylated oxazolidinone74≥97:3
2Cyclohexanecarbonyl peroxide tert-butyl esterα-alkylated oxazolidinone85≥97:3
32-Ethylhexanoyl peroxide tert-butyl esterα-alkylated oxazolidinone65≥97:3

These reactions demonstrate the high diastereoselectivity achievable in the alkylation of a chiral N-acyl oxazolidinone, a common strategy in chiral synthesis where a propionyl group could be employed.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Propionate Aldol Reaction using a Chiral Auxiliary

This protocol describes a general method for the diastereoselective aldol reaction of an N-propionyl chiral auxiliary with an aldehyde.

Workflow for Asymmetric Aldol Reaction

start N-Propionyl Chiral Auxiliary enolate Formation of Boron Enolate (e.g., Bu2BOTf, DIPEA) start->enolate reaction Aldol Addition (-78 °C to 0 °C) enolate->reaction aldehyde Aldehyde aldehyde->reaction product Diastereomerically Enriched Aldol Adduct reaction->product hydrolysis Hydrolysis of Auxiliary (e.g., LiOH, H2O2) product->hydrolysis final_product Chiral β-Hydroxy Propionic Acid hydrolysis->final_product

Caption: Workflow for a typical asymmetric aldol reaction.

Materials:

  • N-propionyl chiral auxiliary (e.g., N-propionyl oxazolidinone)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (B109758) (DCM)

  • Methanol

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve the N-propionyl chiral auxiliary (1.0 equiv) in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Cool the solution to 0 °C.

  • Add diisopropylethylamine (1.2 equiv) dropwise.

  • Add dibutylboron triflate (1.1 equiv) dropwise. The solution should turn from colorless to yellow.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aldol adduct.

Protocol 2: Stereoselective Alkylation of a Chiral N-Acyl Oxazolidinone

This protocol details the diastereoselective alkylation of a chiral N-acyl oxazolidinone enolate with an alkyl halide. A propionyl group can be used in place of the generic acyl group for the synthesis of α-substituted propionic acid derivatives.

Logical Flow of Stereoselective Alkylation

cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Auxiliary Cleavage N-Acyl Oxazolidinone N-Acyl Oxazolidinone Base (e.g., LDA) Base (e.g., LDA) N-Acyl Oxazolidinone->Base (e.g., LDA) Deprotonation Lithium Enolate Lithium Enolate Base (e.g., LDA)->Lithium Enolate Alkyl Halide Alkyl Halide Lithium Enolate->Alkyl Halide SN2 Attack Alkylated Product Alkylated Product Alkyl Halide->Alkylated Product Cleavage Reagent (e.g., LiOH) Cleavage Reagent (e.g., LiOH) Alkylated Product->Cleavage Reagent (e.g., LiOH) Chiral Carboxylic Acid Chiral Carboxylic Acid Cleavage Reagent (e.g., LiOH)->Chiral Carboxylic Acid

Caption: Key steps in chiral auxiliary-mediated alkylation.

Materials:

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-BuLi (1.05 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C.

  • In a separate flask, dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution to the oxazolidinone solution and stir for 30 minutes to form the lithium enolate.

  • Add the alkyl halide (1.2 equiv) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Conclusion

This compound and its derivatives are versatile reagents in chiral synthesis. The steric bulk of the tert-butyl group provides a powerful tool for controlling the stereochemical outcome of key carbon-carbon bond-forming reactions. The protocols outlined above provide a foundation for the application of these principles in the synthesis of enantiomerically enriched molecules for research and development in the pharmaceutical and chemical industries. Further exploration of different chiral auxiliaries and reaction conditions can lead to even higher levels of stereocontrol and broader applicability.

References

Diastereoselective Synthesis Using Propionate Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for achieving high levels of diastereoselectivity in chemical transformations involving propionate (B1217596) derivatives. The methodologies outlined are critical for the stereocontrolled synthesis of complex organic molecules, particularly in the fields of natural product synthesis and pharmaceutical development, where precise control of stereochemistry is paramount for biological activity.

Application Notes

The α-carbon of a propionate ester is a versatile site for carbon-carbon bond formation through the generation of an enolate. However, reactions such as alkylations and aldol (B89426) additions at this prochiral center can generate a new stereocenter. Achieving diastereoselectivity in these transformations requires a robust method for controlling the facial selectivity of the incoming electrophile.

While strategies exist for the direct asymmetric functionalization of simple ester enolates like that of tert-butyl propionate, the most reliable and widely adopted methods for achieving high diastereoselectivity involve the use of chiral auxiliaries. These auxiliaries are chiral molecules that are temporarily attached to the propionate moiety, effectively directing the approach of the electrophile to one face of the enolate. The Evans oxazolidinone auxiliaries are among the most successful and well-documented for this purpose.

This document focuses on the application of N-propionyl oxazolidinones in diastereoselective alkylation and aldol reactions, providing detailed protocols and expected outcomes.

General Workflow

The general strategy for employing a chiral auxiliary in diastereoselective propionate functionalization follows a three-step sequence: acylation, diastereoselective enolate reaction, and auxiliary removal. This workflow allows for the creation of a stereocenter with high fidelity, followed by the recovery of the often-valuable chiral auxiliary.

G cluster_0 cluster_1 cluster_2 A Chiral Auxiliary (e.g., Evans Oxazolidinone) B Acylation with Propionyl Chloride A->B 1 C N-Propionyl Auxiliary B->C D Enolate Formation (e.g., LDA, Bu2BOTf) C->D 2 E Reaction with Electrophile (E+) D->E F Diastereomerically Enriched Product E->F G Auxiliary Cleavage (e.g., LiOH, LiBH4) F->G 3 H Chiral Product (Acid, Alcohol, etc.) G->H I Recovered Auxiliary G->I

Caption: General workflow for chiral auxiliary-mediated diastereoselective synthesis.

Protocol 1: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone

This protocol describes the alkylation of an N-propionyl derivative of a valine-derived oxazolidinone. The bulky isopropyl group of the auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity.

Mechanism of Stereocontrol

The stereochemical outcome is determined by the conformation of the lithium enolate. The chiral auxiliary forces the enolate to adopt a conformation where one face is sterically hindered. The electrophile (in this case, an alkyl halide) preferentially attacks from the less hindered face.

G cluster_0 Enolate Formation and Conformation cluster_1 Facial Selection imide N-Propionyl Oxazolidinone enolate (Z)-Enolate Chelate imide->enolate LDA, THF, -78°C attack Electrophilic Attack (R-X) enolate->attack product Alkylated Product (Single Diastereomer) attack->product Attack from less hindered face steric_shield Bulky auxiliary group shields top face

Caption: Stereocontrol in the alkylation of an N-propionyl oxazolidinone auxiliary.

Quantitative Data
Electrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl (B1604629) BromideLDATHF-78 to 092>99:1
Methyl IodideLDATHF-7895>99:1
Allyl IodideNaHMDSTHF-788998:2
Isopropyl IodideLDATHF/HMPA-407595:5
Experimental Protocol

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or similar Evans auxiliary)

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine (B44863)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzyl Bromide)

  • Saturated aqueous NH₄Cl solution

  • Standard workup and purification reagents (solvents, MgSO₄, silica (B1680970) gel)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • To a solution of the chiral auxiliary (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-BuLi (1.05 eq) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour, allowing it to warm to 0 °C.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-propionyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF (0.2 M) at 0 °C. Stir for 30 minutes.

    • Cool the LDA solution to -78 °C.

    • Add a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) neat or as a solution in THF.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

    • Purify the product by flash column chromatography.

Protocol 2: Diastereoselective "Evans-syn" Aldol Reaction

This protocol details the boron-mediated aldol reaction of an N-propionyl oxazolidinone with an aldehyde. This method is renowned for producing the syn-aldol adduct with exceptionally high diastereoselectivity.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The high diastereoselectivity is explained by the Zimmerman-Traxler transition state model. The boron enolate and the aldehyde coordinate to form a rigid, chair-like six-membered transition state. The substituents on both the chiral auxiliary and the aldehyde preferentially occupy equatorial positions to minimize steric strain, thus dictating the stereochemical outcome.[1]

G Imide N-Propionyl Auxiliary Enolate Z-Boron Enolate Imide->Enolate Bu2BOTf, i-Pr2NEt TS Chair-like Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS Product Syn-Aldol Adduct TS->Product Stereocontrolled C-C bond formation

Caption: Zimmerman-Traxler model for the Evans-syn aldol reaction.

Quantitative Data
AldehydeLewis AcidBaseTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
IsobutyraldehydeBu₂BOTfDIPEA-78 to 095>99:1
BenzaldehydeBu₂BOTfDIPEA-78 to 09199:1
AcroleinBu₂BOTfDIPEA-788598:2
PivaldehydeTiCl₄DIPEA-78881:>99 (anti adduct)

Note: The use of TiCl₄ can lead to the formation of the anti-aldol product.

Experimental Protocol

Materials:

  • N-propionyl oxazolidinone (from Protocol 1)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Aldehyde (e.g., Isobutyraldehyde), freshly distilled

  • Phosphate (B84403) buffer (pH 7), Methanol, 30% Hydrogen Peroxide

  • Standard workup and purification reagents

Procedure:

  • Boron Enolate Formation and Aldol Addition:

    • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add dibutylboron triflate (1.1 eq) dropwise.

    • Following the addition of Bu₂BOTf, add DIPEA (1.2 eq) dropwise. The solution may turn from colorless to pale yellow.

    • Stir the mixture for 30-60 minutes at -78 °C.

    • Add the aldehyde (1.2 eq), freshly distilled, dropwise to the enolate solution at -78 °C.

    • Stir the reaction for 20-30 minutes at -78 °C, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Quench the reaction by adding 2 mL of pH 7 phosphate buffer, followed by 6 mL of methanol.

    • Add 6 mL of 30% hydrogen peroxide dropwise at 0 °C (CAUTION: exothermic). Ensure the internal temperature does not rise significantly.

    • Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

    • Purify the product by flash column chromatography to yield the pure syn-aldol adduct.

References

Application Notes and Protocols: The Role of tert-Butyl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to ensure the correct amino acid sequence and prevent unwanted side reactions. Among the arsenal (B13267) of protective groups available to chemists, the tert-butyl (tBu) group stands out for its utility in safeguarding various functional moieties. This document provides a detailed overview of the application of tert-butyl protecting groups in peptide synthesis, with a focus on their chemical properties, implementation in synthetic protocols, and strategies for their successful removal. While "tert-butyl propionate" itself is not a standard reagent in this field, the tert-butyl ester and ether functionalities are central to modern peptide chemistry, particularly in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

The Chemistry of tert-Butyl Protection

The tert-butyl group is primarily employed to protect the side chains of amino acids containing carboxylic acid or hydroxyl groups. Its bulkiness and electronic properties render it stable under a variety of reaction conditions, yet it can be readily cleaved under strongly acidic conditions. This acid lability is a cornerstone of its utility in orthogonal protection schemes.

Key Amino Acids Utilizing tert-Butyl Protection:

  • Aspartic Acid (Asp) and Glutamic Acid (Glu): The side-chain carboxyl groups are protected as tert-butyl esters (Asp(OtBu), Glu(OtBu)). This prevents their participation in amide bond formation during the coupling steps.[1]

  • Tyrosine (Tyr), Serine (Ser), and Threonine (Thr): The hydroxyl groups on the side chains of these amino acids are protected as tert-butyl ethers (Tyr(tBu), Ser(tBu), Thr(tBu)). This protection prevents O-acylation during coupling.[2][3]

  • N-terminus Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of the N-terminal amino acid, particularly in Boc/Bzl synthesis strategies.[4][5]

The stability of the tert-butyl group to the basic conditions used for Fmoc group removal and its lability to acids like trifluoroacetic acid (TFA) form the basis of the orthogonal Fmoc/tBu protection strategy used in SPPS.[5][6]

Deprotection of tert-Butyl Groups and the Role of Scavengers

The removal of tert-butyl protecting groups is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][4] The mechanism involves the formation of a stable tert-butyl cation.

While efficient, this deprotection step can lead to undesired side reactions. The highly reactive tert-butyl cation can alkylate sensitive amino acid residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][5][7] This can result in the formation of impurities that are often difficult to separate from the target peptide.

To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds that react with and neutralize the tert-butyl cations before they can modify the peptide.[4][7]

Common Scavenger Cocktails for tert-Butyl Deprotection

The composition of the cleavage cocktail can be tailored based on the amino acid composition of the peptide. Below is a table summarizing common scavenger cocktails.

Peptide CharacteristicsScavenger Cocktail Composition (v/v)Reference
Peptides without sensitive residues95% TFA, 5% Water[8]
Peptides containing Trp95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[8]
Peptides containing Arg(Pbf)88% TFA, 5% Phenol, 5% Water, 2% TIS[8][9]
Peptides containing Cys(Trt)80% TFA, 10% TIS, 8% Anisole, 2% Water[9]
General purpose for sensitive residues95% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT)[8]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a Peptide from Solid Support (Fmoc/tBu Strategy)

This protocol describes the final step of solid-phase peptide synthesis, where the peptide is cleaved from the resin and all side-chain protecting groups, including tert-butyl groups, are removed.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Ice-cold diethyl ether

  • Dichloromethane (B109758) (DCM)

  • Centrifuge

  • Shaker

Procedure:

  • Transfer the peptide-bound resin to a reaction vessel.

  • Wash the resin with dichloromethane (DCM) (3 x 1 resin volume) to remove any residual solvents and shrink the resin.

  • Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.[7]

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[7]

  • Collect the precipitated peptide by centrifugation at 3000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and organic byproducts.[7]

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Solution-Phase Deprotection of a Boc-Protected Amino Acid

This protocol outlines the removal of a Boc protecting group from the N-terminus of a peptide or amino acid in solution.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM) or other suitable solvent

  • Trifluoroacetic acid (TFA)

  • Scavenger (if necessary, e.g., Triisopropylsilane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane.[7]

  • If the substrate contains sensitive residues, add an appropriate scavenger (e.g., TIS to a final concentration of 2.5-5% v/v).[7]

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]

  • Redissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Diagrams

Deprotection_Mechanism Protected_Peptide R-O-tBu (Protected Peptide) Protonated_Peptide R-O⁺(H)-tBu Protected_Peptide->Protonated_Peptide + H⁺ TFA H⁺ (from TFA) Deprotected_Peptide R-OH (Deprotected Peptide) Protonated_Peptide->Deprotected_Peptide tBu_Cation (CH₃)₃C⁺ (tert-Butyl Cation) Protonated_Peptide->tBu_Cation Cleavage C-O Bond Cleavage Trapped_Cation Scavenger-tBu Adduct tBu_Cation->Trapped_Cation + Scavenger Alkylated_Peptide Alkylated Peptide (Byproduct) tBu_Cation->Alkylated_Peptide + Sensitive Residue Scavenger Scavenger (e.g., TIS) Side_Reaction Side Reaction Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) SPPS_Workflow Deprotection Fmoc Deprotection (Piperidine) Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA(tBu)-OH) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat n times Final_Cleavage Final Cleavage and Side-Chain Deprotection (TFA + Scavengers) Washing2->Final_Cleavage Start Resin Start->Deprotection Purification Peptide Purification (HPLC) Final_Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

References

Application of Tert-Butyl Esters in Solid-Phase Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). Among these, tert-butyl (tBu) esters play a pivotal role, particularly within the widely adopted Fmoc/tBu orthogonal strategy. This document provides detailed application notes and protocols for the effective use of tert-butyl esters in SPPS.

Introduction to Tert-Butyl Esters in SPPS

In the Fmoc/tBu approach to SPPS, the α-amino group of the growing peptide chain is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Concurrently, reactive amino acid side chains are protected by acid-labile groups, with tert-butyl esters being a primary choice for carboxylic acid-containing residues such as aspartic acid (Asp) and glutamic acid (Glu).[1][2] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of peptide elongation using a mild base, typically piperidine (B6355638), without affecting the tert-butyl ester protecting groups on the side chains.[3][4] The tert-butyl groups are then removed during the final step of peptide cleavage from the solid support, which is accomplished using a strong acid, most commonly trifluoroacetic acid (TFA).[5][6]

The stability of the tert-butyl ester to the basic conditions of Fmoc deprotection and its clean cleavage under acidic conditions make it an invaluable tool in the synthesis of complex peptides.[3] The byproducts of tert-butyl ester cleavage are volatile isobutylene (B52900) and the corresponding carboxylic acid, which simplifies the purification of the final peptide.[1]

Key Applications and Considerations

Tert-butyl esters are predominantly used for the side-chain protection of the following amino acids:

  • Aspartic Acid (Asp): Protected as Asp(OtBu)

  • Glutamic Acid (Glu): Protected as Glu(OtBu)

While robust, the use of tert-butyl esters requires careful consideration of potential side reactions:

  • Aspartimide Formation: A significant side reaction, especially in sequences containing Asp-Gly or Asp-Ser, where the peptide backbone can undergo base-catalyzed cyclization to form a succinimide (B58015) ring.[5][7] This can lead to the formation of β-aspartyl peptides and chain termination. Strategies to mitigate this include the use of bulkier tert-butyl based protecting groups (e.g., OMpe, OEpe), the addition of an acidic additive like hydroxybenzotriazole (B1436442) (HOBt) to the deprotection solution, or the use of backbone-protected dipeptides.[2][5][7][8]

  • S-tert-butylation of Cysteine: During the final TFA cleavage, the liberated tert-butyl cation is a reactive electrophile that can modify nucleophilic side chains. Cysteine is particularly susceptible to S-alkylation, forming a tert-butylated byproduct.[9][10] This can be minimized by using a scavenger cocktail during cleavage.[9]

  • Alkylation of Tryptophan and Methionine: The tert-butyl cation can also alkylate the indole (B1671886) ring of tryptophan and the thioether of methionine.[10] The use of appropriate scavengers is crucial to prevent these modifications.

Experimental Protocols

The following protocols provide a general framework for SPPS using Fmoc-amino acids with tert-butyl protected side chains. These should be optimized based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling

Proper swelling of the resin is critical for efficient synthesis.

  • Place the desired amount of resin (e.g., Wang resin, Rink amide resin) in a fritted syringe or reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Agitate the resin for 30-60 minutes at room temperature to allow for complete swelling.

  • Drain the solvent.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus.

  • Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.

  • Agitate for 3-5 minutes and drain.

  • Add a fresh aliquot of the 20% piperidine in DMF solution.

  • Agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

This protocol describes the activation and coupling of the next Fmoc-amino acid.

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU; 0.95 equivalents to the amino acid) in DMF.

  • Add a base, typically diisopropylethylamine (DIPEA) (2 equivalents to the amino acid), to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Drain the coupling solution and wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.

Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes the tert-butyl side-chain protecting groups.

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Prepare a fresh cleavage cocktail in a well-ventilated fume hood. The composition of the cocktail depends on the amino acid composition of the peptide (see Table 2).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[3]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

Peptide Precipitation and Isolation
  • Concentrate the TFA filtrate if necessary.

  • Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).[11]

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove scavengers and dissolved protecting group fragments.[11]

  • Dry the peptide pellet under vacuum. The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Data Presentation

Table 1: Strategies to Minimize Aspartimide Formation
StrategyReagent/ModificationEfficacyReference
Modified Deprotection Addition of 0.1 M HOBt to 20% piperidine/DMFReduces basicity, suppressing cyclization.[5]
Use of 5% piperazine (B1678402) with 0.1 M HOBtWeaker base minimizes side reaction.[5]
Addition of 5% formic acid to deprotection cocktailCan reduce aspartimide formation by up to 90%.[5]
Bulky Protecting Groups Fmoc-Asp(OMpe)-OHOffers more steric hindrance than OtBu.[5]
Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, Fmoc-Asp(OBno)-OHExtremely effective in minimizing aspartimide by-products.[2]
Backbone Protection Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptideHighly effective for the problematic Asp-Gly sequence.[5]
Table 2: Common Cleavage Cocktails for Tert-Butyl Group Removal
Cocktail Composition (v/v/v)NameApplication NotesReference
95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)Standard CocktailA common, low-odor cocktail suitable for many sequences, especially with modern protecting groups like Arg(Pbf) and Trp(Boc). TIS is an effective scavenger for tBu cations.[3][10]
82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)Reagent KGeneral-purpose cocktail, effective for peptides containing Arg(Pmc/Mtr), Trp, Met, and Cys.[3]
88% TFA / 5% Phenol / 5% Water / 2% TISReagent BEffective for Trityl group removal and can be used for tBu deprotection.[4]
Table 3: Impact of Cleavage Conditions on S-tert-butylation of Cysteine
Cleavage CocktailTemperature (°C)Time (min)Total Cys S-tbutylation (%)Reference
TFA/TIS/H₂O (95:2.5:2.5)256018.6[9]
TFA/TIS/H₂O (95:2.5:2.5)253011.1[9]
TFA/TIS/H₂O (95:2.5:2.5)403018.8[9]
TFA/TIS/H₂O (95:2.5:2.5)4012032.3[9]
TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5)253029.7[9]

Data from the synthesis of a somatostatin (B550006) analog.[9]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle (n times) cluster_final_steps Final Steps Resin Start: Resin Support Swell Resin Swelling in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA(OtBu)-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat n-1 times Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation Peptide Peptide Backbone N-H C=O Asp(OtBu) Side Chain Intermediate Succinimide Intermediate Five-membered ring Peptide->Intermediate Piperidine (Base) Byproducts Byproducts α-peptide (desired) β-peptide (isomer) Chain Termination Intermediate->Byproducts Ring Opening

Caption: Mechanism of base-catalyzed aspartimide formation.

Cleavage_Scavenging Cleavage TFA Cleavage of Peptide-Resin with tBu-protected side chains tBu_Cation Generation of tert-Butyl Cation (tBu+) Cleavage->tBu_Cation Desired_Peptide Desired Deprotected Peptide Cleavage->Desired_Peptide Side_Reactions Side Reactions (Alkylation of Cys, Trp, Met) tBu_Cation->Side_Reactions Scavengers Scavengers (TIS, Thioanisole, EDT) tBu_Cation->Scavengers Inert_Byproduct Inert Byproduct Scavengers->Inert_Byproduct

Caption: Role of scavengers in preventing side reactions during TFA cleavage.

References

tert-Butyl Propionate: A Versatile Solvent for Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl propionate (B1217596) is an ester characterized by its clear, colorless liquid form and a distinct fruity odor.[1] Due to its relatively low toxicity and volatility, it serves as a valuable solvent in various industrial applications, including coatings, adhesives, and fragrances.[1] Its chemical stability and solubility in organic solvents make it a promising candidate as a reaction medium for polymerization processes.[1] This document provides detailed application notes and experimental protocols for the use of tert-butyl propionate as a solvent in polymerization reactions, with a focus on acrylic resin synthesis.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent in polymerization. Key properties are summarized in the table below.

PropertyValueReferences
CAS Number 20487-40-5[1][2]
Molecular Formula C₇H₁₄O₂[1][3]
Molecular Weight 130.18 g/mol [4][5]
Appearance Colorless liquid[1][2]
Odor Fruity, apple-like, banana-like[6]
Density 0.865 g/mL at 25 °C[3][4]
Boiling Point 118-118.5 °C[3][4]
Refractive Index n20/D 1.393[3][4]
Flash Point 21 °C (69.8 °F) - closed cup[4]
Solubility Limited solubility in water; soluble in organic solvents.[1]

Applications in Polymerization

This compound can be employed as a solvent in various polymerization reactions, particularly for acrylic resins. Its ester functionality makes it compatible with a wide range of acrylic monomers. The choice of solvent can significantly impact polymerization kinetics, including the rate of activation in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP).[7]

Solution Polymerization of Acrylic Resins

Solution polymerization is a common method for synthesizing acrylic resins for applications such as coatings and adhesives. The solvent plays a crucial role in controlling the reaction viscosity, heat dissipation, and the final properties of the polymer.

General Workflow for Solution Polymerization:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents Prepare Monomer, Initiator, and this compound Solution reactor Charge Reactor with This compound heat Heat Reactor to Desired Temperature reactor->heat feed Feed Monomer/Initiator Solution to Reactor heat->feed polymerize Maintain Temperature for Polymerization feed->polymerize cool Cool Reaction Mixture polymerize->cool characterize Characterize Polymer Solution (Viscosity, MW, etc.) cool->characterize

Caption: General workflow for solution polymerization of acrylic resins.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The solvent is a critical component in ATRP, as it must solubilize the monomer, polymer, and the catalyst complex. For the ATRP of some monomers, such as tert-butyl acrylate, the addition of a solvent is necessary to create a homogeneous catalytic system and to decrease the polymerization rate, affording well-defined polymers.[8][9]

Experimental Protocols

Protocol 1: General Solution Polymerization of an Acrylic Resin

This protocol describes a general procedure for the synthesis of an acrylic resin using this compound as the solvent. This method is suitable for producing polymers for coatings and adhesives.

Materials:

  • Monomers (e.g., methyl methacrylate, n-butyl acrylate, 2-hydroxyethyl acrylate)

  • Initiator (e.g., α,α'-azobisisobutyronitrile (AIBN) or a peroxide initiator like t-amyl peroxy 2-ethyl hexanoate)

  • This compound (solvent)

  • Chain Transfer Agent (optional, e.g., 2-mercaptoethanol)

  • Nitrogen gas for inerting the reactor

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet

  • Addition funnels or syringe pumps for monomer and initiator feeding

  • Heating/cooling circulator

Procedure:

  • Charge the reactor with an initial portion of this compound.

  • Begin stirring and purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Heat the reactor to the desired reaction temperature (e.g., 80-120 °C, depending on the initiator's half-life).

  • In a separate vessel, prepare a solution of the monomers, the remaining this compound, the initiator, and the chain transfer agent (if used).

  • Once the reactor reaches the set temperature, begin the dropwise addition of the monomer/initiator solution over a period of 2-4 hours.

  • After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • A chaser addition of a small amount of initiator can be performed to reduce residual monomer content.

  • Cool the reactor to room temperature.

  • The resulting polymer solution can be characterized for its solid content, viscosity, molecular weight (by Gel Permeation Chromatography - GPC), and monomer conversion (by Gas Chromatography - GC).

Protocol 2: Adapted ATRP of an Acrylic Monomer

This protocol is an adapted procedure for the ATRP of an acrylic monomer (e.g., methyl methacrylate) using this compound as the solvent. The conditions are based on established ATRP procedures for similar monomers.[9]

Logical Diagram for ATRP Setup and Execution:

cluster_setup Reactor Setup cluster_deoxygenation Deoxygenation cluster_reaction Polymerization cluster_termination Termination & Purification flask Schlenk Flask with Stir Bar reagents Add Cu(I)Br and Ligand (e.g., PMDETA) flask->reagents seal Seal with Rubber Septum reagents->seal vacuum Evacuate Flask seal->vacuum backfill Backfill with Nitrogen vacuum->backfill repeat Repeat 3x (Freeze-Pump-Thaw) backfill->repeat add_reagents Inject Degassed Monomer, Initiator, and this compound repeat->add_reagents thermostat Place Flask in Thermostated Oil Bath add_reagents->thermostat sample Take Samples Periodically for Analysis thermostat->sample terminate Expose to Air and Dilute with Solvent sample->terminate purify Pass through Alumina Column to Remove Catalyst terminate->purify precipitate Precipitate Polymer in Non-solvent (e.g., Methanol) purify->precipitate

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of tert-butyl esters, primarily tert-butyl acrylate (B77674) (tBA), using Atom Transfer Radical Polymerization (ATRP). The resulting polymers, poly(tert-butyl acrylate) (PtBA), are versatile precursors for synthesizing poly(acrylic acid) and various functional block copolymers, which have significant applications in drug delivery, biomaterials, and other advanced materials.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures.[1] The use of tert-butyl esters, such as tBA, in ATRP is particularly advantageous due to the bulky tert-butyl group, which can be readily removed post-polymerization under acidic conditions to yield poly(acrylic acid) (PAA).[2][3] This feature makes PtBA an excellent macroinitiator for the synthesis of amphiphilic and hydrophilic block copolymers.[2][4]

This document outlines the key materials, experimental setups, and detailed protocols for the ATRP of tBA, the synthesis of block copolymers, and the subsequent deprotection to PAA.

Key Applications

  • Drug Delivery: PAA and its copolymers can be used to create pH-responsive hydrogels and micelles for targeted drug release.

  • Biomaterials: The biocompatibility of PAA makes it suitable for coatings, tissue engineering scaffolds, and other biomedical applications.

  • Dispersants and Stabilizers: Amphiphilic block copolymers derived from PtBA are effective dispersants and stabilizers in various formulations.[5]

Experimental Protocols

Protocol 1: ATRP of Tert-Butyl Acrylate (tBA)

This protocol describes a typical procedure for the synthesis of poly(tert-butyl acrylate) with a target molecular weight and low polydispersity. The use of a solvent is often necessary to maintain a homogeneous catalytic system and to control the polymerization rate.[2][4]

Materials:

  • tert-Butyl acrylate (tBA), purified by passing through basic alumina (B75360) or distillation.[2]

  • Copper(I) bromide (CuBr), purified.[5]

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ethyl α-bromoisobutyrate (EBiB) or other suitable alkyl halide initiator.

  • Anisole (B1667542) or acetone, deoxygenated.[4][6]

  • Nitrogen or Argon gas.

Procedure:

  • To a dry Schlenk flask, add CuBr (e.g., 0.032 mmol).

  • Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.

  • Add deoxygenated anisole (e.g., 5 mL) via a degassed syringe.

  • Add PMDETA (e.g., 0.033 mmol) to the flask via a degassed syringe. The solution should turn light green as the complex forms.[6]

  • In a separate, dry, and nitrogen-purged flask, add the purified tBA monomer (e.g., 35 mmol).

  • Add the initiator, EBiB (e.g., 0.18 mmol in deoxygenated anisole), to the monomer.

  • Transfer the monomer/initiator solution to the catalyst solution in the Schlenk flask via a degassed syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).[6]

  • Monitor the reaction by taking samples periodically to determine monomer conversion via ¹H NMR and molecular weight evolution via Size Exclusion Chromatography (SEC).

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., acetone) and pass it through a neutral alumina column to remove the copper catalyst.[2]

  • Precipitate the polymer in a non-solvent, such as a methanol/water mixture.

  • Isolate the polymer by filtration and dry under vacuum.

Protocol 2: Synthesis of PtBA-b-Polystyrene (PtBA-b-PS) Block Copolymer

This protocol utilizes the synthesized PtBA as a macroinitiator for the polymerization of a second monomer, in this case, styrene (B11656).

Materials:

  • PtBA macroinitiator (from Protocol 1)

  • Styrene, purified.

  • Copper(I) bromide (CuBr)

  • PMDETA

  • Anisole, deoxygenated.

Procedure:

  • In a dry Schlenk flask under a nitrogen atmosphere, dissolve the PtBA macroinitiator (e.g., with Mn = 4,500 g/mol , Đ = 1.15) in deoxygenated anisole.

  • Add CuBr and PMDETA to the flask.

  • Add the purified styrene monomer.

  • Place the flask in a preheated oil bath (e.g., 110 °C).[7]

  • After the desired reaction time, terminate the polymerization by cooling and exposing to air.

  • Purify the block copolymer using the same procedure as in Protocol 1 (dissolution, passing through alumina, and precipitation).

Protocol 3: Deprotection of PtBA to Poly(acrylic acid) (PAA)

This protocol describes the hydrolysis of the tert-butyl ester groups to carboxylic acid groups. A mild and efficient method using HCl in hexafluoroisopropanol (HFIP) is presented, which has been shown to achieve complete deprotection.[8]

Materials:

  • Poly(tert-butyl acrylate) (PtBA)

  • Hexafluoroisopropanol (HFIP)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the PtBA polymer in HFIP in a round-bottom flask.

  • Add a slight excess of HCl (e.g., 1.1 equivalents per tert-butyl group) to the solution.

  • Stir the reaction mixture at room temperature for approximately 4 hours.[8]

  • Monitor the completion of the reaction by ¹H NMR, observing the disappearance of the tert-butyl proton signal.

  • Remove the solvent and excess HCl under reduced pressure.

  • The resulting poly(acrylic acid) can be further purified by dialysis if necessary.

Alternatively, a common method involves refluxing the polymer in dioxane with HCl.[2][3] However, the HCl/HFIP method is reported to be more efficient, avoiding residual ester groups.[8]

Data Presentation

The following tables summarize typical quantitative data obtained from the ATRP of tert-butyl acrylate under various conditions.

Table 1: ATRP of tert-Butyl Acrylate (tBA) - Effect of Solvent

EntrySolvent (vol%)Time (h)Conversion (%)Mₙ (SEC, g/mol )Đ (Mₙ/Mₙ)
1Bulk2>9518,0001.80
2Acetone (50%)49215,5001.25
3Anisole (50%)68814,8001.18

Data compiled from multiple sources for illustrative purposes.[4][9]

Table 2: Chain Extension of PtBA Macroinitiator with Styrene

MacroinitiatorBlock CopolymerMₙ (Macro, g/mol )Đ (Macro)Mₙ (Block, g/mol )Đ (Block)
PtBAPtBA-b-PS4,5001.1512,3001.21

Data based on typical results from chain extension experiments.[7]

Table 3: Deprotection of PtBA - Comparison of Methods

MethodTime (h)Deprotection Efficiency (%)
TFA/DCM7290 - 98
HCl/HFIP4>99.9

Data sourced from a comparative study on deprotection methods.[8]

Visualizations

ATRP_Mechanism cluster_propagation Propagation P_X Pₙ-X (Dormant) P_rad Pₙ• (Active Radical) P_X->P_rad k_act P_X:e->P_rad:w k_act Cu_I Cu(I)Lₙ (Catalyst) Cu_II X-Cu(II)Lₙ (Deactivator) Cu_I:e->Cu_II:w P_rad_deact Pₙ• (Active Radical) P_X_deact Pₙ-X (Dormant) P_rad:e->P_X_deact:w k_deact Cu_I_deact Cu(I)Lₙ (Catalyst) Cu_II:e->Cu_I_deact:w P_rad_deact->P_X_deact k_deact P_rad_prop Pₙ• Cu_II_deact X-Cu(II)Lₙ (Deactivator) P_m_rad Pₙ₊ₘ• P_rad_prop->P_m_rad k_p P_rad_prop:e->P_m_rad:w k_p Monomer Monomer Monomer:e->P_m_rad:w

Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental_Workflow cluster_polymerization ATRP of tBA cluster_block_copolymerization Block Copolymer Synthesis cluster_deprotection Deprotection start 1. Prepare Catalyst Solution (CuBr/PMDETA in Anisole) monomer_prep 2. Prepare Monomer Solution (tBA + Initiator) start->monomer_prep polymerization 3. Initiate Polymerization (Mix solutions at 60°C) monomer_prep->polymerization termination 4. Terminate and Purify (Cool, expose to air, alumina column) polymerization->termination product1 Poly(tert-butyl acrylate) (PtBA) termination->product1 macroinitiator 5. Use PtBA as Macroinitiator product1->macroinitiator dissolve 9. Dissolve Polymer in HFIP product1->dissolve Alternative Path add_monomer 6. Add Second Monomer (e.g., Styrene) macroinitiator->add_monomer polymerization2 7. Polymerize at 110°C add_monomer->polymerization2 purification2 8. Purify Block Copolymer polymerization2->purification2 product2 PtBA-b-PS purification2->product2 product2->dissolve Alternative Path add_acid 10. Add HCl dissolve->add_acid react 11. Stir at Room Temperature add_acid->react isolate 12. Isolate Product react->isolate product3 Poly(acrylic acid) (PAA) isolate->product3

Figure 2: Experimental workflow for the synthesis of PtBA and its derivatives.

References

Application Note and Protocol for GC-MS Analysis of Tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl propionate (B1217596) is a volatile organic compound used as a solvent and in the synthesis of various chemical intermediates. Its accurate identification and quantification are crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like tert-butyl propionate. This document provides a detailed protocol for the analysis of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative data for the identification of this compound.

ParameterValueReference
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
Boiling Point 118-118.5 °C
CAS Number 20487-40-5[1]
Major Mass Fragments (m/z) 57, 29, 41, 56, 27[1]
Relative Abundance of Major Fragments 99.99, 26.04, 14.16, 11.91, 8.77[1]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound, from sample preparation to data analysis.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. As this compound is a volatile liquid, a simple dilution is typically sufficient.

Materials:

  • This compound standard

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate, or hexane), GC grade or higher

  • Volumetric flasks and pipettes

  • GC vials with septa

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile organic solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to a concentration that falls within the calibration range.

  • Vial Transfer: Transfer the prepared standards and samples into 2 mL GC vials and cap them securely.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and analytical requirements.

GC Parameter Recommended Condition
GC System Agilent 7890B GC System or equivalent
Injector Split/splitless injector
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.2 mL/min (constant flow)
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes; Ramp at 10 °C/min to 250 °C, hold for 5 minutes
MS Parameter Recommended Condition
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
MS Transfer Line Temperature 280 °C
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for Quantification 57 (quantifier), 29, 41 (qualifiers)
Data Analysis
  • Peak Identification: The retention time and mass spectrum of the peak in the sample chromatogram are compared with those of a known standard of this compound. The mass spectrum should exhibit the characteristic fragmentation pattern with major ions at m/z 57, 29, 41, 56, and 27.[1]

  • Quantification: A calibration curve is generated by plotting the peak area of the quantifier ion (m/z 57) against the concentration of the prepared standards. The concentration of this compound in the unknown sample is then determined by interpolating its peak area from the calibration curve, accounting for any dilution factors.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Sample Dilute Unknown Sample Standard->Sample Vial Transfer to GC Vials Sample->Vial Injection Inject Sample into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound GC-MS analysis.

References

HPLC method for tert-butyl propionate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based approach for the analysis of tert-butyl propionate (B1217596) offers a viable alternative to traditional gas chromatography methods, particularly in laboratories where HPLC is the primary analytical platform. This application note details a proposed method for the determination of tert-butyl propionate using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.

Due to the absence of a strong chromophore in this compound, detection is performed at a low wavelength (210 nm) corresponding to the n→π* transition of the carbonyl group. This method is based on established principles for the analysis of similar short-chain esters and fatty acids.[1][2][3] For analytes lacking any UV absorbance, alternative detection methods such as Refractive Index (RI) or Evaporative Light-Scattering Detection (ELSD) are recommended.[4]

This document provides a comprehensive protocol, proposed chromatographic conditions, and a general workflow for researchers to develop and validate a robust analytical method for this compound.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound by RP-HPLC.

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • 0.45 µm membrane filters for solvent and sample filtration.

  • Chemicals and Reagents:

    • This compound analytical standard (>98% purity)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

  • Chromatographic Column:

    • A C18 reversed-phase column is recommended (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the desired mobile phase composition by mixing acetonitrile and water in the appropriate ratio (e.g., 60:40 v/v Acetonitrile:Water).

    • Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.

    • Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by online vacuum degassing to prevent air bubbles in the system.

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent, such as the mobile phase or acetonitrile.

    • Mix thoroughly by vortexing or sonication to ensure complete dissolution. This is the primary stock solution.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations covering the expected sample range (e.g., 10, 25, 50, 100, 250 µg/mL).

Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Vortex and/or sonicate the sample to ensure complete dissolution and extraction of the analyte.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

Chromatographic Analysis
  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in sequence, from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables summarize the proposed chromatographic conditions and provide a template for recording method validation data.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed Value
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time ~10 minutes (adjust as needed)

Table 2: Method Validation Data Template (To be determined experimentally)

ParameterResult
Retention Time (tR) e.g., 4.5 min
Linearity Range e.g., 10 - 250 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) e.g., 3 µg/mL
Limit of Quantification (LOQ) e.g., 10 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_standards Prepare Standard Solutions prep_samples Prepare Sample Solutions system_setup HPLC System Setup & Equilibration prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->system_setup sequence_run Run Analytical Sequence system_setup->sequence_run peak_integration Peak Integration & Identification sequence_run->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification reporting Final Report Generation quantification->reporting

General workflow for HPLC analysis.

References

Application Notes & Protocols: Quantitative ¹H NMR (qNMR) for the Assay of tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of chemical compounds. Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte for calibration. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal. By incorporating a certified internal standard of known purity and concentration into a sample containing the analyte, the absolute quantity of the analyte can be accurately determined.[1]

These application notes provide a detailed protocol for the quantitative analysis of tert-butyl propionate (B1217596) using ¹H NMR spectroscopy with 1,3,5-trimethoxybenzene (B48636) as an internal standard. This method is highly valuable for purity assessment and concentration determination in various stages of chemical research and drug development.

Key Advantages of qNMR:

  • Primary Analytical Method: Recognized for its ability to provide direct measurement without the need for analyte-specific calibration curves.[1]

  • High Accuracy and Precision: Delivers reliable and reproducible quantitative results when performed correctly.

  • Versatility: Applicable to a broad range of small molecules.[1]

  • Non-destructive: The sample can be recovered after analysis.[1]

Principle of the Method

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[2] By dissolving a precisely weighed amount of the analyte (tert-butyl propionate) and a certified internal standard (1,3,5-trimethoxybenzene) in a deuterated solvent, the purity of the analyte can be calculated using the following equation:

Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I_analyte and I_IS are the integral values of the signals for the analyte and the internal standard, respectively.

  • N_analyte and N_IS are the number of protons giving rise to the respective integrated signals.

  • MW_analyte and MW_IS are the molecular weights of the analyte and the internal standard.

  • m_analyte and m_IS are the masses of the analyte and the internal standard.

  • Purity_IS is the certified purity of the internal standard.

Materials and Equipment

  • Analyte: this compound

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) or another suitable solvent in which both the analyte and IS are fully soluble.

  • NMR Spectrometer: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analytical Balance: Calibrated, with a readability of at least 0.01 mg.

  • Vials and Caps: Clean, dry glass vials with secure caps.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Pipettes and Syringes: For accurate solvent transfer.

  • Vortex Mixer and/or Sonicator: To ensure complete dissolution.

Experimental Protocols

Selection of Quantifiable Signals

Proper signal selection is crucial for accurate quantification. The chosen signals for both the analyte and the internal standard must be well-resolved, free from overlap with other signals (including impurities and solvent), and have a good signal-to-noise ratio.

  • This compound: The ¹H NMR spectrum of this compound in CDCl₃ shows a characteristic quartet for the methylene (B1212753) protons (-CH₂-) at approximately 2.2 ppm and a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4 ppm. The singlet at ~1.4 ppm is often an excellent choice for quantification due to its sharpness and high intensity.

  • 1,3,5-Trimethoxybenzene (Internal Standard): This standard exhibits two sharp singlets in CDCl₃: one for the three aromatic protons at approximately 6.1 ppm and another for the nine methoxy (B1213986) protons at around 3.8 ppm.[3] Both signals are suitable for quantification and are well-separated from the this compound signals.

Determination of T₁ Relaxation Times (Recommended)

For the highest accuracy, the longitudinal relaxation time (T₁) for the selected quantifiable protons of both the analyte and the internal standard should be determined. This ensures that the relaxation delay (D1) is set appropriately for complete relaxation between scans. The inversion-recovery pulse sequence is the most common method for T₁ measurement.[1]

Protocol for T₁ Measurement (Inversion-Recovery):

  • Prepare a sample of this compound and 1,3,5-trimethoxybenzene in CDCl₃ as described in section 4.3.

  • Use a standard inversion-recovery pulse program (e.g., t1ir on Bruker instruments).

  • Set a series of variable delays (τ values) that bracket the expected T₁ values. A typical range for small organic molecules is 0.1 to 20 seconds.

  • The relaxation delay (D1) within the pulse sequence should be set to at least 5 times the longest expected T₁.

  • Acquire the series of spectra.

  • Process the data and fit the signal intensities as a function of the delay τ to an exponential recovery curve to determine the T₁ value for each signal of interest.

The reported T₁ values for the protons of 1,3,5-trimethoxybenzene in CDCl₃ are approximately 4.7 s for the aromatic protons and 2.2 s for the methoxy protons.[3] The T₁ for the tert-butyl protons of this compound should be experimentally determined.

Sample Preparation

Accurate weighing is critical for qNMR.

  • Accurately weigh approximately 10-20 mg of the internal standard, 1,3,5-trimethoxybenzene, into a clean, dry vial. Record the exact mass to at least 0.01 mg.

  • Accurately weigh approximately 10-20 mg of this compound into the same vial. Record the exact mass. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.[1]

  • Add approximately 0.7 mL of CDCl₃ to the vial using a pipette.

  • Securely cap the vial and ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution to confirm that no solid particles remain.

  • Carefully transfer the solution into a high-precision 5 mm NMR tube.

  • Cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (typically 298 K).

  • Lock onto the deuterium (B1214612) signal of the CDCl₃ and shim the magnetic field to achieve optimal resolution and lineshape.

  • Tune and match the probe for the ¹H frequency.

  • Set the following acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker).

    • Pulse Width (P1): Calibrated 90° pulse.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the signals of interest (both analyte and internal standard). A more conservative value of 7 times the longest T₁ is often recommended.[4] If T₁ values have not been determined, a delay of 30-60 seconds is generally sufficient for small molecules.

    • Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.[1]

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

    • Spectral Width (SW): Set a spectral width that encompasses all signals of interest (e.g., 0 to 12 ppm).

Data Processing and Analysis
  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully and accurately phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected, well-resolved, non-overlapping signals for both this compound and 1,3,5-trimethoxybenzene. The integration region should cover at least 20 times the full width at half maximum (FWHM) of the peak.

  • Use the qNMR calculation formula provided in Section 2 to determine the purity of the this compound sample.

Data Presentation

The quantitative data should be summarized in a clear and structured format.

Table 1: Compound and Signal Information

ParameterThis compound (Analyte)1,3,5-Trimethoxybenzene (IS)
Molecular FormulaC₇H₁₄O₂C₉H₁₂O₃
Molecular Weight ( g/mol )130.18168.19
Signal for Quantificationtert-butyl (-C(CH₃)₃)methoxy (-OCH₃)
Chemical Shift (δ, ppm)~1.4 (singlet)~3.8 (singlet)
Number of Protons (N)99

Table 2: Experimental and Calculated Data for Purity Assay

ParameterValue
Mass of this compound (m_analyte) [mg]e.g., 15.25
Mass of 1,3,5-Trimethoxybenzene (m_IS) [mg]e.g., 12.50
Purity of Internal Standard (Purity_IS) [%]e.g., 99.8
Integral of Analyte Signal (I_analyte)e.g., 1.00
Integral of IS Signal (I_IS)e.g., 0.75
Calculated Purity (%w/w) XX.X

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh This compound dissolve Dissolve in CDCl₃ weigh_analyte->dissolve weigh_is Accurately Weigh 1,3,5-Trimethoxybenzene weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set qNMR Parameters (D1, 90° pulse, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Signals phase->integrate calculate Calculate Purity integrate->calculate

Caption: General experimental workflow for qNMR analysis.

Purity_Calculation_Logic I_analyte Integral (Analyte) Ratio_I Integral Ratio (I_analyte / I_IS) I_analyte->Ratio_I I_IS Integral (IS) I_IS->Ratio_I N_analyte Proton Count (Analyte) Ratio_N Proton Ratio (N_IS / N_analyte) N_analyte->Ratio_N N_IS Proton Count (IS) N_IS->Ratio_N MW_analyte Molecular Weight (Analyte) Ratio_MW MW Ratio (MW_analyte / MW_IS) MW_analyte->Ratio_MW MW_IS Molecular Weight (IS) MW_IS->Ratio_MW m_analyte Mass (Analyte) Ratio_m Mass Ratio (m_IS / m_analyte) m_analyte->Ratio_m m_IS Mass (IS) m_IS->Ratio_m P_IS Purity (IS) Purity_Analyte Purity of Analyte (%) P_IS->Purity_Analyte Ratio_I->Purity_Analyte Ratio_N->Purity_Analyte Ratio_MW->Purity_Analyte Ratio_m->Purity_Analyte

Caption: Logical relationship for qNMR purity calculation.

Conclusion

Quantitative ¹H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard provides a robust, accurate, and efficient method for the assay of this compound. By adhering to the detailed protocols for sample preparation, data acquisition, and processing outlined in these notes, researchers can achieve high-quality, reliable quantitative results essential for research and development.

References

Application Notes: Michael Addition of Tert-butyl Propionate Enolates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] Among the various nucleophiles, ester enolates are particularly valuable for their ability to generate 1,5-dicarbonyl structures, which are key building blocks for many natural products and pharmaceuticals.[4][5] This document focuses on the use of tert-butyl propionate (B1217596) as an enolate precursor. The sterically demanding tert-butyl group can influence the stereochemical outcome of the reaction and provides a handle for selective transformations in complex syntheses, making it a valuable tool in drug design and development.[6]

Core Principles: The reaction involves the deprotonation of tert-butyl propionate at the α-carbon using a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), to form a lithium enolate.[7] This enolate then acts as a soft nucleophile, attacking the β-carbon of an electron-deficient alkene (the Michael acceptor).[8][9] Subsequent protonation of the resulting enolate yields the final 1,5-dicarbonyl adduct.[2]

Enolate Formation and Geometry

The geometry of the enolate, (E) or (Z), is critical as it can dictate the stereochemistry of the Michael adduct. The formation is typically performed under kinetic control using a strong, hindered base like LDA in an aprotic solvent such as Tetrahydrofuran (THF) at low temperatures (-78 °C).[10] For esters like this compound, the (E)-enolate is generally favored due to steric interactions between the methyl group and the bulky tert-butoxy (B1229062) group in the transition state leading to the (Z)-enolate.[10]

G start This compound base LDA, THF, -78 °C start->base enolate_Z (Z)-Lithium Enolate (minor) base->enolate_Z enolate_E (E)-Lithium Enolate (major) base->enolate_E

Caption: Kinetic Control of Enolate Formation.

General Reaction Mechanism

The Michael addition of the this compound enolate proceeds through a three-step mechanism:

  • Enolate Formation: Deprotonation of this compound with a strong base.

  • Nucleophilic Attack: The formed enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor. This is the key C-C bond-forming step.

  • Protonation: The new enolate intermediate is protonated during aqueous workup to yield the final Michael adduct.

G enolate This compound Enolate (Donor) intermediate Intermediate Enolate enolate->intermediate Conjugate Addition acceptor α,β-Unsaturated Carbonyl (Acceptor) acceptor->intermediate product Michael Adduct (1,5-Dicarbonyl) intermediate->product Protonation proton H+ Source (Workup) proton->product

Caption: Michael Addition Reaction Pathway.

Quantitative Data Summary

The diastereoselectivity of the Michael addition is highly dependent on the enolate geometry, the specific Michael acceptor, and the reaction conditions. The stereochemistry of the kinetic Michael addition of both (Z) and (E) lithium enolates of this compound has been investigated.[11][12] Below is a table summarizing representative outcomes for the reaction with various Michael acceptors.

EntryMichael Acceptor (R Group)Enolate GeometrySolventTemp (°C)Yield (%)Diastereomeric Ratio (anti:syn)
1Methyl Vinyl Ketone(E)THF-788590:10
2Ethyl Acrylate(E)THF-787885:15
3Acrylonitrile(E)THF-788288:12
4Cyclohexenone(E)THF-78 to -2091>95:5
5Nitrostyrene(E)THF-788892:8

Note: The data presented are illustrative examples derived from typical outcomes for lithium ester enolate additions and are intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of Lithium this compound Enolate to an α,β-Unsaturated Ketone

This protocol describes the in situ generation of the lithium enolate of this compound and its subsequent reaction with a Michael acceptor, such as methyl vinyl ketone.

Materials:

  • Diisopropylamine (B44863), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • This compound, anhydrous

  • Methyl vinyl ketone, freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • LDA Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF (e.g., 20 mL) and freshly distilled diisopropylamine (1.1 eq).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

    • Cool the LDA solution back down to -78 °C.

  • Enolate Formation:

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.

  • Michael Addition:

    • Add the Michael acceptor (e.g., methyl vinyl ketone, 1.0 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be allowed to slowly rise to -40 °C.[13]

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

G A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) B 2. Form Enolate (Add this compound at -78°C) A->B C 3. Michael Addition (Add Acceptor at -78°C) B->C D 4. Quench Reaction (Add aq. NH4Cl) C->D E 5. Extraction & Purification (EtOAc, Chromatography) D->E

Caption: Experimental Workflow Diagram.

Applications in Drug Development

The Michael adducts derived from this compound are versatile intermediates in medicinal chemistry.

  • Synthesis of GABA Analogs: The 1,5-dicarbonyl scaffold can be elaborated to synthesize γ-aminobutyric acid (GABA) derivatives, which are important neurotransmitters and targets for drugs treating epilepsy, anxiety, and neuropathic pain.[14]

  • Access to Polyketide Fragments: The reaction provides a route to complex acyclic and cyclic structures that mimic fragments of polyketide natural products, a class known for its diverse biological activities.

  • Pro-drug and Ester Bioisosteres: The tert-butyl ester group itself can serve as a lipophilic pro-drug moiety to improve cell permeability, or it can be hydrolyzed under acidic conditions to reveal a carboxylic acid. Its steric bulk can also protect adjacent functional groups from metabolic degradation.[6]

References

Application Notes and Protocols: Stereochemistry of the Michael Addition of tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures. The stereochemical outcome of this reaction is of paramount importance in the synthesis of chiral molecules, particularly in the field of drug development where the biological activity of a compound is often dictated by its three-dimensional structure. This document provides detailed application notes and protocols on controlling the stereochemistry of the Michael addition using tert-butyl propionate (B1217596) as a prochiral nucleophile. We will explore the use of chiral catalysts to achieve high levels of diastereoselectivity and enantioselectivity.

The addition of the enolate of tert-butyl propionate to an α,β-unsaturated carbonyl compound generates up to two new stereocenters. The ability to control the absolute and relative stereochemistry of these centers is a significant challenge. Modern synthetic methods employ chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to create a chiral environment around the reacting species, thereby influencing the trajectory of the nucleophilic attack and leading to the preferential formation of one stereoisomer.

Key Concepts in Stereoselective Michael Additions

The stereochemical course of the Michael addition of a propionate enolate is determined in the carbon-carbon bond-forming transition state. The facial selectivity of the attack on the Michael acceptor and the orientation of the enolate are influenced by the chiral catalyst.

  • Enantioselectivity: The preferential formation of one of two enantiomers. This is typically achieved by using a chiral catalyst that differentiates between the two prochiral faces of the enolate and/or the Michael acceptor. The enantiomeric excess (ee) is a measure of this selectivity.

  • Diastereoselectivity: The preferential formation of one or more of a set of diastereomers. When both the enolate and the Michael acceptor are prochiral, two new stereocenters can be created, leading to the possibility of four stereoisomers. The diastereomeric ratio (dr) quantifies the preference for one diastereomer over another.

Data Presentation: Asymmetric Michael Addition of Propionate Esters

While specific data for the asymmetric Michael addition of this compound is not extensively documented in readily available literature, the following table summarizes representative results for the closely related ethyl propionate, which serves as an excellent model for what can be expected. These reactions typically employ chiral catalysts to induce stereoselectivity.

EntryMichael Acceptor (Enone)Chiral Catalyst/LigandBaseSolventTemp (°C)Yield (%)dr (syn:anti)ee (%) (major diastereomer)
1Cyclohex-2-en-1-one(R)-BINOLLiHMDSTHF-7885>95:592
2Cyclopent-2-en-1-one(S,S)-Ph-BOXLiHMDSToluene-7888>95:595
3ChalconeChiral N,N'-dioxide-Sc(OTf)₃LDACH₂Cl₂-409290:1097
4(E)-But-2-en-2-yl phenyl ketone(R,R)-DIOP-Cu(OTf)₂NaHMDSEt₂O-787885:1588

Data presented is representative of typical results found in the literature for ethyl propionate and is intended for illustrative purposes.

Experimental Protocols

The following are detailed protocols for conducting a stereoselective Michael addition of a propionate ester. The first protocol is a general method adaptable for this compound using a chiral lithium amide, and the second is a more specific example based on a literature precedent for a similar ester using a chiral metal complex.

Protocol 1: Chiral Lithium Amide-Catalyzed Enantioselective Michael Addition of this compound to Cyclohex-2-en-1-one

This protocol describes a method for the enantioselective addition of the lithium enolate of this compound to cyclohex-2-en-1-one using a chiral lithium amide as the catalyst.

Materials:

  • Chiral amine (e.g., (S)-(-)-2-(pyrrolidin-1-ylmethyl)pyrrolidine)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • This compound

  • Cyclohex-2-en-1-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation: To a solution of the chiral amine (0.22 mmol) in anhydrous THF (2.0 mL) at -78 °C under an argon atmosphere, add n-BuLi (1.6 M in hexanes, 0.20 mmol) dropwise. Stir the solution for 30 minutes at -78 °C to form the chiral lithium amide.

  • Enolate Formation: In a separate flask, prepare a solution of this compound (2.0 mmol) in anhydrous THF (5.0 mL).

  • Reaction Mixture: To the solution of the chiral lithium amide at -78 °C, add the solution of this compound dropwise. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Michael Addition: Add a solution of cyclohex-2-en-1-one (1.0 mmol) in anhydrous THF (2.0 mL) to the reaction mixture at -78 °C. Stir the reaction for 4-6 hours at this temperature, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Protocol 2: (S,S)-Ph-BOX-Mg(II) Catalyzed Diastereo- and Enantioselective Michael Addition

This protocol is adapted for this compound based on established procedures for other esters using a chiral bis(oxazoline) (BOX) ligand complexed with a Lewis acid.

Materials:

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)

  • Magnesium iodide (MgI₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • This compound

  • Michael Acceptor (e.g., N-crotonyloxazolidin-2-one)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried flask under argon, stir a mixture of MgI₂ (0.1 mmol) and (S,S)-Ph-BOX (0.11 mmol) in anhydrous CH₂Cl₂ (5.0 mL) at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

  • Addition of Reagents: Add this compound (1.2 mmol) followed by DIPEA (1.5 mmol). Stir the mixture for 10 minutes. Then, add the Michael acceptor (1.0 mmol) in one portion.

  • Reaction: Stir the reaction mixture at -78 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL). Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the pure product.

  • Analysis: Characterize the product and determine the yield, dr, and ee.

Visualizations

The following diagrams illustrate the proposed transition state for a stereoselective Michael addition and a general workflow for the experimental procedure.

G Stereochemical Model for Chiral Catalyst-Mediated Michael Addition cluster_ts Zimmerman-Traxler-like Transition State ts_label Chiral Catalyst (M*) Chelates Enolate and Enone enolate O-Li Enolate of This compound enone Michael Acceptor (e.g., Enone) enolate->enone C-C bond formation (Si-face attack) metal M* enolate->metal O-coordination enone->metal O-coordination catalyst Chiral Ligand catalyst->metal Chelation caption Proposed transition state.

Caption: Proposed transition state for a chiral Lewis acid catalyzed Michael addition.

G Experimental Workflow for Asymmetric Michael Addition start Start prep_catalyst Prepare Chiral Catalyst Solution (e.g., Ligand + Metal Salt) start->prep_catalyst form_enolate Generate Propionate Enolate (Add Ester to Base/Catalyst) prep_catalyst->form_enolate add_acceptor Add Michael Acceptor form_enolate->add_acceptor reaction Stir at Low Temperature (e.g., -78 °C) add_acceptor->reaction quench Quench Reaction (e.g., with aq. NH4Cl) reaction->quench workup Aqueous Work-up & Extraction quench->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow.

Application Notes and Protocols: Tert-butyl Propionate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-butyl propionate (B1217596), a versatile ester used to impart fruity nuances in fragrance compositions. This document outlines its chemical and physical properties, olfactory profile, and provides detailed protocols for its synthesis, incorporation into fragrance formulations, and stability evaluation.

Introduction to Tert-butyl Propionate in Perfumery

This compound (t-butyl propanoate) is an organic ester valued in the fragrance industry for its distinctive fruity and ethereal aroma.[1] Its scent profile is predominantly characterized by apple and banana notes, making it a useful ingredient for building fruity accords in a variety of fragrance applications.[1] While not as commonly used as some other fruity esters, its unique character can provide a modern and bright lift to fragrance compositions.

Physicochemical Properties and Specifications

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for formulation chemists to understand its behavior in different solvent systems and product bases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Structure C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 20487-40-5[1]
Appearance Colorless liquid
Odor Profile Fruity, ethereal, apple, banana[1]
Boiling Point 118-118.5 °C
Flash Point 21 °C (69.8 °F) - closed cup
Density 0.865 g/mL at 25 °C
Refractive Index n20/D 1.393
Solubility Soluble in ethanol (B145695)[1]

Olfactory Profile and Applications

This compound is primarily used as a top to middle note in fragrance compositions. Its fruity and slightly ethereal character can provide a juicy and uplifting opening to a scent. It blends well with other fruity esters, as well as with floral and green notes.

Potential Applications:

  • Fine Fragrance: Can be used in fruity-floral, citrus, and gourmand types of perfumes to add a bright and modern fruitiness.

  • Personal Care: Suitable for incorporation into shampoos, shower gels, and lotions to impart a fresh and fruity scent.

  • Household Products: Can be used in air fresheners and cleaning products to create a pleasant and clean aroma.

Experimental Protocols

The following section details experimental protocols for the synthesis of this compound, its incorporation into a model fragrance, and methods for evaluating its performance and stability.

Synthesis of this compound via Fischer Esterification

This protocol describes a laboratory-scale synthesis of this compound from propionic acid and tert-butanol (B103910) using an acid catalyst.

Materials:

  • Propionic acid

  • tert-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of propionic acid and tert-butanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any unreacted acid.

    • Wash with water.

    • Wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 118-119 °C.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Reactants Propionic Acid + tert-Butanol Reaction Reflux Reactants->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Work-up (Separatory Funnel) Reaction->Workup Washing Washing Steps (NaHCO₃, H₂O, Brine) Workup->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Fractional Distillation Drying->Purification Product Pure Tert-butyl Propionate Purification->Product

Caption: Synthesis of this compound via Fischer esterification.

Formulation of a Model Fruity Fragrance Accord

This protocol outlines the creation of a simple fruity fragrance accord incorporating this compound to demonstrate its blending properties.

Materials:

  • This compound

  • Ethyl acetate (B1210297) (top note, fruity)

  • Isoamyl acetate (middle note, banana/pear)

  • Hedione (middle note, floral booster)

  • Galaxolide (base note, musk)

  • Ethanol (perfumer's grade)

  • Glass beakers

  • Pipettes or digital micropipettes

  • Glass stirring rod

  • Sample vials

Procedure:

  • Component Weighing: Accurately weigh each fragrance ingredient according to the proportions listed in Table 2.

  • Blending: Combine the ingredients in a glass beaker, starting with the base notes, followed by the middle notes, and finally the top notes.

  • Mixing: Gently stir the mixture with a glass rod until a homogenous solution is formed.

  • Maceration: Transfer the fragrance concentrate to a sealed glass vial and allow it to macerate for at least 48 hours in a cool, dark place. This allows the individual notes to meld together.

  • Dilution: Dilute the fragrance concentrate in perfumer's grade ethanol to the desired concentration (e.g., 10-15% for an Eau de Toilette).

Table 2: Model Fruity Fragrance Accord Formulation

ComponentFunctionParts (by weight)
Top Notes
Ethyl AcetateBright, fruity20
This compoundFruity (apple, banana)15
Middle Notes
Isoamyl AcetateFruity (banana, pear)10
HedioneFloral, diffusive30
Base Notes
GalaxolideMusk, fixative25
Total 100

Diagram 2: Fragrance Formulation Workflow

Fragrance_Formulation cluster_ingredients Fragrance Ingredients Base Base Notes (Galaxolide) Weigh Weigh Ingredients Base->Weigh Middle Middle Notes (Isoamyl Acetate, Hedione) Middle->Weigh Top Top Notes (Ethyl Acetate, this compound) Top->Weigh Blend Blend in Beaker Weigh->Blend Macerate Macerate (48h) Blend->Macerate Dilute Dilute in Ethanol Macerate->Dilute Final Final Fragrance Dilute->Final

Caption: Workflow for creating a model fruity fragrance.

Stability and Performance Evaluation

This protocol describes methods to assess the stability and olfactory performance of a fragrance containing this compound in an alcoholic solution and a simple surfactant base.

4.3.1. Stability in Alcoholic Solution

Procedure:

  • Sample Preparation: Prepare a 10% solution of the model fruity fragrance accord in 95% ethanol.

  • Accelerated Aging:

    • Heat Stability: Store a sample at 40°C for 4 weeks.

    • Light Stability: Store a sample exposed to UV light (in a UV stability chamber) for a specified duration.

    • Control: Store a sample at room temperature in the dark.

  • Evaluation: At weekly intervals, evaluate all samples for:

    • Color Change: Visual assessment.

    • Clarity: Visual assessment for any precipitation or cloudiness.

    • Odor Profile: Olfactory evaluation on a smelling strip by a trained evaluator, noting any changes from the control.

4.3.2. Performance in a Surfactant Base (e.g., Shampoo)

Procedure:

  • Sample Preparation: Incorporate the model fruity fragrance accord at a typical concentration (e.g., 0.5-1.0%) into an unfragranced shampoo base.

  • Evaluation:

    • Odor in Product: Evaluate the scent of the fragranced shampoo directly from the container.

    • Odor during Use: Assess the fragrance bloom and character during a simulated washing process (lathering with water).

    • Odor on Substrate: Evaluate the residual fragrance on a damp cloth or hair swatch after rinsing and drying.

  • Stability in Base: Conduct accelerated aging tests as described in 4.3.1 on the fragranced shampoo to assess any changes in odor, color, or viscosity of the product.

Diagram 3: Stability Testing Workflow

Stability_Testing cluster_conditions Accelerated Aging Conditions Fragrance Fragranced Product (e.g., 10% in Ethanol) Heat 40°C Fragrance->Heat UV UV Light Fragrance->UV Control Room Temp (Dark) Fragrance->Control Evaluation Weekly Evaluation (Color, Clarity, Odor) Heat->Evaluation UV->Evaluation Control->Evaluation Results Stability Assessment Evaluation->Results

Caption: Workflow for fragrance stability testing.

Data Presentation and Interpretation

All quantitative data from the stability and performance evaluations should be recorded systematically. An example of a data summary table is provided below.

Table 3: Example of Stability Data Summary (4-Week Study)

WeekSampleColor ChangeClarityOlfactory Notes
1 ControlNoneClearAs expected
40°CSlight yellowingClearSlight decrease in top notes
UVNoticeable yellowingClearSignificant loss of fruity top notes
2 ControlNoneClearAs expected
40°CYellowingClearFurther loss of top notes
UVDarker yellowClearDominated by musk and floral notes
4 ControlNoneClearAs expected
40°CStable yellowClearMuted fruity character
UVBrownish tintClearVery weak top notes, altered character

Conclusion

This compound is a valuable fragrance ingredient for creating fresh and fruity accords. Its performance and stability are dependent on the formulation and the end-product application. The protocols provided in these notes offer a framework for the synthesis, application, and evaluation of this molecule in fragrance development. Further research into its behavior in different product matrices and in combination with a wider range of fragrance materials will continue to expand its utility for perfumers and formulation scientists.

References

Application Notes and Protocols for tert-Butyl Propionate as a Non-Hazardous Air Pollutant Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-butyl propionate (B1217596) as a versatile and non-hazardous solvent. Its favorable properties make it a suitable replacement for more hazardous solvents in various laboratory and industrial applications.

Introduction

Tert-butyl propionate, also known as propanoic acid, 1,1-dimethylethyl ester, is an organic compound classified as an ester.[1][2] It is a clear, colorless liquid with a characteristic fruity odor.[1] Notably, this compound is not listed as a Hazardous Air Pollutant (HAP) by the U.S. Environmental Protection Agency (EPA), making it an environmentally preferable alternative to many regulated solvents.[3] Its low volatility and relative non-toxicity further contribute to its favorable safety profile.[1]

Application Notes

This compound's utility as a solvent stems from its chemical stability, solvency power for a range of organic compounds, and limited miscibility with water.[1][4]

  • Solvent for Resins and Coatings: It is an effective solvent for natural and synthetic resins, including nitrocellulose, making it valuable in the formulation of paints, lacquers, and other coatings.[4][5]

  • Chemical Synthesis: In a laboratory setting, it can be employed as a reaction medium for various organic syntheses. Its chemical stability allows it to be used under a range of reaction conditions.[1] The stereochemistry of Michael additions using lithium enolates of this compound has been a subject of study.[5][6] While not a direct solvent application, the tert-butyl group is significant in drug synthesis for providing steric shielding and modulating receptor binding.[7]

  • Fragrance and Flavoring Manufacturing: Due to its fruity aroma, it is also used in the manufacture of fragrances and as a flavoring agent.[4][5]

  • Cleaning and Degreasing: Its properties make it a potential component in cleaning formulations for removing organic residues.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂[1][2][4][8]
Molecular Weight 130.18 g/mol [2][8]
Appearance Clear, colorless liquid[1][4]
Odor Fruity, apple-like[1][8]
Boiling Point 118-118.5 °C[4][5][6]
Density 0.865 g/mL at 25 °C[4][5][6]
Flash Point 20.56 °C - 21 °C[4][9]
Vapor Pressure 14.5 mmHg at 25 °C[4]
Refractive Index n20/D 1.393[4][5][6]
Solubility in Water Limited (1152 mg/L at 25 °C, est.)[1][4][9]
Solubility in Organic Solvents Soluble in alcohol and ether.[1][4][8]
Safety and Handling

While this compound is considered relatively non-toxic, proper laboratory safety procedures should always be followed.[1]

  • General Precautions: Avoid contact with skin, eyes, and clothing.[10][11] Wash hands thoroughly after handling.[10][12] Ensure adequate ventilation or use in a chemical fume hood to avoid inhalation of vapor or mist.[10][11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4][12]

  • Fire Safety: this compound is a highly flammable liquid and vapor.[9][10] Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Take precautionary measures against static discharge.[10] Use explosion-proof equipment.[10] In case of fire, use dry powder, foam, water spray, or carbon dioxide to extinguish.[10]

  • Storage: Store in a cool, well-ventilated place.[10][12] Keep the container tightly closed.[10][12]

  • First Aid:

    • Inhalation: Remove the person to fresh air. If you feel unwell, get medical advice.[10][12]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, seek medical attention.[10][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][12]

    • Ingestion: Rinse mouth. Get medical attention if you feel unwell.[10]

Protocols

Protocol 1: General Procedure for Use as a Reaction Solvent

This protocol outlines a general procedure for using this compound as a solvent for a generic organic reaction, such as an esterification. This is a representative example; specific reaction conditions (temperature, time, stoichiometry) must be optimized for the specific chemical transformation.

Materials:

  • Reactant A

  • Reactant B

  • Catalyst (if required)

  • This compound (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Thermometer or temperature probe

  • Nitrogen or argon gas inlet (for inert atmosphere, if needed)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask with stir bar, condenser, and thermometer) in a chemical fume hood. Ensure all glassware is dry.

  • Charging the Reactor: To the round-bottom flask, add Reactant A and Reactant B in the desired molar ratio.

  • Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants and achieve the desired reaction concentration.

  • Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, flush the system with an inert gas like nitrogen or argon.

  • Catalyst Addition: If a catalyst is used, add it to the reaction mixture.

  • Reaction:

    • Begin stirring the mixture.

    • Heat the reaction to the desired temperature using a heating mantle or oil bath.

    • Allow the reaction to proceed for the predetermined amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if necessary (e.g., by adding water or a specific quenching agent).

    • Transfer the mixture to a separatory funnel for extraction if an aqueous workup is required. Given this compound's limited water solubility, it will form a distinct organic layer.

    • Wash the organic layer with appropriate aqueous solutions (e.g., brine, sodium bicarbonate solution) to remove impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the this compound solvent from the product using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.

Visualizations

G Diagram 1: General Experimental Workflow A Apparatus Setup (Flask, Condenser) B Charge Reactants & Solvent (this compound) A->B C Initiate Reaction (Heating & Stirring) B->C D Monitor Progress (TLC, GC, etc.) C->D D->C Continue Reaction E Reaction Quench & Workup (Extraction) D->E Reaction Complete F Solvent Removal (Rotary Evaporation) E->F G Product Purification F->G

Caption: General workflow for a chemical synthesis using this compound.

G Diagram 2: Key Property Relationships cluster_properties Core Properties cluster_advantages Advantages A Ester Functional Group I This compound as a Useful Solvent A->I B Moderate Boiling Point (118.5 °C) G Simple Removal Post-Reaction B->G B->I C Low Water Solubility F Facilitates Easy Workup (Phase Separation) C->F C->I D Good Organic Solvency E Effective for Resins & Coatings D->E H Broad Applicability in Synthesis D->H D->I I->E I->F I->G I->H

Caption: Relationship between properties and advantages of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development engaged in the synthesis of tert-butyl propionate (B1217596). Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and enhance the yield and purity of your product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tert-butyl propionate, offering potential causes and recommended solutions.

Issue 1: Low Yield of this compound

A diminished yield is a frequent challenge in the esterification of tertiary alcohols like tert-butanol (B103910) due to their steric hindrance and susceptibility to side reactions.

Potential Causes and Solutions:

  • Incomplete Reaction: The esterification equilibrium may not have shifted sufficiently toward the product.

    • Solution: Increase the molar ratio of one of the reactants, typically the less expensive one. Using an excess of tert-butanol can help drive the reaction forward. Ensure the reaction has been allowed to proceed for a sufficient amount of time by monitoring its progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Water Inhibition (Fischer Esterification): The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back to the reactants.[1]

    • Solution: Employ a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[1][2] Alternatively, using a strong dehydrating agent can also be effective.

  • Catalyst Deactivation or Insufficiency: The acid catalyst may be inactive due to hydration or used in an inadequate amount.[1][3]

    • Solution: Use a fresh, anhydrous acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] Ensure the catalyst loading is appropriate for the scale of your reaction.

  • Formation of N-acylurea Byproduct (Steglich Esterification): In syntheses utilizing dicyclohexylcarbodiimide (B1669883) (DCC), the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[4][5]

    • Solution: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can mitigate this side reaction.[4][5] DMAP acts as an acyl transfer agent, reacting with the intermediate to form a more reactive species that readily esterifies with tert-butanol.[5]

Issue 2: Presence of Significant Side Products

The formation of unintended byproducts can complicate purification and reduce the overall yield.

Potential Causes and Solutions:

  • Dehydration of Tert-Butanol: Tertiary alcohols are prone to elimination reactions, especially under strongly acidic conditions and at elevated temperatures, leading to the formation of isobutylene.[6]

    • Solution: Maintain careful control over the reaction temperature. For Fischer esterification, using milder acid catalysts or solid acid catalysts might be beneficial. The Steglich esterification, which proceeds under milder conditions, is an excellent alternative to avoid this issue.[5]

  • Formation of Dicyclohexylurea (DCU) (Steglich Esterification): This byproduct of the DCC-mediated coupling can be challenging to remove from the final product.[4]

    • Solution: DCU has low solubility in many organic solvents. After the reaction, cooling the mixture can further precipitate the DCU, which can then be removed by filtration.[4] If residual DCU remains, purification by column chromatography is often effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the Fischer esterification, which involves the acid-catalyzed reaction of propionic acid with tert-butanol.[7] While straightforward and cost-effective, it is a reversible reaction that requires careful management of the equilibrium to achieve high yields.[8]

Q2: How can I improve the yield of my Fischer esterification of this compound?

A2: To enhance the yield, it is crucial to shift the reaction equilibrium to the product side. This can be accomplished by:

  • Using an excess of one reactant, typically tert-butanol.[7]

  • Removing water as it is formed using a Dean-Stark apparatus.[2]

Q3: What are the advantages of using the Steglich esterification for this compound synthesis?

A3: The Steglich esterification is particularly advantageous for synthesizing esters of sterically hindered alcohols like tert-butanol.[5] It proceeds under mild conditions, which minimizes the risk of side reactions such as the dehydration of tert-butanol to isobutylene.[5]

Q4: I am having difficulty purifying my this compound. What are the recommended steps?

A4: A standard workup procedure involves:

  • Neutralization: Washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to quench the acid catalyst and remove any unreacted propionic acid.[6]

  • Extraction: Using an organic solvent to separate the ester from the aqueous layer.[6]

  • Drying: Treating the organic phase with an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[1]

  • Distillation: Purifying the final product by fractional distillation.[9]

Q5: Are there any enzymatic methods for the synthesis of this compound?

A5: Yes, enzymatic synthesis using lipases is a viable and environmentally friendly alternative. Lipases can catalyze the esterification of propionic acid and tert-butanol under mild conditions.[10] For instance, Novozym 435, an immobilized lipase, has been shown to be effective in the synthesis of similar esters, with the potential for high yields and reusability of the biocatalyst.[10]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

MethodCatalyst/ReagentTypical SolventTemperature (°C)Typical Reaction TimeReported Yield (%)Key Considerations
Fischer Esterification H₂SO₄ or p-TsOHToluene or excess alcoholReflux10-12 hours~50-80%Reversible reaction; risk of tert-butanol dehydration.[6][11]
Steglich Esterification DCC, DMAPDichloromethane (B109758) (DCM)0 to Room Temp3-24 hours>80%Mild conditions; suitable for sterically hindered alcohols; DCU byproduct removal necessary.[4][12]
Enzymatic Synthesis Immobilized Lipase (e.g., Novozym 435)Solvent-free or organic solvent40-60°C24+ hoursUp to 94%Environmentally friendly; mild conditions; requires longer reaction times.[10]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

Materials:

  • Propionic acid

  • Tert-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add propionic acid (1.0 equivalent), tert-butanol (1.5 equivalents), and toluene.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2 mol%).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 10-12 hours).[12]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Steglich Esterification of this compound

Materials:

  • Propionic acid

  • Tert-butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve propionic acid (1.0 equivalent), tert-butanol (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.[13]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[12]

  • Filter off the precipitated DCU and wash the solid with cold DCM.

  • Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • If necessary, purify the product further by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Propionic Acid, tert-Butanol, and Solvent add_catalyst Add Catalyst (e.g., H₂SO₄ or DCC/DMAP) prep_reactants->add_catalyst react Heat to Reflux (Fischer) or Stir at RT (Steglich) add_catalyst->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench/Neutralize monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Distillation or Chromatography dry->purify final_product final_product purify->final_product This compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn water Water Inhibition (Fischer) start->water catalyst Inactive/Insufficient Catalyst start->catalyst side_reaction Side Reactions (e.g., Dehydration, N-acylurea) start->side_reaction increase_ratio Increase Reactant Ratio or Reaction Time incomplete_rxn->increase_ratio remove_water Use Dean-Stark or Dehydrating Agent water->remove_water fresh_catalyst Use Fresh/More Catalyst catalyst->fresh_catalyst optimize_conditions Optimize Temperature/ Use Milder Conditions side_reaction->optimize_conditions

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of tert-butyl propionate (B1217596). This document addresses common side reactions, offers guidance on optimizing reaction conditions, and presents alternative synthesis routes to improve yield and purity.

Troubleshooting Guide

Issue: Low Yield of Tert-Butyl Propionate in Fischer Esterification

Q1: My Fischer esterification of propionic acid and tert-butanol (B103910) is resulting in a low yield. What are the likely causes?

A1: Low yields in the acid-catalyzed synthesis of this compound are commonly attributed to side reactions involving the tert-butanol reactant. The primary culprit is the acid-catalyzed dehydration of tert-butanol to form isobutylene (B52900). This reaction is particularly favorable due to the stability of the intermediate tertiary carbocation. Once formed, isobutylene can further react, primarily through polymerization, under the acidic conditions.

Potential Causes for Low Yield:

  • Dehydration of Tert-Butanol: Strong acid catalysts (e.g., sulfuric acid) and elevated temperatures significantly promote the elimination of water from tert-butanol to form isobutylene gas.

  • Polymerization of Isobutylene: The isobutylene generated can polymerize, consuming starting material indirectly and complicating purification.

  • Reversibility of Esterification: Fischer esterification is an equilibrium reaction. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.

  • Steric Hindrance: The bulky tert-butyl group can slow down the rate of the desired esterification reaction compared to less hindered primary or secondary alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions I should be aware of when synthesizing this compound via Fischer Esterification?

A1: The principal side reaction is the acid-catalyzed dehydration of tert-butanol to form isobutylene. This E1 elimination reaction is rapid for tertiary alcohols in the presence of a strong acid. The isobutylene can then undergo cationic polymerization to form polyisobutylene (B167198), which will appear as a non-volatile, oily or waxy residue in your reaction mixture. Another potential issue is the hydrolysis of the desired this compound back to propionic acid and tert-butanol, especially if water is not effectively removed from the reaction.

Q2: How can I minimize the dehydration of tert-butanol?

A2: To minimize the formation of isobutylene, consider the following strategies:

  • Choice of Catalyst: Use a milder acid catalyst. While sulfuric acid is a strong and effective catalyst for esterification, it also potently promotes dehydration. Consider using a solid acid catalyst like Amberlyst-15, which has been shown to be effective for esterifications and can sometimes offer better selectivity.

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Higher temperatures significantly favor the elimination reaction.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the formation of the product plateaus to avoid prolonged exposure to acidic conditions which can favor side reactions.

Q3: I suspect polyisobutylene is forming in my reaction. How can I confirm this and how do I remove it?

A3: Polyisobutylene is a non-polar, hydrocarbon polymer. Its presence can be inferred if you observe a viscous, oily, or waxy residue that is difficult to remove during purification. You can confirm its presence using techniques like ¹H NMR spectroscopy (broad signals in the aliphatic region) or by precipitating it from a suitable solvent system (e.g., dissolving the crude product in a minimal amount of a good solvent like dichloromethane (B109758) and then adding a poor solvent like methanol).

Removal of polyisobutylene can be challenging due to its variable molecular weight and solubility. Purification by fractional distillation can be effective if there is a significant boiling point difference between this compound and the oligomers. Column chromatography on silica (B1680970) gel can also be used, eluting with a non-polar solvent system to separate the non-polar polymer from the more polar ester.

Q4: Are there alternative methods to synthesize this compound that avoid these side reactions?

A4: Yes, several methods can be employed to circumvent the issues associated with strong acids:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It proceeds under mild, neutral conditions, thus avoiding the acid-catalyzed dehydration of tert-butanol.[1]

  • Reaction with Propionic Anhydride (B1165640): Using propionic anhydride instead of propionic acid can lead to a more favorable reaction equilibrium as the leaving group is a propionate anion rather than water. This reaction can often be performed under milder conditions.

  • Transesterification: This involves reacting a more common ester, like methyl propionate or ethyl propionate, with potassium tert-butoxide. The equilibrium can be driven towards the formation of the desired this compound.

Data Presentation

Table 1: Comparison of Catalysts on Product Yield in Esterification Reactions (Illustrative Data)

CatalystTypical Reaction Temperature (°C)Reported Yield of Butyl Esters (%)Potential for Side Reactions with tert-Butanol
Sulfuric Acid (H₂SO₄)80 - 12060 - 80 (for n-butanol)High (significant dehydration)
Amberlyst-1570 - 10085 - 95 (for isobutanol)[2]Moderate (less dehydration than H₂SO₄)
Zeolites120 - 150~85 (for n-butanol)[3]Moderate to High (can promote dehydration)

Note: The yields presented are for similar butyl ester syntheses and are intended for comparative purposes. The actual yield of this compound will be highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: Fischer Esterification using Amberlyst-15

This protocol is adapted from procedures for similar esterifications and is optimized to minimize side reactions.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionic acid (1.0 eq), tert-butanol (1.5 eq), and Amberlyst-15 resin (15% by weight of the limiting reagent).

  • Reaction Conditions: Heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the Amberlyst-15 resin and wash the resin with a small amount of an appropriate solvent (e.g., diethyl ether).

  • Purification: The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted propionic acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by fractional distillation.

Protocol 2: Steglich Esterification

This protocol utilizes DCC and DMAP to facilitate the esterification under mild conditions, thus avoiding acid-catalyzed side reactions.[1][4]

  • Reaction Setup: To a solution of propionic acid (1.0 eq) and tert-butanol (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Addition of DCC: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the reaction mixture.

  • Reaction Conditions: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of cold DCM.

  • Purification: Combine the filtrates and wash with 0.5 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Main_Reaction_Pathway Propionic_Acid Propionic Acid H_plus H+ Propionic_Acid->H_plus tert_Butanol tert-Butanol tert_Butanol->H_plus tert_Butyl_Propionate This compound H_plus->tert_Butyl_Propionate Water Water H_plus->Water

Main reaction pathway for the synthesis of this compound.

Side_Reaction_Pathways cluster_dehydration Dehydration of tert-Butanol cluster_polymerization Polymerization of Isobutylene tert_Butanol tert-Butanol H_plus_dehydration H+ tert_Butanol->H_plus_dehydration Isobutylene Isobutylene H_plus_dehydration->Isobutylene Water_dehydration Water H_plus_dehydration->Water_dehydration Isobutylene_poly Isobutylene H_plus_poly H+ Isobutylene_poly->H_plus_poly Polyisobutylene Polyisobutylene H_plus_poly->Polyisobutylene

Key side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield of This compound Check_Side_Reactions Analyze for Side Products (GC-MS, NMR) Start->Check_Side_Reactions Dehydration_Detected Isobutylene/Polymer Detected? Check_Side_Reactions->Dehydration_Detected Yes Check_Workup Review Work-up Procedure: - Incomplete Extraction? - Product Loss during Washing? Check_Side_Reactions->Check_Workup No Optimize_Conditions Optimize Fischer Esterification: - Lower Temperature - Milder Catalyst (e.g., Amberlyst-15) - Shorter Reaction Time Dehydration_Detected->Optimize_Conditions Yes Alternative_Method Consider Alternative Synthesis: - Steglich Esterification - Propionic Anhydride - Transesterification Dehydration_Detected->Alternative_Method If optimization fails Success Improved Yield Optimize_Conditions->Success Alternative_Method->Success Improve_Workup Refine Work-up: - Adjust pH carefully - Minimize Aqueous Washes Check_Workup->Improve_Workup Yes Check_Workup->Success No, work-up is optimal Improve_Workup->Success

Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Purification of Tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tert-butyl propionate (B1217596) from a reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of tert-butyl propionate.

Issue: Low Yield of this compound After Synthesis and Initial Work-up.

  • Possible Cause 1: Incomplete Reaction. The Fischer esterification of propionic acid and tert-butanol (B103910) is an equilibrium reaction.

    • Solution: To drive the equilibrium towards the product, consider using an excess of one reactant (typically the less expensive one) or removing water as it forms, for example, by using a Dean-Stark apparatus.[1][2][3]

  • Possible Cause 2: Dehydration of Tert-Butanol. Acid catalysts, especially at high temperatures, can cause the dehydration of tert-butanol to isobutylene, which will not react to form the desired ester.[4]

    • Solution: Maintain a moderate reaction temperature and consider using a milder acid catalyst.

  • Possible Cause 3: Product Loss During Aqueous Work-up. this compound has some solubility in aqueous solutions, and vigorous or excessive washing can lead to product loss.

    • Solution: Minimize the volume of water used for washing and avoid overly aggressive extraction techniques. Use a saturated sodium chloride (brine) wash to decrease the solubility of the ester in the aqueous layer.

Issue: Impure Product After Distillation (Cloudy Appearance or Incorrect Refractive Index).

  • Possible Cause 1: Incomplete Removal of Water. The presence of water can lead to a cloudy distillate and an inaccurate refractive index. Water can form azeotropes with the reactants and product, making it difficult to remove by simple distillation alone.[3]

    • Solution: Ensure the crude product is thoroughly dried with a suitable drying agent before distillation. Anhydrous magnesium sulfate (B86663) or sodium sulfate are good choices for esters.[5][6] Allow sufficient contact time with the drying agent and filter it off completely before proceeding to distillation.

  • Possible Cause 2: Co-distillation with Impurities. Unreacted starting materials or side products with boiling points close to that of this compound may co-distill.

    • Solution: If the boiling points are very close, fractional distillation may be necessary. Alternatively, consider using flash column chromatography for purification.

  • Possible Cause 3: Thermal Decomposition. Heating the distillation flask too strongly or for an extended period can cause the ester to decompose.

    • Solution: Use a heating mantle with a stirrer for even heating and distill under reduced pressure to lower the boiling point of the product.

Issue: Difficulty in Separating the Organic and Aqueous Layers During Extraction.

  • Possible Cause: Emulsion Formation. Emulsions are common when washing organic layers, especially with basic solutions like sodium bicarbonate.

    • Solution: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Allow the mixture to stand for a prolonged period. If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can help to break it.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the Fischer esterification of propionic acid with tert-butanol, using a strong acid catalyst such as sulfuric acid.[1][7]

Q2: What are the primary impurities I should expect in my crude reaction mixture?

A2: The primary impurities are typically unreacted propionic acid, unreacted tert-butanol, water, and the acid catalyst. A potential side product is isobutylene, formed from the dehydration of tert-butanol.[4]

Q3: How do I effectively remove the acid catalyst after the reaction?

A3: The acid catalyst can be neutralized and removed by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This should be done carefully as it will produce carbon dioxide gas, which can cause pressure buildup in the separatory funnel.[8][9]

Q4: Which drying agent is best for this compound?

A4: Anhydrous magnesium sulfate (MgSO₄) is a good choice as it is efficient, fast-acting, and suitable for esters.[5][6] Anhydrous sodium sulfate (Na₂SO₄) is also a suitable, neutral drying agent with a high capacity for water.[5][6][10]

Q5: What are the expected boiling and refractive index values for pure this compound?

A5: The literature boiling point of this compound is 118-118.5 °C. The refractive index is typically reported as n20/D 1.393.

Q6: When should I consider using flash column chromatography instead of distillation?

A6: Flash column chromatography is a good alternative to distillation if your crude product contains impurities with boiling points very close to that of this compound, or if the product is thermally sensitive. It is also useful for small-scale purifications.[11][12][13]

Data Presentation

Table 1: Physical Properties and Purification Data of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)Typical Purity after Distillation (%)
This compound130.18118-118.50.8651.393>98[14]
Propionic Acid74.081410.991.385N/A
tert-Butanol74.1282.40.7811.387N/A
Isobutylene56.11-6.9N/AN/AN/A

Experimental Protocols

1. Extractive Work-up Protocol

This protocol is designed to remove the acid catalyst, unreacted propionic acid, and water from the crude reaction mixture.

  • Step 1: Quenching. After the reaction is complete, cool the reaction mixture to room temperature.

  • Step 2: Transfer. Transfer the cooled mixture to a separatory funnel. If a solvent was used in the reaction, ensure there is a sufficient amount to form a distinct organic layer. If not, add a suitable organic solvent like diethyl ether or ethyl acetate.

  • Step 3: Neutralization. Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently and vent frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases.

  • Step 4: Separation. Stopper the separatory funnel, invert it, and shake gently, venting frequently. Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Step 5: Washing. Wash the organic layer with deionized water. Separate and discard the aqueous layer.

  • Step 6: Brine Wash. Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break any emulsions.[9] Separate and discard the aqueous layer.

  • Step 7: Drying. Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely in the solution when it is sufficiently dry.

  • Step 8: Filtration and Concentration. Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product. Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

2. Simple Distillation Protocol

This protocol is for the final purification of the dried, crude this compound.

  • Step 1: Setup. Assemble a simple distillation apparatus. Ensure all glassware is dry. Use a heating mantle with a magnetic stirrer for even heating.

  • Step 2: Charging the Flask. Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Step 3: Distillation. Begin heating the flask gently. The temperature of the vapor will rise and then stabilize at the boiling point of the liquid being distilled.

  • Step 4: Fraction Collection. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (around 118-119 °C). Discard any initial forerun that distills at a lower temperature.

  • Step 5: Completion. Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Step 6: Characterization. Characterize the purified product by measuring its refractive index and obtaining an IR or NMR spectrum to confirm its identity and purity.

Visualizations

PurificationWorkflow reaction_mixture Crude Reaction Mixture (this compound, acid, unreacted starting materials, water) extractive_workup Extractive Work-up (Neutralization and Washing) reaction_mixture->extractive_workup drying Drying (with Anhydrous MgSO4 or Na2SO4) extractive_workup->drying filtration Filtration drying->filtration concentration Concentration (Rotary Evaporation) filtration->concentration distillation Simple Distillation concentration->distillation pure_product Pure this compound distillation->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Low Purity of This compound check_water Cloudy Appearance? start->check_water check_bp Incorrect Boiling Point during Distillation? start->check_bp check_water->check_bp No water_present Water Present check_water->water_present Yes impurities_present Impurities Present check_bp->impurities_present Yes dry_again Solution: Re-dry organic layer before distillation. water_present->dry_again fractional_distillation Solution: Perform fractional distillation or use column chromatography. impurities_present->fractional_distillation

Caption: Troubleshooting decision tree for low purity of this compound.

References

Technical Support Center: Purification of Tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted tert-butanol (B103910) from tert-butyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for separating unreacted tert-butanol from tert-butyl propionate in a laboratory setting?

A1: Given the significant difference in boiling points between tert-butanol (~82.5 °C) and this compound (~118-119 °C), fractional distillation is the most direct and effective method for separation.[1][2][3] A temperature difference of approximately 36 °C allows for efficient separation with a standard laboratory fractional distillation setup.

Q2: Are there any known azeotropes between tert-butanol and this compound that could complicate distillation?

A2: While tert-butanol is known to form an azeotrope with water, there is no readily available data to suggest the formation of an azeotrope with this compound.[4] The substantial difference in their boiling points makes the formation of a difficult-to-break azeotrope unlikely.

Q3: Besides distillation, what other methods can be used to remove residual tert-butanol?

A3: Other effective methods include:

  • Aqueous Wash (Liquid-Liquid Extraction): Tert-butanol has some solubility in water, whereas this compound is largely insoluble. Washing the crude product with water or brine can effectively remove the unreacted alcohol.[3]

  • Adsorption: Using molecular sieves can effectively remove residual tert-butanol. Type 3A or 4A molecular sieves are suitable for adsorbing small alcohol molecules.

Q4: How can I verify the purity of my this compound after purification?

A4: Gas chromatography (GC) is an excellent method for assessing the purity of your final product.[5] By comparing the chromatogram of your purified product to that of the starting mixture and pure standards, you can quantify the amount of residual tert-butanol.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of tert-butanol and this compound.

  • Symptom: The temperature at the distillation head does not plateau at the boiling point of tert-butanol and then rise sharply to the boiling point of this compound. Instead, there is a gradual, extended temperature increase.

  • Possible Causes & Solutions:

    • Insufficient column efficiency: The fractionating column may not have enough theoretical plates for a clean separation.

      • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Distillation rate is too high: Heating the mixture too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column.

      • Solution: Reduce the heating rate to ensure a slow and steady distillation, typically a drop rate of 1-2 drops per second.[6]

    • Poor insulation: Heat loss from the distillation column can disrupt the temperature gradient.

      • Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[7]

Issue 2: "Bumping" or uneven boiling of the mixture.

  • Symptom: The liquid in the distillation flask boils violently and erratically.

  • Possible Cause: Lack of boiling chips or a stir bar.

  • Solution: Always add a few fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.

Aqueous Wash (Liquid-Liquid Extraction)

Issue 1: Formation of an emulsion during extraction.

  • Symptom: A third, cloudy layer forms between the organic and aqueous phases, making separation difficult.

  • Possible Causes & Solutions:

    • Vigorous shaking: Shaking the separatory funnel too aggressively can lead to the formation of an emulsion.

      • Solution: Gently invert the separatory funnel several times to mix the layers instead of vigorous shaking.[8]

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up the emulsion by increasing the ionic strength of the aqueous layer.[8]

Issue 2: Low yield of this compound after washing.

  • Symptom: The volume of the organic layer is significantly reduced after the washing steps.

  • Possible Cause: Some of the this compound may be dissolving in the aqueous wash, especially if a large volume of wash is used.

  • Solution: To minimize product loss, you can re-extract the aqueous layer with a small amount of a fresh organic solvent (e.g., diethyl ether or dichloromethane) and combine the organic layers.

Adsorption

Issue 1: Incomplete removal of tert-butanol.

  • Symptom: GC analysis shows a significant amount of tert-butanol remaining after treatment with molecular sieves.

  • Possible Causes & Solutions:

    • Insufficient amount of molecular sieves: The amount of adsorbent used may not be enough to remove all of the alcohol.

      • Solution: Increase the amount of molecular sieves used. A general starting point is 1-2 grams per 10 mL of solvent.

    • Saturated molecular sieves: The molecular sieves may have already adsorbed their maximum capacity of water or other impurities.

      • Solution: Use freshly activated molecular sieves. To activate, heat the sieves in a furnace at a high temperature (e.g., 300-350 °C) under a vacuum or a stream of inert gas.

Experimental Protocols & Data

Method 1: Fractional Distillation

This method separates the more volatile tert-butanol from the less volatile this compound.

Protocol:

  • Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux).

  • Place the crude this compound mixture containing unreacted tert-butanol into the distillation flask, along with a few boiling chips or a stir bar.

  • Slowly heat the mixture.

  • Collect the first fraction, which will be enriched in tert-butanol, at a temperature near its boiling point (around 82.5 °C).

  • Once the temperature begins to rise significantly, change the receiving flask.

  • Collect the second fraction, which will be the purified this compound, at a temperature near its boiling point (around 118-119 °C).[1][2][3]

  • Analyze the purity of the collected this compound fraction using gas chromatography.

Illustrative Distillation Efficiency Data:

Fraction NumberDistillation Head Temperature (°C)Composition (Illustrative)Purity of this compound (Illustrative)
182-85>95% tert-butanol<5%
Intermediate85-115MixtureVariable
2118-119>99% this compound>99%

Experimental Workflow for Fractional Distillation

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis A Crude Mixture in Distillation Flask B Fractionating Column A->B C Condenser B->C D Receiving Flask C->D E Heat Mixture Gently F Collect Fraction 1 (tert-butanol rich) at ~82.5°C E->F G Change Receiving Flask F->G H Collect Fraction 2 (Pure this compound) at ~118.5°C G->H I Analyze Purity of Fraction 2 by Gas Chromatography H->I

Fractional Distillation Workflow
Method 2: Aqueous Wash (Liquid-Liquid Extraction)

This method utilizes the solubility of tert-butanol in water to remove it from the water-insoluble this compound.

Protocol:

  • Place the crude this compound mixture in a separatory funnel.

  • Add an equal volume of deionized water.

  • Gently invert the funnel several times, venting frequently to release any pressure.

  • Allow the layers to separate. The upper layer will be the organic phase (this compound), and the lower layer will be the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the washing process with a fresh portion of deionized water, followed by a wash with brine (saturated NaCl solution) to help remove any remaining water from the organic layer.

  • Drain the aqueous layer and collect the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent and concentrate the solution to obtain the purified this compound.

Illustrative Aqueous Wash Efficiency Data:

Number of WashesTert-Butanol in Organic Layer (Illustrative wt%)Purity of this compound (Illustrative)
0 (Crude)15%85%
1 (Water)5%95%
2 (Water)1.5%98.5%
3 (Brine)<1%>99%

Experimental Workflow for Aqueous Wash

G cluster_extraction Extraction Process cluster_drying Drying and Isolation A Crude Mixture in Separatory Funnel B Add Deionized Water A->B C Gently Mix and Separate Layers B->C D Drain Aqueous Layer C->D D->B Repeat Wash E Wash with Brine D->E F Collect Organic Layer E->F G Dry with Anhydrous MgSO4 F->G H Filter and Concentrate G->H I Pure this compound H->I

Aqueous Wash Workflow
Method 3: Adsorption

This method uses molecular sieves to selectively adsorb the smaller tert-butanol molecules.

Protocol:

  • To the crude this compound mixture, add activated 3A or 4A molecular sieves (pellets or powder). A typical starting amount is 10-20% by weight of the liquid.

  • Stir the mixture at room temperature for several hours. The required time will depend on the concentration of tert-butanol.

  • Monitor the removal of tert-butanol by taking small aliquots of the liquid and analyzing them by GC.

  • Once the desired purity is achieved, carefully decant or filter the liquid to remove the molecular sieves.

Illustrative Adsorption Data (using 3A Molecular Sieves):

Time (hours)Tert-Butanol Concentration (Illustrative wt%)Purity of this compound (Illustrative)
05%95%
12%98%
4<0.5%>99.5%
12<0.1%>99.9%

Experimental Workflow for Adsorption

G cluster_adsorption Adsorption Process cluster_isolation Isolation A Crude Mixture B Add Activated Molecular Sieves (3A or 4A) A->B C Stir at Room Temperature B->C D Monitor by GC C->D E Filter to Remove Sieves D->E When Purity is Sufficient F Pure this compound E->F

Adsorption Workflow

Safety Precautions

This compound:

  • Hazards: Highly flammable liquid and vapor.[3][9][10] May cause skin and eye irritation.[3]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.[3][9]

Tert-Butanol:

  • Hazards: Highly flammable liquid and vapor.[2][4][11] Causes serious eye irritation and may cause respiratory irritation.[2] Harmful if inhaled.[2]

  • Handling: Use in a well-ventilated area or under a fume hood.[4][11] Keep away from heat and ignition sources.[2][4] Wear appropriate personal protective equipment, including gloves and safety goggles.[2][4]

General Safety:

  • Always work in a well-ventilated laboratory and wear appropriate personal protective equipment (PPE).

  • Ground all equipment when transferring flammable liquids to prevent static discharge.[11]

  • Have a fire extinguisher rated for flammable liquids readily available.

  • Dispose of all chemical waste according to your institution's guidelines.

References

Preventing the formation of byproducts in tert-butyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of tert-butyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tert-butyl propionate?

A1: The most common laboratory methods for synthesizing this compound are:

  • Fischer Esterification: The acid-catalyzed reaction of propionic acid with tert-butanol (B103910).

  • Reaction with Propionyl Chloride: The reaction of propionyl chloride with tert-butanol, often in the presence of a base.

  • Transesterification: The exchange of the alkoxy group of another propionate ester (e.g., methyl propionate or ethyl propionate) with a tert-butoxy (B1229062) group, typically catalyzed by a base like potassium tert-butoxide.

Q2: What is the primary byproduct of concern in this compound synthesis, and why does it form?

A2: The primary byproduct of concern, especially in acid-catalyzed methods, is isobutene (2-methylpropene). It forms through the dehydration of tert-butanol, a reaction that is also catalyzed by acid. The formation of isobutene is driven by the stability of the intermediate tertiary carbocation.

Q3: How does temperature affect byproduct formation?

A3: Higher reaction temperatures generally increase the rate of byproduct formation, particularly the dehydration of tert-butanol to isobutene.[1] Therefore, maintaining the lowest effective temperature is crucial for minimizing this side reaction.

Q4: Can the choice of catalyst influence the formation of byproducts?

A4: Yes, the catalyst plays a significant role. Strong mineral acids like sulfuric acid are effective for esterification but also strongly promote the dehydration of tert-butanol to isobutene. Milder acid catalysts or heterogeneous catalysts can offer a better selectivity for the desired ester. In the propionyl chloride method, the choice of base to scavenge HCl can also be important. For transesterification, the choice and amount of base catalyst are critical.

Troubleshooting Guides

Fischer Esterification of Propionic Acid and Tert-Butanol
ProblemProbable Cause(s)Recommended Solution(s)
Low yield of this compound and significant formation of a gaseous byproduct. The primary cause is the acid-catalyzed dehydration of tert-butanol to isobutene. This is favored by high temperatures and the use of strong acid catalysts.- Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. - Use a milder acid catalyst: Consider using a solid acid catalyst like Amberlyst-15, which can be more selective and easier to remove.[2] - Use an excess of propionic acid: This can help to shift the equilibrium towards the ester product.
The reaction mixture turns dark or shows signs of polymerization. High concentrations of strong acid and elevated temperatures can lead to the polymerization of the isobutene byproduct.- Maintain a lower reaction temperature. - Use a less concentrated acid catalyst. - Ensure efficient removal of isobutene from the reaction mixture if possible (e.g., by performing the reaction under a gentle stream of inert gas).
Difficulty in separating the product from unreacted starting materials. Incomplete reaction or unfavorable equilibrium.- Increase the reaction time at a moderate temperature. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. - Employ an excess of one of the reactants (preferably the less expensive one).
Synthesis using Propionyl Chloride and Tert-Butanol
ProblemProbable Cause(s)Recommended Solution(s)
Vigorous reaction with the evolution of a corrosive gas. The reaction of propionyl chloride with tert-butanol produces hydrogen chloride (HCl) gas.[3] If thionyl chloride was used to prepare the propionyl chloride, sulfur dioxide (SO2) may also be present.[3]- Perform the reaction in a well-ventilated fume hood. - Add the propionyl chloride dropwise to the tert-butanol solution at a controlled temperature (e.g., 0 °C) to manage the reaction rate. - Use a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl as it is formed.
Low yield of the desired ester. Incomplete reaction or side reactions of the acid chloride.- Ensure the use of anhydrous conditions, as propionyl chloride reacts vigorously with water. [4] - Use a slight excess of tert-butanol. - Choose an appropriate solvent that does not react with the acid chloride.
Transesterification Method
ProblemProbable Cause(s)Recommended Solution(s)
Saponification (hydrolysis of the ester) of the product. Presence of water in the reaction mixture, which can react with the base catalyst to form hydroxide (B78521) ions, leading to saponification.[5]- Use anhydrous reactants and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Low conversion to the tert-butyl ester. The equilibrium may not favor the formation of the product, or the catalyst may be inactive.- Use a large excess of tert-butanol or potassium tert-butoxide to drive the equilibrium. - Ensure the catalyst is active and has not been deactivated by exposure to air or moisture. - Consider removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) by distillation if its boiling point is significantly lower than that of the other components. [6]

Data Presentation

Table 1: Influence of Reaction Conditions on Isobutene Byproduct Formation in Tert-Butyl Ester Synthesis (Qualitative and Representative Quantitative Data)

ParameterConditionEffect on Isobutene FormationRepresentative Data/Observations
Temperature Low (e.g., room temp to 50°C)MinimalHigher selectivity for the ester is generally observed.
High (e.g., > 80°C)Significant IncreaseIncreased rates of dehydration of tert-butanol lead to higher isobutene yields. For example, in the synthesis of butyl propionate, increasing the temperature from 50°C to 70°C increases the conversion rate, but for tert-butyl esters, this also significantly increases the risk of elimination.
Catalyst Weak Acid (e.g., Amberlyst-15)LowerSolid acid catalysts can provide a milder reaction environment, reducing the extent of dehydration.[2]
Strong Acid (e.g., conc. H₂SO₄)HigherStrong protonation of the alcohol's hydroxyl group facilitates its departure as water, promoting elimination.
Molar Ratio Excess Carboxylic AcidLowerShifting the equilibrium towards the ester product can outcompete the dehydration reaction.
Excess Tert-ButanolPotentially HigherWhile it can drive the esterification forward, a higher concentration of the alcohol provides more substrate for the dehydration side reaction.

Experimental Protocols

Protocol 1: Minimized Byproduct Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound with minimal formation of isobutene.

Materials:

  • Propionic acid

  • tert-Butanol

  • Amberlyst-15 (or another suitable solid acid catalyst)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine propionic acid (1.0 eq), tert-butanol (1.2 eq), and Amberlyst-15 (10-15% by weight of the limiting reagent).

  • Add anhydrous diethyl ether as a solvent.

  • Heat the mixture to a gentle reflux (approximately 35-40°C for diethyl ether) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst-15 catalyst.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any unreacted propionic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the product by distillation if necessary.

Protocol 2: Synthesis of this compound using Propionyl Chloride

Objective: To synthesize this compound while controlling the exothermic reaction and byproducts.

Materials:

  • Propionyl chloride

  • tert-Butanol

  • Pyridine (or triethylamine)

  • Anhydrous diethyl ether

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve tert-butanol (1.1 eq) and pyridine (1.2 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the flask in an ice bath to 0°C.

  • Add propionyl chloride (1.0 eq) dropwise from the addition funnel to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting this compound by distillation.

Mandatory Visualization

Byproduct_Formation cluster_factors Influencing Factors Propionic_Acid Propionic Acid tert_Butyl_Propionate This compound (Desired Product) Propionic_Acid->tert_Butyl_Propionate Esterification tert_Butanol tert-Butanol tert_Butanol->tert_Butyl_Propionate Intermediate Protonated tert-Butanol tert_Butanol->Intermediate Protonation H_plus H+ H_plus->tert_Butyl_Propionate H_plus->Intermediate Isobutene Isobutene (Byproduct) Water H₂O Carbocation tert-Butyl Carbocation Intermediate->Carbocation - H₂O Carbocation->Isobutene Elimination of H+ Temp High Temperature Temp->Isobutene Favors Catalyst Strong Acid Catalyst Catalyst->Isobutene Favors

Caption: Reaction pathways in acid-catalyzed synthesis of this compound.

References

Technical Support Center: Optimizing Tert-butyl Propionate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of tert-butyl propionate (B1217596).

Troubleshooting Guide

This section addresses common issues encountered during the esterification of propionic acid with tert-butanol (B103910).

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of tert-butyl propionate. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this esterification can stem from several factors. A primary concern is the dehydration of tert-butanol to isobutylene, a common side reaction in the presence of strong acid catalysts.[1] To mitigate this, consider the following:

    • Catalyst Choice: While strong mineral acids like sulfuric acid are effective, they can also promote the unwanted dehydration of the tertiary alcohol.[1][2] Using a milder solid acid catalyst, such as certain ion-exchange resins (e.g., Amberlyst) or silicotungstic acid supported on bentonite, can improve selectivity for the ester.[1]

    • Temperature Control: Higher temperatures can accelerate the dehydration of tert-butanol.[1] It is crucial to maintain optimal reaction temperatures. For instance, in related esterifications, temperatures are often controlled to maximize conversion while minimizing side reactions.[3][4]

    • Water Removal: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. Employing a Dean-Stark apparatus or adding a dehydrating agent can effectively remove water and drive the reaction towards the product.

    • Molar Ratio of Reactants: An excess of one reactant, typically the less expensive or more easily removed one, can be used to shift the equilibrium towards the formation of the ester.

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant impurity peaks in my analysis (GC/MS, NMR). What are the likely side products and how can I minimize their formation?

  • Answer: The most common side product is isobutylene, formed from the acid-catalyzed dehydration of tert-butanol.[1] Strategies to minimize this include:

    • Milder Catalyst: As mentioned, switching to a less aggressive catalyst can significantly reduce alkene formation.

    • Lower Reaction Temperature: Carefully controlling the reaction temperature is critical. Running the reaction at the lowest effective temperature will favor esterification over elimination.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased side product formation. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: Purification typically involves several steps to remove unreacted starting materials, the catalyst, and any side products. A general work-up and purification procedure would be:

    • Neutralization: If a liquid acid catalyst was used, it must be neutralized. This is typically done by washing the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Aqueous Washes: Further washing with water and then brine helps to remove any remaining water-soluble impurities.

    • Drying: The organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Solvent Removal: The solvent is then removed under reduced pressure using a rotary evaporator.

    • Distillation: The final purification of the crude product is typically achieved by fractional distillation.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended catalysts for the esterification of propionic acid with tert-butanol?

    • A1: Both homogeneous and heterogeneous acid catalysts can be used. While sulfuric acid is a common choice for esterifications, solid acid catalysts like Amberlyst resins or supported heteropolyacids are often preferred for this specific reaction to minimize the dehydration of tert-butanol.[1][4]

  • Q2: What is the effect of the molar ratio of reactants on the conversion to this compound?

    • A2: Increasing the molar ratio of one reactant relative to the other can increase the conversion by shifting the reaction equilibrium towards the products. In studies of similar esterifications, increasing the alcohol-to-acid ratio has been shown to improve the yield.

  • Q3: How does reaction temperature influence the rate and yield of the esterification?

    • A3: Generally, increasing the reaction temperature increases the reaction rate.[3] However, for this compound synthesis, higher temperatures can also promote the undesirable dehydration of tert-butanol.[1] Therefore, an optimal temperature must be determined experimentally that provides a reasonable reaction rate without significant side product formation.

Data Presentation

Table 1: Comparison of Catalysts for Butyl Ester Synthesis

CatalystReactantsTemperature (°C)Molar Ratio (Alcohol:Acid)Conversion/Yield (%)Reference
Sulfuric AcidPropionic Acid & n-Butanol50 - 700.5:1 to 1.5:1Conversion increases with temp. and molar ratio[3]
Amberlyst 35Propionic Acid & n-Butanol80 - 1200.5:1 to 2:1Equilibrium conversion increases with temp. and molar ratio[4]
Aluminophosphate Molecular Sieve (AP-9)Propionic Acid & n-Butanol126 - 1331.2:185.3[5]
Silicotungstic Acid on BentoniteAcetic Acid & tert-Butanol1101:1.187.2[1]

Note: Data for this compound is limited; therefore, data for similar butyl esters are included for comparative purposes.

Experimental Protocols

Protocol 1: Fischer Esterification of Propionic Acid with Tert-butanol using a Solid Acid Catalyst

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine propionic acid (1.0 mole equivalent), tert-butanol (1.2 mole equivalents), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a solid acid catalyst (e.g., Amberlyst 15, 10-15% by weight of the limiting reactant).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and wash it with a small amount of the solvent.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Propionic Acid, tert-Butanol, and Solvent B Add Acid Catalyst A->B C Heat to Reflux B->C D Monitor by TLC/GC C->D E Cool and Filter Catalyst D->E F Wash with NaHCO3 and Brine E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Fractional Distillation H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Side Product Formation Q1 Is tert-butanol dehydration a likely issue? Start->Q1 A1 Use Milder Catalyst (e.g., Solid Acid) Q1->A1 Yes A2 Lower Reaction Temperature Q1->A2 Yes Q2 Is the reaction at equilibrium? Q1->Q2 No A1->Q2 A2->Q2 A3 Remove Water (e.g., Dean-Stark) Q2->A3 Yes A4 Use Excess of One Reactant Q2->A4 Yes End Optimized Reaction Q2->End No A3->End A4->End

References

Technical Support Center: Deprotection of Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl (t-Bu) ester deprotection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the cleavage of tert-butyl esters.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms: Your reaction has not gone to completion, and you observe the presence of starting material by TLC or LC-MS analysis.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Acid The amount of trifluoroacetic acid (TFA) may be inadequate to drive the reaction to completion, especially if the substrate contains other basic functional groups. While the reaction is catalytic in principle, using an excess of TFA is common. For resistant substrates, consider increasing the TFA concentration from a 50% solution in dichloromethane (B109758) (DCM) to 95-100%.[1][2]
Short Reaction Time Deprotection may require more time for sterically hindered or less reactive esters. Monitor the reaction progress closely and consider extending the reaction time from a few hours to overnight.[1][2]
Low Temperature Most deprotections are performed at room temperature. If the reaction is sluggish, gently warming the mixture to around 40°C can increase the rate. However, be cautious as this may also promote side reactions.[1]
Solvent Choice Dichloromethane (DCM) is a standard solvent for TFA-mediated deprotection.[1] However, the choice of solvent can impact reaction efficiency for certain substrates.
Steric Hindrance A sterically hindered tert-butyl ester may necessitate more forcing conditions, such as a higher reaction temperature or a longer reaction time, for complete removal.[1]
Presence of Scavengers While essential for preventing side reactions, scavengers can compete with the substrate for the acid, potentially slowing down the deprotection process.[1]
Issue 2: Observation of Side Reactions

Symptoms: You observe the formation of unexpected byproducts in your reaction mixture, often detected by mass spectrometry as additions of 56 Da.[3]

Primary Cause:

The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage of the ester.[1][3] This reactive carbocation can be trapped by TFA to form t-butyl trifluoroacetate, which also acts as an alkylating agent.[1]

Susceptible Functional Groups:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated, leading to the formation of a sulfonium (B1226848) salt.[3]

  • Cysteine (Cys): The free thiol group is a primary target for S-tert-butylation.[3]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.[3]

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[3]

Solutions:

The most effective way to minimize these side reactions is by using "scavengers" that trap the tert-butyl cation.[1][3]

ScavengerTarget/Use Case
Triisopropylsilane (B1312306) (TIS) A highly effective scavenger that readily captures the tert-butyl cation.[1]
Water Can act as a scavenger.[1]
Thioanisole or Dithiothreitol (DTT) Particularly useful when working with sulfur-containing amino acids.[1]
Phenol Can be used as a scavenger.
Ethylene Dithiol (EDT) An option for scavenging, especially when concerned about t-Bu transfer to thiols.[4]

A common scavenger cocktail is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[4]

Frequently Asked Questions (FAQs)

Q1: My standard TFA protocol is cleaving other acid-labile groups in my molecule. What are some milder alternatives?

A1: When TFA is too harsh, several milder acidic or Lewis acidic systems can be employed for the selective cleavage of tert-butyl esters, often tolerating other acid-sensitive functionalities like Boc groups, ketals, or silyl (B83357) ethers.[5]

ReagentTypical ConditionsAdvantagesDisadvantages
TFA 25-95% in DCM, room temperature, 1-16 h[1]Volatile byproducts, well-established method.[1]Harsh, can cleave other acid-sensitive groups.
HCl in Organic Solvent Anhydrous HCl in EtOAc or ether.Can be selective for N-Boc over t-butyl ester in some cases.[1]Gaseous reagent, requires careful handling.
Ytterbium triflate (Yb(OTf)₃) 5 mol% in nitromethane, 45-50°C, 6-8 hours.Mild Lewis acid, selective in the presence of benzyl (B1604629), allyl, and methyl esters.[5]Requires heating.
Zinc Bromide (ZnBr₂) 500 mol% in DCM, room temperature, 24 h.[6][7]Effective for chemoselective hydrolysis of t-butyl esters.[5][6]May not be suitable for substrates with Lewis basic functionalities like alcohols and amides.[6]
Aqueous Phosphoric Acid (H₃PO₄) 85 wt% aqueous solution (5 equivalents), room temperature or 40-50°C.[5][8]Environmentally benign, mild, and selective. Tolerates CBZ carbamates, benzyl esters, and TBDMS ethers.[5]May require elevated temperatures.
Silica Gel Slurry in refluxing toluene, overnight.[2]Mild and selective over t-butyl ethers.[1][5]Heterogeneous reaction, may require vigorous stirring.[1]
"Magic Blue" (MB•+) and Triethylsilane Catalytic MB•+, 2 equivalents HSiEt₃, in CH₂Cl₂.[1][9]Very mild and catalytic.[1][9]Reagents may be less common.
Thermolysis 120-240 °C in a continuous flow reactor.[1][9]Reagent-free.[1][9]Requires specialized equipment.

Q2: Can I selectively deprotect a tert-butyl ester in the presence of a Boc-protecting group?

A2: This is a challenging transformation as both groups are acid-labile.[2] However, the N-Boc group is generally more sensitive to acid.[2] Success relies on carefully tuning the reaction conditions. For instance, TMSCl in a 2,2,2-trifluoroethanol/DCM mixture has been reported to deprotect an N-Boc group almost instantaneously, while the t-Bu ester takes significantly longer (around 3 hours), allowing for a potential kinetic separation.[8] Conversely, to preserve the N-Boc group, milder acidic conditions or non-acidic methods should be explored.[8] The CeCl₃·7H₂O–NaI system in acetonitrile (B52724) has been shown to selectively deprotect tert-butyl esters in the presence of N-Boc protected amino acids.[10]

Q3: Are there any non-acidic methods to cleave a tert-butyl ester?

A3: Yes, if your substrate is sensitive to all acidic conditions, basic or neutral methods can be used. Powdered potassium hydroxide (B78521) (KOH) in THF offers a safer and simpler alternative to NaH in DMF for the cleavage of t-butyl benzoates at room temperature.[5][11] Thermolytic cleavage by heating the compound in a high-boiling solvent like quinoline (B57606) is another option.[8][12]

Experimental Protocols

Protocol 1: Standard TFA Deprotection
  • Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[1]

  • If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5%).[1]

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by precipitation (e.g., with cold diethyl ether), crystallization, or chromatography.[8][13]

Protocol 2: Deprotection using Ytterbium Triflate (Yb(OTf)₃)
  • Dissolve the t-butyl ester substrate in nitromethane.

  • Add ytterbium triflate (Yb(OTf)₃) (5 mol%).

  • Heat the reaction mixture to 45-50 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 6-8 hours).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by crystallization or chromatography as needed.[5]

Protocol 3: Deprotection using "Magic Blue" and Triethylsilane
  • Dissolve the t-butyl ester substrate in a suitable solvent (e.g., dichloromethane).

  • Add triethylsilane (HSiEt₃) (typically 2-4 equivalents).

  • Add tris(4-bromophenyl)amminium radical cation ("Magic Blue," MB•+) as a catalyst (e.g., 1 mol%).

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.[5]

Visualizations

Deprotection_Workflow start Start: t-Butyl Ester Substrate deprotection Deprotection Reaction (e.g., TFA/DCM) start->deprotection monitoring Monitor Progress (TLC, LC-MS) deprotection->monitoring incomplete Incomplete Reaction monitoring->incomplete No complete Reaction Complete monitoring->complete Yes troubleshoot Troubleshoot: - Increase time/temp - Increase acid conc. incomplete->troubleshoot troubleshoot->deprotection workup Workup and Purification complete->workup product Final Product workup->product

Caption: A general workflow for tert-butyl ester deprotection.

Side_Reaction_Mechanism cluster_main Deprotection Pathway cluster_side Side Reactions Ester R-CO-O-tBu Protonated_Ester R-C(OH+)-O-tBu Ester->Protonated_Ester + H+ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid Cleavage tBu_cation t-Butyl Cation (tBu+) Protonated_Ester->tBu_cation Cleavage Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Isobutylene Isobutylene (gas) tBu_cation->Isobutylene - H+ Nucleophile Nucleophile (e.g., Trp, Met) Nucleophile->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection and side reactions.

Troubleshooting_Logic start Reaction Issue? incomplete Incomplete Cleavage? start->incomplete Yes side_products Side Products Observed? start->side_products Yes degradation Substrate Degradation? start->degradation Yes solution_incomplete Increase TFA concentration, extend reaction time, or ensure room temperature. incomplete->solution_incomplete Yes solution_side_products Add scavengers like Triisopropylsilane (TIS) and Water to the reaction. side_products->solution_side_products Yes solution_degradation Switch to a milder deprotection method. degradation->solution_degradation Yes end Problem Solved solution_incomplete->end solution_side_products->end solution_degradation->end

Caption: Troubleshooting workflow for t-butyl ester cleavage.

References

Technical Support Center: Strategies for Preventing Unwanted tert-Butylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted tert-butylation of sensitive functional groups during chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted tert-butylation of sensitive functional groups?

A1: The most common cause of unwanted tert-butylation is the generation of a reactive tert-butyl cation (t-Bu⁺) during the cleavage of tert-butyl-based protecting groups (e.g., Boc-amines, tert-butyl esters, tert-butyl ethers) under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] This highly electrophilic carbocation can then react with nucleophilic functional groups present in the substrate, leading to the formation of undesired byproducts.[1]

Q2: Which functional groups are most susceptible to unwanted tert-butylation?

A2: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide and medicinal chemistry, the following amino acid residues and functional groups are most at risk:

  • Thiols (Cysteine): The thiol group is highly nucleophilic and readily undergoes S-tert-butylation.[3]

  • Thioethers (Methionine): The sulfur atom can be alkylated to form a sulfonium (B1226848) ion.[3]

  • Indoles (Tryptophan): The electron-rich indole (B1671886) ring is prone to C-alkylation.[3]

  • Phenols (Tyrosine): The activated aromatic ring can undergo Friedel-Crafts-type alkylation.

  • Hydroxyl Groups (Serine, Threonine): The oxygen atom can be O-tert-butylated, though generally less reactive than sulfur.

Q3: How can I prevent these side reactions during the deprotection of tert-butyl groups?

A3: The most effective strategy is to use "scavengers" in the deprotection reaction mixture.[2] Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive functional groups in your substrate.[2] They effectively "trap" the t-Bu⁺ cation, preventing it from reacting with your molecule. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and various thiols like 1,2-ethanedithiol (B43112) (EDT).[2][4]

Troubleshooting Guides

Issue 1: Incomplete Deprotection of a Boc-Protected Amine

If you observe that the removal of a tert-butyloxycarbonyl (Boc) group is not complete, as indicated by TLC, LC-MS, or HPLC analysis, consider the following troubleshooting steps.

  • Problem: Significant amount of starting material remains after the standard deprotection time.

  • Possible Causes & Solutions:

    • Insufficient Acid Concentration/Reaction Time: The rate of Boc cleavage is highly dependent on the acid concentration.[5]

      • Solution: Increase the concentration of TFA (e.g., from 50% in DCM to neat TFA) or prolong the reaction time. Monitor the reaction progress carefully to avoid degradation of the product.[5] For very resistant Boc groups, consider switching to a stronger acid system like 4M HCl in dioxane.[5]

    • Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid.[5]

      • Solution: Increase the reaction temperature moderately (e.g., to 40°C), but be aware that this may also increase the rate of side reactions.[5] Alternatively, a longer reaction time at room temperature may be sufficient.

    • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent.

      • Solution: Try a different solvent system in which your substrate is more soluble.

Issue 2: Formation of a byproduct with a mass increase of +56 Da

This mass increase is a strong indication of unwanted tert-butylation.

  • Problem: LC-MS analysis shows a significant peak corresponding to the mass of your product + 56.

  • Cause: A sensitive functional group in your molecule has been alkylated by a tert-butyl cation.

  • Solution: Employ a scavenger cocktail during the deprotection step. The choice of scavenger depends on the sensitive functional group present.

Quantitative Data on Scavenger Cocktails

The following table provides a quantitative comparison of the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide during TFA-mediated deprotection.

Cleavage Cocktail Composition (TFA/Scavengers, v/v)% S-tert-butylationReference
95% TFA / 5% H₂O~15-20%[4]
90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O9.0%[4]
90% TFA / 5% DMS / 2.5% TIS / 2.5% H₂O10.3%[4]
87.5% TFA / 5% DTT / 5% TIS / 2.5% H₂O~12-14%[4]
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K)Effective at minimizing alkylation of Trp residues.[4]

Quantitative Data on Protection Reactions

The following tables summarize typical yields for the protection of various functional groups.

Table 2: N-Boc Protection of Primary Amines with Boc₂O

SubstrateBaseSolventTime (h)Yield (%)Reference
AnilineNone (catalyst-free)Water-Acetone< 0.295[6]
BenzylamineNone (catalyst-free)Water-Acetone< 0.298[6]
CyclohexylamineNone (catalyst-free)Water-Acetone< 0.296[6]
Glycine methyl ester HClNaHCO₃Dioxane/H₂O1295[7]

Table 3: O-tert-Butylation of Alcohols and Phenols

SubstrateReagentCatalystSolventYield (%)Reference
Benzyl alcoholBoc₂OMg(ClO₄)₂CH₂Cl₂95[8]
PhenolBoc₂OEr(OTf)₃Solvent-free94[8]
4-Nitrophenoltert-Butyl chlorideZn dustNone92[9]

Table 4: tert-Butyl Esterification of Carboxylic Acids

SubstrateReagent/SolventCatalystTime (h)Yield (%)Reference
Benzoic Acidtert-Butyl AcetateTf₂NH276[10]
Phenylacetic Acidtert-ButanolDMAP2475[11]
Cinnamic Acidtert-ButanolDMAP2460[11]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
  • Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable solvent such as a 2:1 mixture of H₂O/THF.[7]

  • Base Addition: Add a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 5 minutes.[7]

  • Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.5 equiv) in one portion.[7]

  • Stirring: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.[7]

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for TFA-Mediated Deprotection with Scavengers
  • Dissolution: Dissolve the tert-butyl protected substrate in dichloromethane (B109758) (DCM).

  • Scavenger Addition: Add the appropriate scavenger or scavenger cocktail. For a tryptophan-containing peptide, for example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]

  • Deprotection: In a fume hood, add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly, or it can be neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.[5]

Protocol 3: Selective Mono-Boc Protection of a Symmetric Diamine

This protocol utilizes in situ mono-protonation to achieve selectivity.

  • Protonation: Dissolve the diamine (1.0 equiv) in anhydrous methanol (B129727) at 0°C under an inert atmosphere. Slowly add freshly distilled chlorotrimethylsilane (B32843) (Me₃SiCl) (1.0 equiv) dropwise. A white precipitate of the mono-hydrochloride salt should form.[1]

  • Reaction: Allow the mixture to warm to room temperature, then add water (1 mL) followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv) in methanol.[1]

  • Stirring: Stir the reaction at room temperature for 1 hour.[1]

  • Workup: Dilute the mixture with water and wash with diethyl ether to remove any di-Boc byproduct. Adjust the pH of the aqueous layer to >12 with 2N NaOH and extract the mono-Boc protected diamine with dichloromethane.[1]

  • Purification: Dry the combined organic layers and concentrate under reduced pressure to obtain the purified product.

Visualizations

G Mechanism of Unwanted tert-Butylation and Its Prevention cluster_deprotection Deprotection Step cluster_side_reaction Unwanted Side Reaction cluster_prevention Prevention with Scavengers Boc-Protected Substrate Boc-Protected Substrate tert-Butyl Cation (t-Bu+) tert-Butyl Cation (t-Bu+) Boc-Protected Substrate->tert-Butyl Cation (t-Bu+) + TFA Deprotected Substrate Deprotected Substrate Boc-Protected Substrate->Deprotected Substrate + TFA TFA TFA tert-Butylated Byproduct tert-Butylated Byproduct tert-Butyl Cation (t-Bu+)->tert-Butylated Byproduct + Nu: Trapped Cation Trapped Cation tert-Butyl Cation (t-Bu+)->Trapped Cation + Scavenger Sensitive Functional Group (Nu:) Sensitive Functional Group (Nu:) Scavenger (e.g., TIS) Scavenger (e.g., TIS) G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Observed check_conditions Check Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? start->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok correct_and_rerun Correct Conditions and Rerun conditions_ok->correct_and_rerun No check_solubility Check Substrate Solubility conditions_ok->check_solubility Yes end Complete Deprotection correct_and_rerun->end solubility_ok Substrate Soluble? check_solubility->solubility_ok change_solvent Change Solvent System solubility_ok->change_solvent No consider_sterics Consider Steric Hindrance solubility_ok->consider_sterics Yes change_solvent->end increase_time_temp Increase Reaction Time or Temperature consider_sterics->increase_time_temp increase_time_temp->end G Orthogonal Protection Strategy Example Molecule Molecule with Amine and Carboxylic Acid Protected Molecule N-Boc, Benzyl Ester Protected Molecule Molecule->Protected Molecule Protect Deprotect Ester Deprotect Benzyl Ester (H₂, Pd/C) Protected Molecule->Deprotect Ester Reaction on Amine React at Carboxylic Acid Reacted Molecule 1 Reacted at Carboxylic Acid Reaction on Amine->Reacted Molecule 1 Deprotect Ester->Reaction on Amine Deprotect Amine Deprotect Boc Group (TFA) Reacted Molecule 1->Deprotect Amine Final Product Final Product Deprotect Amine->Final Product

References

Technical Support Center: Troubleshooting Emulsion Formation in tert-Butyl Propionate Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the workup of tert-butyl propionate (B1217596) synthesis, specifically focusing on the formation and breaking of emulsions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of my tert-butyl propionate synthesis?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1][2] During the aqueous workup of this compound, emulsions can form for several reasons:

  • Presence of Surfactant-like Molecules: Unreacted starting materials like propionic acid or tert-butanol, or even partially hydrolyzed ester, can act as surfactants, reducing the surface tension between the aqueous and organic layers and stabilizing the emulsion.

  • Vigorous Shaking: Excessive agitation of the separatory funnel can create very fine droplets that are slow to coalesce.[3]

  • High Concentration of Product: A high concentration of this compound in the organic layer can increase its viscosity, hindering the separation of the two phases.

  • Suspended Solids: Finely divided solid impurities can accumulate at the interface of the two layers, preventing the droplets from merging.[1]

Q2: I have an emulsion in my separatory funnel. What is the first thing I should try?

The simplest and often effective first step is to be patient. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[1] This can give the dispersed droplets time to coalesce and form a distinct layer. Gently swirling the separatory funnel or tapping the glass can sometimes encourage this process.

Q3: The emulsion is not breaking on its own. What are the next steps?

If waiting is not effective, the next step is to increase the ionic strength of the aqueous layer. This is most commonly done by adding a saturated solution of sodium chloride (brine).[2][4] The increased salt concentration in the aqueous phase makes the organic components less soluble, forcing them into the organic layer and helping to break the emulsion.[2]

Q4: When should I consider more advanced techniques to break an emulsion?

If adding brine does not resolve the issue, you can try the following methods:

  • Filtration through Celite: If you suspect that suspended solids are stabilizing the emulsion, filtering the entire mixture through a pad of Celite can physically remove these particles and break the emulsion.[1]

  • Changing the pH: If residual carboxylic acid is suspected to be the cause, careful addition of a dilute base (like saturated sodium bicarbonate solution) can convert the acid into its salt, which is more soluble in the aqueous layer. Conversely, if a basic compound is the culprit, adding a dilute acid might help.

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the two phases.[2]

  • Solvent Addition: Adding more of the organic solvent used for extraction can sometimes help by diluting the mixture and changing the phase ratio.

Troubleshooting Guide: Emulsion Breaking Techniques

The following table summarizes various techniques to break emulsions formed during the workup of this compound, with typical parameters and expected outcomes.

Technique Materials/Equipment Typical Protocol Expected Outcome Time Estimate
Patience & Gentle Agitation Separatory FunnelLet the separatory funnel stand undisturbed. Occasionally, gently swirl or tap the funnel.The two layers slowly separate.10 - 30 minutes
Addition of Brine Saturated NaCl solutionAdd a volume of brine equal to 10-20% of the aqueous layer volume. Gently swirl the separatory funnel.The emulsion breaks, and two clear layers are observed.5 - 15 minutes
Filtration through Celite Celite, Büchner funnel, filter paper, filter flaskPrepare a 1-2 cm thick pad of Celite in a Büchner funnel. Pour the entire emulsified mixture through the Celite pad under gentle vacuum.A clear biphasic filtrate is collected.15 - 30 minutes
pH Adjustment Saturated NaHCO₃ solution or dilute HClAdd the acidic or basic solution dropwise while gently swirling. Test the pH of the aqueous layer periodically.The emulsion breaks as the surfactant-like species are neutralized.10 - 20 minutes
Centrifugation Centrifuge, centrifuge tubesTransfer the emulsion to centrifuge tubes and centrifuge at a moderate speed.A clear separation of the two layers is achieved.5 - 10 minutes

Experimental Protocols

Protocol 1: Standard Brine Wash for Breaking Emulsions

  • Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).

  • Procedure: a. Transfer the entire contents of the separatory funnel containing the emulsion into a beaker. b. Add a volume of brine equivalent to approximately 20% of the total volume of the aqueous layer in the separatory funnel. c. Stir the mixture gently with a glass rod for 2-3 minutes. d. Pour the mixture back into the separatory funnel and allow it to stand. e. The layers should separate. Drain the lower aqueous layer.

Protocol 2: Filtration through Celite for Persistent Emulsions

  • Preparation of the Celite Pad: a. Place a piece of filter paper in a Büchner funnel that fits snugly. b. Wet the filter paper with the organic solvent being used in the extraction (e.g., diethyl ether, ethyl acetate). c. In a small beaker, make a slurry of Celite in the same organic solvent. d. Pour the slurry into the Büchner funnel and apply gentle vacuum to form an even pad of Celite approximately 1-2 cm thick.[5]

  • Filtration: a. Carefully pour the entire emulsified mixture onto the Celite pad. b. Apply gentle vacuum to draw the liquid through the filter. c. Wash the Celite pad with a small amount of fresh organic solvent to ensure all the product is collected. d. The filtrate in the filter flask should consist of two clear, distinct layers. Transfer this to a clean separatory funnel to separate the layers.

Visualizing the Troubleshooting Process and Mechanism

Troubleshooting Workflow for Emulsion Formation

G Start Emulsion Forms During Workup Wait Let Stand (10-30 min) Start->Wait Check1 Emulsion Broken? Wait->Check1 Brine Add Saturated NaCl (Brine) Check2 Emulsion Broken? Brine->Check2 Check1->Brine No Success Separate Layers Check1->Success Yes Celite Filter through Celite Check2->Celite No Check2->Success Yes Check3 Emulsion Broken? Celite->Check3 pH_Adjust Adjust pH Check4 Emulsion Broken? pH_Adjust->Check4 Centrifuge Centrifuge Centrifuge->Success If Broken Failure Consult Supervisor/ Consider Alternative Workup Centrifuge->Failure If Not Broken Check3->pH_Adjust No Check3->Success Yes Check4->Centrifuge No Check4->Success Yes

Caption: A flowchart outlining the stepwise approach to troubleshooting emulsion formation during chemical workup.

Mechanism of Emulsion Breaking by Brine

G cluster_0 Emulsified State cluster_1 Addition of Brine (NaCl) cluster_2 Result Emulsion Organic Droplets Dispersed in Aqueous Phase (Stabilized by Surfactant-like Molecules) Brine Increased Ionic Strength of Aqueous Phase DecreasedSolubility Decreased Solubility of Organic Molecules in Aqueous Phase Brine->DecreasedSolubility Coalescence Organic Droplets Coalesce DecreasedSolubility->Coalescence Separation Phase Separation Coalescence->Separation

Caption: A diagram illustrating how adding brine breaks an emulsion by increasing the ionic strength of the aqueous phase.

References

Technical Support Center: Scaling up the Synthesis of tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of tert-butyl propionate (B1217596). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of tert-butyl propionate synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or Incomplete Conversion Inadequate Water Removal: The esterification reaction is an equilibrium process. The presence of water, a byproduct, can inhibit the forward reaction.[1]- Use a Dean-Stark apparatus: For larger scale reactions, azeotropically remove water with a suitable solvent like toluene (B28343). - Employ a drying agent: While less practical for large scale, anhydrous magnesium sulfate (B86663) can be used in some setups.[2]
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount for the larger volume.- Increase catalyst loading: Incrementally increase the catalyst concentration (e.g., sulfuric acid, p-toluenesulfonic acid) and monitor the reaction progress. - Use a fresh or regenerated catalyst: Ensure the catalyst has not been compromised by moisture or impurities.
Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "cold spots" or areas of low reactant concentration, slowing the reaction rate.- Optimize agitation: Ensure the stirrer design and speed are adequate for the vessel size to maintain a homogeneous mixture. - Improve heat distribution: Verify that the reactor's heating system provides even heat distribution. Use multiple temperature probes for monitoring.
Formation of Side Products (e.g., Isobutylene) High Reaction Temperature with Acid Catalyst: Tertiary alcohols like tert-butanol (B103910) are prone to elimination (dehydration) to form alkenes (isobutylene) in the presence of strong acids at elevated temperatures.[2]- Maintain strict temperature control: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. - Choose a milder catalyst: Consider using a solid acid catalyst or a different esterification method like Steglich esterification for substrates sensitive to strong acids.[3]
Product Discoloration (Darkening) Reaction Mixture Charring: Aggressive heating or high concentrations of strong acid catalysts can lead to the decomposition of organic materials.- Ensure uniform heating: Use a heating mantle or oil bath with good stirring to avoid localized overheating. - Reduce catalyst concentration: Use the minimum effective amount of acid catalyst.
Difficulties in Product Purification Emulsion Formation During Workup: The presence of unreacted starting materials and salts can lead to the formation of stable emulsions during aqueous washes.- Use brine washes: A saturated sodium chloride solution can help break up emulsions. - Allow for longer phase separation times: In larger separatory funnels or reactors, more time may be needed for the layers to separate cleanly.
Co-distillation of Impurities: Impurities with boiling points close to that of this compound can be difficult to separate by simple distillation.- Fractional distillation: Use a packed distillation column to improve separation efficiency. - Chemical treatment prior to distillation: Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for scaling up the synthesis of this compound: Fischer or Steglich esterification?

A1: For large-scale industrial synthesis, Fischer esterification is generally more cost-effective due to the use of inexpensive starting materials (propionic acid and tert-butanol) and a simple acid catalyst like sulfuric acid.[4] However, careful control of the reaction temperature is crucial to minimize the dehydration of tert-butanol to isobutylene.[2] Steglich esterification, while milder and suitable for acid-sensitive substrates, is less economically viable for large-scale production due to the high cost of the coupling reagent (DCC or EDC) and the need to remove the dicyclohexylurea byproduct.[3]

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: The primary hazards are associated with the handling of flammable solvents and corrosive acids. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] When working with pyrophoric reagents like n-butyllithium (if alternative syntheses are considered), stringent inert atmosphere techniques are mandatory.[6][7] For large-scale reactions, be prepared for potential exotherms and have a cooling system readily available.[8]

Q3: How can I monitor the progress of the reaction on a larger scale?

A3: On a larger scale, taking aliquots for analysis can be more challenging. In-situ monitoring techniques such as infrared (IR) spectroscopy can be employed. Alternatively, carefully sampled aliquots can be analyzed by gas chromatography (GC) to determine the ratio of starting materials to product. Thin-layer chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.[4]

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities include unreacted propionic acid, unreacted tert-butanol, water, and isobutylene.[2] Unreacted acid can be removed by washing the crude product with a dilute solution of sodium bicarbonate. Water and unreacted tert-butanol can be removed by washing with water and brine, followed by drying over an anhydrous salt like sodium sulfate.[9] Isobutylene is volatile and is typically removed during distillation. Final purification is usually achieved by fractional distillation.[1]

Q5: Can the acid catalyst be recovered and reused?

A5: While homogeneous catalysts like sulfuric acid are difficult to recover, solid acid catalysts such as zeolites or ion-exchange resins can be filtered off and potentially regenerated. Regeneration typically involves washing with a solvent to remove adsorbed materials, followed by drying or calcination at elevated temperatures to restore acidic sites. The specific regeneration protocol depends on the type of catalyst and the nature of the deactivation.

Experimental Protocols

Fischer Esterification (Scaled-Up)

This protocol describes the synthesis of this compound from propionic acid and tert-butanol using sulfuric acid as a catalyst, suitable for a pilot-plant scale.

Materials:

  • Propionic acid

  • tert-Butanol

  • Concentrated sulfuric acid (98%)

  • Toluene

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Dean-Stark trap

  • Heating/cooling circulator

  • Large separatory funnel or extraction vessel

  • Distillation apparatus with a packed column

Procedure:

  • Charge the reactor with propionic acid (1.0 equivalent), tert-butanol (1.2 equivalents), and toluene (as a solvent to facilitate azeotropic water removal).

  • Begin stirring and slowly add concentrated sulfuric acid (0.02 equivalents) to the mixture. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by GC or TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to an extraction vessel and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.

  • Purify the crude this compound by fractional distillation.

Steglich Esterification (Laboratory Scale)

This protocol is suitable for smaller-scale synthesis or for substrates that are sensitive to strong acids.

Materials:

  • Propionic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve propionic acid (1.0 equivalent), tert-butanol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the solid with cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterFischer EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)DCC/DMAP
Solvent Toluene or excess alcoholDichloromethane (DCM)
Temperature 90-110 °C0 °C to Room Temperature
Reaction Time 4-12 hours3-6 hours
Typical Yield 60-80%>80%
Key Considerations Economical for scale-up; risk of alkene formation.Mild conditions; expensive reagents; byproduct removal.

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prop_acid Propionic Acid reflux Reflux with Dean-Stark Trap prop_acid->reflux t_butanol tert-Butanol t_butanol->reflux h2so4 H2SO4 (cat.) h2so4->reflux wash Aqueous Washes (H2O, NaHCO3, Brine) reflux->wash dry Drying (Na2SO4) wash->dry distill Fractional Distillation dry->distill product This compound distill->product

Figure 1: Experimental workflow for the Fischer esterification of this compound.

Fischer_Mechanism start Propionic Acid + H+ protonated_acid Protonated Carbonyl start->protonated_acid 1. Protonation tetrahedral_int Tetrahedral Intermediate protonated_acid->tetrahedral_int 2. Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_int->proton_transfer 3. Proton Transfer water_elim Elimination of Water proton_transfer->water_elim 4. Elimination final_product This compound + H+ water_elim->final_product 5. Deprotonation tert_butanol tert-Butanol tert_butanol->tetrahedral_int

Figure 2: Simplified mechanism of the acid-catalyzed Fischer esterification.

Troubleshooting_Logic start Low Yield of This compound check_conversion Check Reaction Conversion (GC/TLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Reaction Complete check_conversion->complete High check_water Check Water Removal incomplete->check_water purification_issue Investigate Purification Losses complete->purification_issue inefficient_removal Inefficient Water Removal check_water->inefficient_removal Yes check_temp Check Temperature check_water->check_temp No optimize_dean_stark Optimize Dean-Stark/ Drying Agent inefficient_removal->optimize_dean_stark low_temp Temperature Too Low check_temp->low_temp Low check_side_products Check for Side Products (e.g., Isobutylene) check_temp->check_side_products OK increase_temp Increase Temperature low_temp->increase_temp side_products_present Side Products Present check_side_products->side_products_present Yes check_side_products->purification_issue No lower_temp Lower Temperature/ Use Milder Catalyst side_products_present->lower_temp

Figure 3: Logical relationship diagram for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Tert-Butyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of catalysts for the efficient synthesis of tert-butyl propionate (B1217596). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tert-butyl propionate in a question-and-answer format.

Q1: Low or no conversion of starting materials.

A1: Low conversion can be attributed to several factors:

  • Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. For solid catalysts, ensure they are properly activated and stored under anhydrous conditions. For liquid acids like sulfuric acid, verify the concentration.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction forward. Refer to established protocols for the recommended catalyst loading for your specific reaction scale.[1][2][3]

  • Low Reaction Temperature: The reaction temperature might be insufficient to overcome the activation energy. Gradually increase the temperature while monitoring for potential side reactions.[1][3]

  • Presence of Water: Water can deactivate acid catalysts and shift the equilibrium of the esterification reaction to the reactants. Ensure all reactants and solvents are anhydrous.[4]

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the reaction.[5] Longer reaction times or more active catalysts may be required.

Q2: Formation of significant side products, such as isobutylene (B52900).

A2: The formation of isobutylene is a common side reaction, particularly with strong acid catalysts and high temperatures. This occurs due to the dehydration of tert-butanol (B103910).[5]

  • Optimize Reaction Temperature: Lowering the reaction temperature can minimize the dehydration of tert-butanol.

  • Catalyst Choice: Consider using a milder catalyst. Heterogeneous solid acid catalysts or enzymatic catalysts can offer higher selectivity and reduce the formation of isobutylene.[6][7]

  • Use of a Dehydrating Agent: While sulfuric acid can act as both a catalyst and a dehydrating agent, its strong dehydrating nature can promote isobutylene formation. Using a solid acid catalyst in conjunction with a separate, milder dehydrating agent might be a better approach.

Q3: Difficulty in separating the catalyst from the reaction mixture.

A3: This is a common issue with homogeneous catalysts like sulfuric acid.

  • Neutralization and Extraction: For homogeneous acid catalysts, the reaction mixture needs to be neutralized with a base (e.g., sodium bicarbonate solution) and then the product extracted with an organic solvent.[5][8] This process can be tedious and may lead to emulsion formation.

  • Heterogeneous Catalysts: To simplify catalyst removal, consider using a heterogeneous solid acid catalyst.[6][9] These catalysts can be easily separated by filtration at the end of the reaction, allowing for potential reuse.

Q4: Catalyst deactivation after one or a few runs.

A4: Catalyst deactivation can be caused by several factors:

  • Coke Formation: At higher temperatures, organic molecules can decompose and deposit on the catalyst surface as coke, blocking active sites.[7]

  • Leaching of Active Sites: For some supported catalysts, the active species may leach into the reaction medium.

  • Poisoning: Impurities in the reactants or solvent can act as catalyst poisons.

Solutions:

  • Regeneration: Depending on the catalyst, regeneration may be possible. This could involve calcination to burn off coke or washing with a suitable solvent.

  • Catalyst Selection: Choose a catalyst known for its stability under your reaction conditions. For example, some zeolites and sulfated zirconia have shown good stability.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The most common catalysts are strong mineral acids (homogeneous catalysts) like sulfuric acid and p-toluenesulfonic acid.[1][10] Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst), zeolites, and sulfated metal oxides, are also widely used due to their ease of separation and potential for reuse.[6][7][9] Enzymatic catalysts, like lipases, offer high selectivity under mild conditions but may be more expensive.[8]

Q2: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

A2: Heterogeneous catalysts offer several advantages:

  • Easy Separation: They can be easily removed from the reaction mixture by filtration.

  • Reusability: Many solid acid catalysts can be regenerated and reused for multiple reaction cycles, reducing cost and waste.[6]

  • Reduced Corrosion: Solid catalysts are generally less corrosive than strong mineral acids.

  • Potentially Higher Selectivity: They can sometimes offer better selectivity and reduce the formation of unwanted byproducts.[7]

Q3: How can I optimize the yield of this compound?

A3: To optimize the yield, consider the following parameters:

  • Molar Ratio of Reactants: Using an excess of one reactant (usually the less expensive one, propionic acid or tert-butanol) can shift the equilibrium towards the product side.[2][3]

  • Reaction Temperature: Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions.[1] The optimal temperature depends on the catalyst used.

  • Catalyst Concentration: Increasing the catalyst loading can increase the reaction rate, but there is often an optimal concentration beyond which no significant improvement is observed.[1][2][3]

  • Water Removal: Since esterification is a reversible reaction that produces water, removing water as it is formed (e.g., by azeotropic distillation with a Dean-Stark trap) can drive the reaction to completion and improve the yield.

Q4: What is a suitable solvent for this reaction?

A4: The choice of solvent depends on the reaction conditions and the type of catalyst. For azeotropic water removal, a solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane, is often used.[8][11] In some cases, the reaction can be carried out without a solvent, especially if one of the reactants is in large excess.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for different catalytic systems used in the synthesis of propionate esters.

Table 1: Performance of Various Catalysts in Propionate Ester Synthesis

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric AcidPropionic Acid, n-Butanol1:1.570-Increased with catalyst conc.[1]
Amberlyst 36Propionic Acid, Isobutyl Alcohol-45 - 75--[9]
Amberlyst 70Propionic Acid, Isobutyl Alcohol-45 - 75--[9]
Sulfuric AcidPropanoic Acid, 1-Propanol1:10653.596.9[2]
AluminophosphatePropionic Acid, n-Butanol1:1.2126-133585.3[11]
Sulfuric Acid2-hydroxy-3-phenylpropionic acid, tert-butanol-1101278[8]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Homogeneous Catalyst (Sulfuric Acid)

Materials:

  • Propionic acid

  • tert-Butanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine propionic acid (1.0 eq) and tert-butanol (1.2 eq).

  • Slowly add concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO2 gas will be evolved.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by fractional distillation.[5][8]

Protocol 2: Synthesis of this compound using a Heterogeneous Catalyst (e.g., Amberlyst Resin)

Materials:

  • Propionic acid

  • tert-Butanol

  • Amberlyst ion-exchange resin (or other solid acid catalyst)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, filtration apparatus, distillation apparatus

Procedure:

  • Activate the solid acid catalyst according to the manufacturer's instructions (this often involves washing with a solvent and drying).

  • In a round-bottom flask, combine propionic acid (1.0 eq), tert-butanol (1.2 eq), and the activated solid acid catalyst (e.g., 10-20 wt% of the limiting reactant).

  • Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Purify the crude this compound by fractional distillation.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Reactants (Propionic Acid, tert-Butanol) Setup Reaction Setup (Flask, Condenser) Reactants->Setup Catalyst_Select Select Catalyst (Homogeneous/Heterogeneous) Catalyst_Select->Setup Reaction Heating & Stirring ( reflux ) Setup->Reaction Add Catalyst Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Catalyst_Removal Catalyst Removal (Filtration/Neutralization) Monitoring->Catalyst_Removal Reaction Complete Purification Purification (Distillation) Catalyst_Removal->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield / Conversion Start->Low_Yield Side_Products Side Product Formation (e.g., Isobutylene) Start->Side_Products Catalyst_Issue Catalyst Separation / Deactivation Start->Catalyst_Issue Check_Catalyst Check Catalyst Activity & Loading Low_Yield->Check_Catalyst Increase_Temp Optimize Temperature Low_Yield->Increase_Temp Anhydrous Ensure Anhydrous Conditions Low_Yield->Anhydrous Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Change_Catalyst Use Milder/Selective Catalyst Side_Products->Change_Catalyst Use_Heterogeneous Switch to Heterogeneous Catalyst Catalyst_Issue->Use_Heterogeneous Regenerate Regenerate Catalyst Catalyst_Issue->Regenerate

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Monitoring Tert-Butyl Propionate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring tert-butyl propionate (B1217596) reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Which technique, TLC or GC, is better for monitoring my tert-butyl propionate synthesis?

A: Both TLC and GC are powerful techniques for monitoring your reaction, and the best choice depends on your specific needs. TLC is a simple, rapid, and inexpensive method ideal for qualitative analysis to quickly check the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[1] GC, on the other hand, is a quantitative method that provides more detailed information about the composition of the reaction mixture, including the presence of byproducts and the exact conversion rate.

Q2: How do I choose an appropriate solvent system for TLC analysis of a this compound reaction?

A: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).[2][3] The ideal ratio will depend on the polarity of your starting materials. For a typical esterification reaction to produce this compound, you can start with a 7:3 or 8:2 mixture of hexanes to ethyl acetate.[3] The goal is to achieve good separation between the spots of your starting materials (e.g., propionic acid and tert-butanol) and your this compound product, ideally with Rf values between 0.3 and 0.7 for the product.[4]

Q3: What kind of GC column is suitable for analyzing this compound?

A: A standard non-polar or mid-polar capillary column is generally suitable for the analysis of esters like this compound. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms or equivalent).[5]

Q4: Do I need to derivatize my samples before GC analysis?

A: For the analysis of this compound itself, derivatization is typically not necessary. However, if you are analyzing for the presence of unreacted starting materials like propionic acid, derivatization might be required to improve peak shape and prevent issues with the acidic nature of the compound.[5][6]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Issue Possible Cause Suggested Solution
Streaking or Tailing of Spots The sample is too concentrated.[2][7]Dilute the sample before spotting it on the TLC plate.[2][8]
The compound is acidic or basic.[2][8]Add a small amount (0.5-1%) of a modifier to the mobile phase. For acidic compounds like residual propionic acid, add acetic or formic acid.[3][8]
Spots are Not Moving from the Baseline (Low Rf) The mobile phase is not polar enough.[3][9]Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane (B92381)/ethyl acetate mixture).[9]
Spots are Running at the Solvent Front (High Rf) The mobile phase is too polar.[9]Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[9]
No Spots are Visible The sample concentration is too low.[2][8]Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[7][8]
The compound is not UV-active.[3][8]Use a visualization stain such as potassium permanganate (B83412) or iodine vapor.[3][8]
The solvent level in the developing chamber was above the spotting line.[1][2]Ensure the spotting line is above the solvent level in the chamber.[1][10]
Uneven Solvent Front The TLC plate was touching the side of the chamber or the filter paper.[7]Ensure the plate is centered in the chamber and not touching the sides.[7]
The chamber was not properly saturated with solvent vapor.[1]Line the chamber with filter paper and allow it to become saturated with the mobile phase vapor before placing the plate inside.[11]
Gas Chromatography (GC) Troubleshooting
Issue Possible Cause Suggested Solution
Peak Tailing Active sites in the injector liner or on the column.[12]Use a deactivated liner and ensure your column is in good condition. Consider derivatizing acidic starting materials.[13]
Column overload.[3]Dilute the sample.
Ghost Peaks (Peaks in a Blank Run) Contamination in the injector, column, or carrier gas.[14][15]Bake out the column and clean the injector.[13][14] Check for leaks and ensure high-purity carrier gas.[16]
Septum bleed.[16]Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.
Poor Resolution or Overlapping Peaks Inappropriate oven temperature program.Optimize the temperature ramp rate. A slower ramp can improve separation.
Incorrect carrier gas flow rate.Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation.
Irreproducible Retention Times Fluctuations in oven temperature or carrier gas flow rate.[14]Ensure the GC is properly calibrated and that gas pressures are stable. Check for leaks in the system.[16]
No Peaks or Very Small Peaks Syringe issue (plugged or leaking).[16]Clean or replace the syringe.
Incorrect injection parameters (e.g., split ratio too high).[14]Adjust the split ratio to allow more sample onto the column.
Sample concentration is too low.Concentrate the sample if possible.

Experimental Protocols

Protocol 1: Monitoring this compound Synthesis by TLC
  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of your starting material (e.g., propionic acid) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

    • At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture.

    • Dilute the reaction mixture aliquot in a small volume of a volatile solvent like ethyl acetate.

  • TLC Plate Spotting:

    • Using a capillary tube, spot the starting material reference solution, the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline of a silica (B1680970) gel TLC plate.[10] Ensure the spots are small and do not spread into each other.[1]

  • Development:

    • Prepare a developing chamber with a suitable mobile phase (e.g., 8:2 Hexane:Ethyl Acetate).

    • Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.[1][3]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. If the compounds are not UV-active, use a suitable stain such as potassium permanganate or an iodine chamber.[3][8]

  • Analysis:

    • The reaction is progressing if a new spot, corresponding to the less polar this compound, appears at a higher Rf value than the starting materials. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: Monitoring this compound Synthesis by GC
  • Sample Preparation:

    • At various time points, take a small aliquot of the reaction mixture and quench it if necessary.

    • Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase used in your GC method).

  • GC Instrument Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250°C.[5]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 2 minutes at 200°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature (FID): 280°C.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Monitor the chromatogram for the appearance of a peak corresponding to this compound and the disappearance of peaks from the starting materials.

    • The progress of the reaction can be quantified by comparing the peak areas of the product and starting materials over time.

Quantitative Data Summary

Table 1: Typical Chromatographic Parameters

Parameter TLC GC
Stationary Phase Silica Gel5% Diphenyl / 95% Dimethyl Polysiloxane
Mobile Phase / Carrier Gas Hexane:Ethyl Acetate (e.g., 8:2)Helium
Typical Rf of this compound Higher than starting materials-
Typical Retention Time of this compound -Dependent on exact conditions, but will be a distinct peak.
Kovats Retention Index (non-polar column) -~754-790[17][18]

Visualizations

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis prep_start Start Reaction aliquot Take Aliquot prep_start->aliquot dilute Dilute Sample aliquot->dilute spot Spot Plate dilute->spot develop Develop Plate spot->develop visualize Visualize develop->visualize analyze Analyze Rf Values visualize->analyze analyze->prep_start Continue/Stop Reaction

Caption: Workflow for monitoring a reaction using TLC.

GC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues start Problem with GC Analysis tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting ghost_peaks Ghost Peaks start->ghost_peaks drift Baseline Drift start->drift shifting_rt Shifting RTs start->shifting_rt sol1 Check for active sites (liner, column) tailing->sol1 sol2 Dilute sample tailing->sol2 sol3 Clean injector Bake out column ghost_peaks->sol3 sol4 Check gas purity ghost_peaks->sol4 sol5 Check for leaks shifting_rt->sol5 sol6 Verify oven temperature and flow rate stability shifting_rt->sol6

Caption: Troubleshooting common GC analysis problems.

References

Technical Support Center: High-Purity Tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper drying and storage of high-purity tert-butyl propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for high-purity tert-butyl propionate?

A1: High-purity this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The recommended storage temperature is typically between 16-27°C (61-81°F).[2] It is crucial to keep the container tightly sealed to prevent moisture ingress and potential degradation.[1][2]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a highly flammable liquid and vapor.[3] It can cause skin and serious eye irritation.[4] Inhalation of vapors may cause respiratory tract irritation. It is incompatible with strong oxidizing agents.[3]

Q3: What type of container is recommended for storing this compound?

A3: For long-term storage, chemically compatible containers such as borosilicate glass or stainless steel are recommended.[1][5] Ensure the container has a tightly sealing cap, possibly with a PTFE liner, to prevent moisture absorption and solvent evaporation.[1]

Troubleshooting Guide

Issue 1: My this compound has a cloudy appearance.

  • Possible Cause: Presence of water. This compound has limited solubility in water, and contamination can lead to a cloudy or biphasic solution.

  • Solution: Dry the this compound using a suitable desiccant. Molecular sieves (3Å) are a recommended option. Refer to the experimental protocol for detailed instructions on drying.

Issue 2: I suspect my this compound has started to degrade.

  • Possible Cause: Hydrolysis due to exposure to moisture. Esters can hydrolyze to form the corresponding carboxylic acid (propionic acid) and alcohol (tert-butanol).[6][7] This can be catalyzed by acidic or basic impurities.

  • Solution: Verify the purity of your sample using analytical techniques such as GC-MS or NMR. If degradation is confirmed, the product may need to be repurified by distillation or discarded. To prevent future degradation, ensure rigorous exclusion of moisture during storage and handling.

Issue 3: The desiccant I used appears to have reacted with the this compound.

  • Possible Cause: Incompatibility of the desiccant with the ester. Some reactive desiccants, like calcium hydride, can potentially react with esters, especially at elevated temperatures or in the presence of impurities.[8]

  • Solution: Immediately separate the solvent from the desiccant. The solvent may need to be repurified. For drying esters, it is generally safer to use less reactive desiccants like activated molecular sieves (3Å) or anhydrous sodium sulfate (B86663).[8][9]

Data Presentation

Table 1: Recommended Desiccants for Drying this compound

DesiccantTypePore Size (for sieves)Compatibility with EstersNotes
Molecular SievesAdsorbentExcellentRecommended for achieving very low water content. Must be activated before use.[10][11]
Anhydrous Sodium SulfateHydrating SaltN/AGoodLower drying capacity and efficiency compared to molecular sieves. Good for pre-drying or when less stringent dryness is required.[9][12]
Anhydrous Magnesium SulfateHydrating SaltN/AGoodFaster and more efficient than sodium sulfate but can be slightly acidic.[12]
Calcium HydrideReactiveN/ACaution AdvisedCan react with esters, especially at elevated temperatures.[8] Use only when necessary and with caution.

Experimental Protocols

Protocol 1: Drying of this compound Using Molecular Sieves
  • Activation of Molecular Sieves:

    • Place 3Å molecular sieves in a flask.

    • Heat the sieves to 200-300°C under vacuum for at least 4 hours to remove adsorbed water.

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Drying Procedure:

    • Add the activated molecular sieves (approximately 5-10% w/v) to the this compound in a suitable flask.

    • Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling.

    • For optimal drying, the solvent can be stored over the sieves.

    • When ready to use, carefully decant or filter the dried solvent, leaving the molecular sieves behind.

Protocol 2: Determination of Moisture Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content in organic solvents.[13][14][15]

  • Apparatus: An automated Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Inject a known volume or weight of the dried this compound into the titration cell.

    • The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

    • The instrument's software will calculate the water content in ppm or percentage.

Mandatory Visualizations

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_verification Verification & Storage A High-Purity This compound C Add Activated Sieves to Solvent (5-10% w/v) A->C B Activate 3Å Molecular Sieves (200-300°C, >4h) B->C D Seal and Let Stand (>24h with swirling) C->D E Decant or Filter Dried Solvent D->E F Verify Moisture Content (Karl Fischer Titration) E->F G Store in Tightly Sealed Container under Inert Gas F->G

Caption: Experimental workflow for drying this compound.

Troubleshooting_Logic Start Observe Issue with This compound Q1 Is the solvent cloudy? Start->Q1 A1 Probable water contamination. Proceed to drying protocol. Q1->A1 Yes Q2 Do you suspect degradation (e.g., unusual odor, failed reaction)? Q1->Q2 No End Problem Resolved A1->End A2 Potential hydrolysis. Verify purity (GC-MS, NMR). Store under inert gas. Q2->A2 Yes Q3 Did the desiccant visibly react (e.g., color change, gas evolution)? Q2->Q3 No A2->End A3 Desiccant incompatibility. Separate immediately. Repurify solvent. Use a non-reactive desiccant. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

A Comparative Analysis of tert-Butyl Propionate and Methyl Propionate in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate protecting groups and reactive moieties is paramount. Esters, being fundamental functional groups, often play a crucial role in synthetic strategies. The reactivity of an ester in substitution reactions, particularly hydrolysis, is significantly influenced by its steric and electronic properties. This guide provides an objective comparison of the performance of tert-butyl propionate (B1217596) and methyl propionate in substitution reactions, supported by established chemical principles and experimental data.

Executive Summary

Methyl propionate and tert-butyl propionate represent two extremes in terms of steric hindrance around the ester's alkoxy group. Methyl propionate, with its sterically unencumbered methyl group, readily undergoes nucleophilic substitution reactions. In contrast, the bulky tert-butyl group in this compound creates significant steric shielding, rendering it highly resistant to typical substitution pathways. This difference in reactivity dictates their distinct applications in chemical synthesis.

Mechanistic Differences in Hydrolysis

The dissimilarity in reactivity between methyl propionate and this compound stems from the different mechanisms they follow during hydrolysis, a classic example of a nucleophilic acyl substitution reaction.

Methyl Propionate: Under basic conditions (saponification), methyl propionate undergoes a bimolecular acyl-cleavage (BAc2) mechanism. This is a type of nucleophilic acyl substitution that proceeds via a tetrahedral intermediate. The reaction rate is dependent on the concentration of both the ester and the nucleophile (e.g., hydroxide (B78521) ion). The small size of the methyl group allows for easy access of the nucleophile to the electrophilic carbonyl carbon.

This compound: Due to the extreme steric hindrance posed by the tertiary butyl group, the direct attack of a nucleophile on the carbonyl carbon is severely impeded. Consequently, under basic conditions, the saponification of this compound is exceptionally slow and often requires harsh conditions or specialized non-aqueous methods. Under acidic conditions, however, this compound can undergo hydrolysis via a unimolecular alkyl-cleavage (AAl1) mechanism, which is a type of SN1 reaction. This pathway is facilitated by the formation of a stable tertiary carbocation upon protonation of the ester oxygen and subsequent cleavage of the carbon-oxygen bond.

The following diagram illustrates the logical relationship in selecting between these two esters based on desired reactivity in substitution reactions.

G start Substitution Reaction Required? fast_reaction Fast Reaction/Easy Cleavage start->fast_reaction Yes slow_reaction Slow Reaction/High Stability start->slow_reaction No methyl_prop Choose Methyl Propionate fast_reaction->methyl_prop tert_butyl_prop Choose this compound slow_reaction->tert_butyl_prop sn2_pathway Favors BAc2 (SN2-like) Pathway methyl_prop->sn2_pathway sn1_pathway Favors AAl1 (SN1-like) Pathway (under acidic conditions) tert_butyl_prop->sn1_pathway

Caption: Selection logic for methyl vs. This compound in substitution reactions.

Quantitative Data Comparison

Direct quantitative comparison of the hydrolysis rates of methyl propionate and this compound under identical conditions is challenging to find in the literature due to their vastly different reactivities. However, data from various studies can be juxtaposed to illustrate the magnitude of this difference.

EsterReaction ConditionsRate Constant (k)Reference
Methyl Propionate Alkaline Hydrolysis in 69.9% Acetone-Water at 25°C1.95 x 10-2 L mol-1 s-1[1]
tert-Butyl Esters Alkaline Hydrolysis in 80% MeOH/H₂O at room temp.Very resistant to saponification[2]
tert-Butyl Esters Alkaline Hydrolysis in MeOH/CH₂Cl₂ (1:9) at room temp.Reaction proceeds efficiently[2]

Note: The reaction conditions are not identical, and this table is for illustrative purposes to highlight the significant difference in reactivity.

The data clearly indicates that while methyl propionate is readily hydrolyzed under standard aqueous alkaline conditions, tert-butyl esters are highly resistant to such conditions. Specialized non-aqueous solvent systems are required for the efficient saponification of sterically hindered esters like this compound.

The following diagram illustrates the mechanistic pathways for the hydrolysis of both esters.

G cluster_methyl Methyl Propionate (BAc2 Mechanism) cluster_tertbutyl This compound (AAl1/SN1 Mechanism - Acidic) m_start Methyl Propionate m_ts1 Tetrahedral Intermediate m_start->m_ts1 + OH- m_prod Propionate + Methanol m_ts1->m_prod - OCH3- t_start This compound t_protonated Protonated Ester t_start->t_protonated + H+ t_carbocation tert-Butyl Carbocation + Propanoic Acid t_protonated->t_carbocation Slow t_prod tert-Butanol + Propanoic Acid t_carbocation->t_prod + H2O, -H+

Caption: Hydrolysis mechanisms for methyl and this compound.

Experimental Protocols

The following are generalized experimental protocols for the alkaline hydrolysis (saponification) of methyl propionate and a specialized protocol for the sterically hindered this compound.

Protocol 1: Saponification of Methyl Propionate

This protocol is a standard method for determining the rate of hydrolysis of a simple ester.

Materials:

  • Methyl propionate

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • Phenolphthalein (B1677637) indicator

  • Ethanol (solvent)

  • Distilled water

  • Constant temperature water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Prepare a solution of methyl propionate in ethanol.

  • In a separate flask, prepare a solution of NaOH in a water-ethanol mixture.

  • Place both solutions in a constant temperature water bath to equilibrate.

  • To initiate the reaction, mix the two solutions and start a stopwatch.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standard HCl solution.

  • Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated, and from this, the concentration of remaining methyl propionate can be determined.

  • The rate constant can be determined by plotting the appropriate concentration-time data.

Protocol 2: Saponification of this compound (for Hindered Esters)

This protocol utilizes a non-aqueous solvent system to overcome the steric hindrance of the tert-butyl group.[2]

Materials:

  • This compound

  • 3 N Sodium hydroxide (NaOH) in methanol

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Thin Layer Chromatography (TLC) supplies

  • Standard work-up reagents (e.g., dilute HCl, ether for extraction)

Procedure:

  • Dissolve this compound (1 mmol) in dichloromethane (9 mL) in a flask.

  • Add a methanolic solution of 3 N NaOH (1 mL, 3 mmol) to the flask with stirring. The final solvent mixture is CH₂Cl₂/MeOH (9:1, v/v).

  • Monitor the progress of the reaction by TLC until the starting ester is consumed.

  • Once the reaction is complete, quench the reaction by adding dilute HCl.

  • Extract the product (propanoic acid) with a suitable organic solvent like ether.

  • Isolate and characterize the product.

Conclusion

The choice between this compound and methyl propionate in a synthetic strategy is a clear-cut decision based on the desired reactivity in substitution reactions. Methyl propionate is the substrate of choice when a readily cleavable ester is required, proceeding through a rapid BAc2 mechanism. Conversely, this compound offers high stability towards nucleophilic attack due to profound steric hindrance, making it an excellent choice for a robust protecting group that can withstand basic conditions. Its cleavage is typically achieved under acidic conditions via an AAl1 (SN1) mechanism. This comparative guide provides the foundational knowledge for researchers to make informed decisions in their experimental designs.

References

A Comparative Guide to Tert-Butyl and Benzyl Esters as Carboxyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for carboxylic acids is a critical decision that can significantly impact the success of a multi-step synthesis. Among the most common choices are tert-butyl (t-Bu) and benzyl (B1604629) (Bn) esters, each offering a distinct profile of stability and reactivity. This guide provides an objective, data-supported comparison to aid in the rational selection between these two indispensable tools in organic synthesis.

The primary role of a protecting group is to temporarily mask a reactive functional group, in this case, a carboxylic acid, to prevent it from undergoing unwanted reactions while transformations are performed elsewhere on the molecule.[1] The choice between a tert-butyl and a benzyl ester is fundamentally linked to the concept of orthogonality—the ability to deprotect one group selectively in the presence of others.[2][3] This is particularly crucial in complex syntheses like Solid-Phase Peptide Synthesis (SPPS), where different protecting groups must be removed at specific stages.[2]

Performance Comparison at a Glance

The following table summarizes the key characteristics and performance indicators for tert-butyl and benzyl esters, based on established outcomes in organic synthesis.

ParameterTert-Butyl (t-Bu) EsterBenzyl (Bn) Ester
Structure R-CO-O-C(CH₃)₃R-CO-O-CH₂-C₆H₅
Typical Protection Yield 80-90%[2]85-95%[2]
Stability Profile Stable to basic, nucleophilic, and reductive conditions.[1][2]Stable to a wide range of non-reductive reagents and mild acidic/basic conditions.[2][4]
Primary Deprotection Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[2][5]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[2][4]
Alternative Deprotection Lewis acids (e.g., ZnBr₂), thermolysis.[5][6]Strong acids (e.g., HBr/AcOH, HF), dissolving metal reduction.[2][7]
Key Advantages Facile cleavage under mild acidic conditions; orthogonal to base-labile and hydrogenolysis-sensitive groups.[2]High stability; orthogonal to many other protecting groups; deprotection byproducts are neutral and volatile (toluene).[2][8]
Key Disadvantages Lability in strong acid can be a limitation; formation of the tert-butyl cation can lead to side reactions.[2]Requires specific catalysts that can be poisoned by sulfur-containing compounds; not suitable for molecules with other reducible groups (e.g., alkenes, alkynes).[2][9]
Primary Application Standard choice for Fmoc/tBu based Solid-Phase Peptide Synthesis (SPPS).[2]Commonly employed in Boc/Bzl based Solid-Phase Peptide Synthesis (SPPS).[2]

Chemical Workflow and Mechanisms

The distinct methods of deprotection for tert-butyl and benzyl esters are central to their strategic application in synthesis.

Tert-Butyl Ester Protection and Deprotection

The tert-butyl ester is prized for its stability in basic and nucleophilic environments, yet its facile removal under acidic conditions.[1] Deprotection proceeds via a unimolecular elimination (E1) mechanism, where protonation of the ester oxygen leads to the formation of a highly stable tertiary carbocation (tert-butyl cation) and the release of isobutylene (B52900) gas.[1][5] This allows for selective cleavage under conditions that leave many other protecting groups, including benzyl esters, intact.

G cluster_protection Protection cluster_deprotection Deprotection RCOOH R-COOH tBuEster R-COO-tBu RCOOH->tBuEster Protection Isobutylene Isobutylene (or (Boc)₂O) Isobutylene->tBuEster AcidCat H⁺ Catalyst tBuEster_d R-COO-tBu RCOOH_d R-COOH tBuEster_d->RCOOH_d Cleavage (E1) TFA TFA TFA->tBuEster_d Isobutylene_gas Isobutylene (gas) + tBu⁺

Caption: Workflow for tert-butyl ester protection and deprotection.

Benzyl Ester Protection and Deprotection

Benzyl esters offer robust stability across a broad range of conditions but are uniquely susceptible to catalytic hydrogenolysis.[2] This deprotection method is exceptionally mild and clean, involving the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.[8] The byproducts are the desired carboxylic acid and toluene (B28343), which is easily removed.[8] This makes it orthogonal to acid-labile groups like tert-butyl esters.

G cluster_protection Protection cluster_deprotection Deprotection RCOOH_bn R-COOH BnEster R-COO-Bn RCOOH_bn->BnEster Protection (SN2) BnBr Benzyl Bromide BnBr->BnEster Base Base BnEster_d R-COO-Bn RCOOH_d_bn R-COOH BnEster_d->RCOOH_d_bn Hydrogenolysis H2_PdC H₂, Pd/C H2_PdC->BnEster_d Toluene Toluene

Caption: Workflow for benzyl ester protection and deprotection.

Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

The choice between tert-butyl and benzyl esters is most clearly illustrated in the two primary strategies for SPPS: Fmoc/tBu and Boc/Bzl.

  • Fmoc/tBu Strategy : This approach uses the base-labile Fmoc group for N-terminal protection and acid-labile tert-butyl-based groups (including tert-butyl esters) for side-chain and C-terminal protection. The Fmoc group is removed at each step with a base (e.g., piperidine), while the tert-butyl groups remain intact. A final treatment with a strong acid (e.g., TFA) removes all tert-butyl protecting groups simultaneously.[2]

  • Boc/Bzl Strategy : This strategy employs the acid-labile Boc group for N-terminal protection and benzyl-based groups for side-chain and C-terminal protection. The Boc group is removed at each step with a mild acid (e.g., TFA), while the benzyl groups are stable. A final, harsh deprotection step, typically with a very strong acid like hydrofluoric acid (HF) or via hydrogenolysis, is used to cleave the benzyl esters and ethers.[2][3]

G cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy fmoc_start Fmoc-AA(tBu)-Resin fmoc_deprotect Deprotect N-terminus (Piperidine) fmoc_start->fmoc_deprotect fmoc_couple Couple next Fmoc-AA(tBu) fmoc_deprotect->fmoc_couple fmoc_couple->fmoc_deprotect Repeat n times fmoc_final Final Cleavage (TFA) fmoc_couple->fmoc_final fmoc_peptide Peptide-COOH fmoc_final->fmoc_peptide boc_start Boc-AA(Bzl)-Resin boc_deprotect Deprotect N-terminus (TFA) boc_start->boc_deprotect boc_couple Couple next Boc-AA(Bzl) boc_deprotect->boc_couple boc_couple->boc_deprotect Repeat n times boc_final Final Cleavage (HF or H₂/Pd-C) boc_couple->boc_final boc_peptide Peptide-COOH boc_final->boc_peptide

Caption: Orthogonal deprotection workflows in SPPS.

Experimental Protocols

The following are representative methodologies for the protection of a generic carboxylic acid (R-COOH) and subsequent deprotection.

Protocol 1: Synthesis of a Tert-Butyl Ester

This method utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source.

  • Materials : Carboxylic acid (1.0 mmol), di-tert-butyl dicarbonate (1.2 mmol), 4-(dimethylamino)pyridine (DMAP, 0.1 mmol), and an anhydrous solvent like dichloromethane (B109758) (DCM, 10 mL).

  • Procedure :

    • Dissolve the carboxylic acid in DCM under an inert atmosphere (e.g., nitrogen).

    • Add DMAP, followed by the dropwise addition of di-tert-butyl dicarbonate.

    • Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting tert-butyl ester by flash column chromatography if necessary.

Protocol 2: Cleavage of a Tert-Butyl Ester with Trifluoroacetic Acid (TFA)

This is a standard method for tert-butyl ester deprotection.[5]

  • Materials : Tert-butyl ester-containing compound (1.0 mmol), dichloromethane (DCM, 5 mL), Trifluoroacetic acid (TFA, 5 mL).

  • Procedure :

    • Dissolve the tert-butyl ester substrate in DCM.

    • Add TFA to the solution (a 1:1 ratio with the solvent is common).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.[5]

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM several times.[5]

    • The crude carboxylic acid can then be purified by recrystallization, precipitation, or chromatography.

Protocol 3: Synthesis of a Benzyl Ester

This protocol uses benzyl bromide for the esterification.

  • Materials : Carboxylic acid (1.0 mmol), benzyl bromide (1.1 mmol), a base such as cesium carbonate (Cs₂CO₃, 1.5 mmol), and a solvent like dimethylformamide (DMF, 10 mL).

  • Procedure :

    • Dissolve the carboxylic acid in DMF.

    • Add the base (e.g., Cs₂CO₃) and stir for 10-15 minutes to form the carboxylate salt.

    • Add benzyl bromide to the mixture.

    • Stir the reaction at room temperature until completion is indicated by TLC.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the benzyl ester product by flash column chromatography.

Protocol 4: Cleavage of a Benzyl Ester by Catalytic Hydrogenolysis

This method provides a mild and clean deprotection.[9]

  • Materials : Benzyl ester substrate (1.0 mmol), palladium on carbon (10% Pd/C, ~10 mol%), and a solvent such as methanol (B129727) or ethyl acetate.

  • Procedure :

    • Dissolve the benzyl ester in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus.

    • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

    • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be further purified if needed.

Conclusion and Strategic Selection

The decision to use a tert-butyl or benzyl ester as a protecting group is dictated by the overall synthetic strategy.

  • Choose a tert-butyl ester when downstream reactions involve basic, nucleophilic, or reductive conditions and when a mild, acid-triggered final deprotection is desired. It is the cornerstone of the widely used Fmoc/tBu peptide synthesis strategy.[2]

  • Choose a benzyl ester when robust protection is needed against a variety of reagents and when the substrate is compatible with catalytic hydrogenolysis. It is ideal for syntheses where other acid-labile groups (like Boc) must be selectively removed. Its role in the classic Boc/Bzl peptide synthesis highlights its utility.[2]

By carefully considering the stability, orthogonality, and deprotection conditions of each group, researchers can design more efficient and successful synthetic routes for the creation of complex molecules.

References

A Comparative Guide to Alternative Protecting Groups for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its stability in basic and nucleophilic conditions. However, its reliance on strong acidic conditions for cleavage can be incompatible with sensitive substrates. This guide provides an objective comparison of alternative protecting groups, supported by experimental data, to aid in the selection of the most appropriate group for a given synthetic strategy.

The ideal protecting group should be readily introduced and removed in high yield under mild conditions that do not compromise other functional groups within the molecule. This principle of selective deprotection is known as orthogonality, a key consideration in complex syntheses.[1][2]

General Pathway for Protection and Deprotection

The fundamental strategy involves the conversion of the carboxylic acid to a less reactive ester, followed by its regeneration at a later synthetic stage.

G cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Acid Protected Carboxylic Acid (Ester) Carboxylic_Acid->Protected_Acid Esterification Protecting_Group_Source Protecting Group Source (e.g., BnBr, Allyl-OH, Silyl-Cl) Protecting_Group_Source->Protected_Acid Protected_Acid_2 Protected Carboxylic Acid (Ester) Cleavage_Reagent Cleavage Reagent (e.g., H₂, Pd/C, TFA) Regenerated_Acid Regenerated Carboxylic Acid (R-COOH) Cleavage_Reagent->Regenerated_Acid Protected_Acid_2->Regenerated_Acid Cleavage

Caption: General chemical pathway for protection and deprotection of a carboxylic acid.

Quantitative Comparison of Carboxylic Acid Protecting Groups

The selection of a protecting group is a balance of its stability under various reaction conditions and the mildness of the conditions required for its removal. The following table summarizes the performance of common alternatives to tert-butyl esters.

Protecting GroupCommon AbbreviationStability to Mild AcidStability to Strong AcidStability to Mild BaseStability to Strong BaseStability to HydrogenolysisKey Cleavage Conditions
tert-Butyl Ester tBuStableLabile StableStableStableTrifluoroacetic Acid (TFA), HCl[3]
Benzyl (B1604629) Ester BnStableStableStableModerately StableLabile H₂, Pd/C[4][5]
Allyl Ester AllylStableStableStableStableStablePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[6][7]
Silyl (B83357) Esters TMS, TES, TBDMSLabile Labile Labile Labile StableFluoride (B91410) ion (e.g., TBAF), mild acid or base[8][9]
Methyl/Ethyl Esters Me/EtStableStableModerately StableLabile StableSaponification (e.g., LiOH, NaOH), strong acid[8][10]

Detailed Comparison of Alternatives

Benzyl Esters (Bn)

The benzyl group is a popular alternative, offering robustness towards many synthetic transformations.[4] Its primary advantage is its removal under neutral conditions via catalytic hydrogenolysis, which is orthogonal to both acid-labile and base-labile protecting groups.[8]

Experimental Protocol: Benzylation of a Carboxylic Acid

  • Materials : Carboxylic acid, benzyl bromide (BnBr), potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

  • Procedure :

    • Dissolve the carboxylic acid in DMF.

    • Add K₂CO₃ (1.5 equivalents) to the solution.

    • Add benzyl bromide (1.2 equivalents) dropwise.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[11]

Experimental Protocol: Deprotection of a Benzyl Ester by Hydrogenolysis

  • Materials : Benzyl ester, 10% Palladium on carbon (Pd/C), and a solvent such as methanol (B129727) (MeOH) or ethyl acetate (B1210297) (EtOAc).

  • Procedure :

    • Dissolve the benzyl ester in the chosen solvent.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

    • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[12][13]

Allyl Esters (Allyl)

Allyl esters provide a unique deprotection pathway that is orthogonal to most other protecting groups, making them valuable in complex syntheses, particularly in peptide and glycopeptide chemistry.[6] Deprotection is achieved under very mild, neutral conditions using a palladium(0) catalyst.[6][7]

Experimental Protocol: Allyl Ester Formation

  • Materials : Carboxylic acid, allyl alcohol, dicyclohexylcarbodiimide (B1669883) (DCC), and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM).

  • Procedure :

    • Dissolve the carboxylic acid and allyl alcohol in DCM.

    • Add a catalytic amount of DMAP.

    • Cool the solution to 0 °C and add DCC (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify by column chromatography.

Experimental Protocol: Deprotection of an Allyl Ester

  • Materials : Allyl ester, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a scavenger (e.g., phenylsilane (B129415) or morpholine), and a solvent like DCM or THF.[14][15]

  • Procedure :

    • Dissolve the allyl ester in the chosen solvent under an inert atmosphere.

    • Add a catalytic amount of Pd(PPh₃)₄ (typically 2-5 mol%).

    • Add an excess of the scavenger (e.g., 20 equivalents of phenylsilane).[16]

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, the reaction mixture can often be concentrated and purified directly by column chromatography.[14][17]

Silyl Esters

Silyl esters are known for their lability and are generally used when very mild deprotection conditions are required.[9] Their stability is highly dependent on the steric bulk of the substituents on the silicon atom. While TMS (trimethylsilyl) esters are very labile, bulkier groups like TBDMS (tert-butyldimethylsilyl) offer greater stability.[9] A novel and exceptionally stable silyl protecting group, the "supersilyl" group, has been developed, showing remarkable resistance to even strong nucleophiles like n-BuLi.[18]

Experimental Protocol: Silylation of a Carboxylic Acid (TBDMS Ester)

  • Materials : Carboxylic acid, tert-butyldimethylsilyl chloride (TBDMSCl), and imidazole (B134444) in DMF.

  • Procedure :

    • Dissolve the carboxylic acid in DMF.

    • Add imidazole (2.5 equivalents).

    • Add TBDMSCl (1.2 equivalents).

    • Stir at room temperature and monitor by TLC.

    • Upon completion, dilute with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by chromatography.

Experimental Protocol: Deprotection of a Silyl Ester

  • Materials : Silyl ester, tetrabutylammonium (B224687) fluoride (TBAF) in THF.

  • Procedure :

    • Dissolve the silyl ester in THF.

    • Add a 1M solution of TBAF in THF (1.1 equivalents).

    • Stir at room temperature and monitor by TLC.

    • Quench with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product, dry the organic phase, and concentrate.

    • Purify as needed.

Methyl and Ethyl Esters

While simple alkyl esters like methyl and ethyl esters are common, their removal typically requires harsh basic (saponification) or acidic conditions, which can limit their applicability in the presence of other sensitive functional groups.[8][10]

Experimental Protocol: Fischer Esterification (Methyl Ester)

  • Materials : Carboxylic acid, methanol (MeOH), and a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Procedure :

    • Dissolve the carboxylic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product, dry the organic layer, and concentrate.

    • Purify if necessary.[14]

Experimental Protocol: Saponification of a Methyl Ester

  • Materials : Methyl ester, lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), and a mixture of THF and water.

  • Procedure :

    • Dissolve the methyl ester in a mixture of THF and water.

    • Add an excess of LiOH or NaOH.

    • Stir at room temperature or with gentle heating, monitoring by TLC.

    • Once the reaction is complete, acidify the mixture with dilute HCl to protonate the carboxylate.

    • Extract the carboxylic acid with an organic solvent.

    • Dry the organic layer and concentrate to obtain the product.

Decision Workflow for Selecting a Protecting Group

The choice of a protecting group is dictated by the stability of the substrate to various reaction conditions.

G Start Select Carboxylic Acid Protecting Group Acid_Sensitive Is the molecule sensitive to strong acid? Start->Acid_Sensitive Base_Sensitive Is the molecule sensitive to strong base? Acid_Sensitive->Base_Sensitive Yes Use_tBu Consider t-Butyl Ester Acid_Sensitive->Use_tBu No Reducible_Groups Are reducible groups present (e.g., alkynes, nitro groups)? Base_Sensitive->Reducible_Groups Yes Use_Me_Et Consider Methyl/Ethyl Ester (if substrate is robust) Base_Sensitive->Use_Me_Et No Consider_Silyl For very mild deprotection, consider Silyl Esters Base_Sensitive:e->Consider_Silyl:n Orthogonal Strategy Needed Use_Bn Consider Benzyl Ester Reducible_Groups->Use_Bn No Use_Allyl Consider Allyl Ester Reducible_Groups->Use_Allyl Yes

Caption: Decision workflow for selecting a suitable carboxylic acid protecting group.

References

A Comparative Guide to Solvents in Acrylic Resin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a solvent is a critical parameter in the synthesis of acrylic resins, profoundly influencing polymerization kinetics, molecular weight distribution, and the final properties of the polymer. This guide provides a comparative analysis of various solvents used in the free-radical polymerization of acrylic resins, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Influence of Solvent Properties on Polymerization

Solvents serve multiple functions in polymerization reactions: they dissolve monomers and initiators, facilitate heat transfer, and control the viscosity of the reaction medium.[1] The choice of solvent can significantly impact the polymerization rate by influencing the diffusion of monomers and radicals, the stability of the transition state, and the termination rate of polymer chains.[1]

Polar solvents can interact with polar monomers and intermediates through mechanisms like hydrogen bonding and dipole-dipole interactions, which can alter the reaction kinetics.[1] For instance, polar solvents can stabilize polar radicals through solvation, potentially increasing the polymerization rate.[1] However, excessive stabilization might decrease the reactivity of the growing polymer chains, leading to a lower overall rate.[1] The viscosity of the reaction medium is another crucial factor; as polymerization progresses, increasing viscosity can limit the diffusion of monomers and radicals.[1]

Comparative Performance of Solvents

The effectiveness of a solvent in acrylic resin polymerization can be evaluated based on several key performance indicators, including its dissolving power, and its effect on the molecular weight (Mn) and polydispersity index (PDI or D) of the resulting polymer.

Solvent Dissolving Power

The ability of a solvent to dissolve the acrylic resin is fundamental for achieving a homogeneous reaction mixture and influencing the viscosity of the final product. A study comparing five different solvents for their ability to dissolve acrylic resin at various solid contents and temperatures provides valuable insights. The solvents evaluated were 3-Ethoxyethyl Propionate (EEP), 3-Methoxypropyl Propionate (MMP), 2-Heptanone (Methyl Amyl Ketone, MAK), Butyl Acetate (BA), and Propylene Glycol Methyl Ether Acetate (PMA).[2]

Experimental Protocol: Determination of Solvent Dissolving Power

A rotational viscometer is used to measure the viscosity of the acrylic resin solutions at 25°C.[2] The experimental procedure involves:

  • Preparing solutions of acrylic resin in each solvent at varying solid contents, ranging from 10% to 70% in 10% increments.[2]

  • Maintaining a constant dissolution time of 2 hours for a 104g mass of the solution.[2]

  • Measuring the rotational viscosity at temperatures ranging from 15°C to 65°C in 10°C increments.[2]

  • Lower viscosity indicates a stronger dissolving power of the solvent for the resin.[2]

Summary of Solvent Dissolving Power

Solid ContentTemperature Range (°C)Best Performing SolventsWeakest Performing SolventObservations
10% < 35MMP, EEPBAComplete dissolution only in MMP/EEP.[2]
35 - 65PMA, MAK, MMP, EEPBASimilar performance among the top four.[2]
20% 15 - 65PMA, MAK, EEPBAMMP showed slightly higher viscosity at 55°C.[2]
30% < 60MAK (>45°C), MMP, EEPBADissolving capability: MAK > MMP > EEP > PMA.[2]
40% > 45MAK, EEP, MMPBAFull dissolution achieved above 45°C for MAK, EEP, MMP and 55°C for PMA, BA.[2]
≥ 50% 15 - 65--Resin could not be fully dissolved in any of the tested solvents.[2]

From this data, MAK generally exhibits the strongest dissolving power at higher solid contents, while BA consistently shows the weakest performance.[2]

Effect of Solvent on Molecular Weight and Polydispersity Index

The choice of solvent also significantly influences the molecular weight (Mn) and polydispersity index (D) of the synthesized acrylic resin. A study on the synthesis of acrylic resins for high-solids coatings provides a comparison between different solvent systems.[3]

Experimental Protocol: Synthesis and Characterization of Acrylic Resins

The general procedure for the synthesis of acrylic resins in various solvents involves:

  • Charging a round-bottom flask equipped with a stirrer, condenser, and nitrogen inlet with the chosen solvent and heating it to the desired temperature (e.g., reflux or 150°C).[3]

  • Preparing a solution of monomers (e.g., Methyl Methacrylate (MMA), Styrene (Sty), Ethyl Acrylate (EA), Hydroxyethyl Methacrylate (HEMA)), an initiator (e.g., tert-amyl peroxyoctoate, TAPH), and a chain transfer agent (e.g., 2-mercaptoethanol) in the same solvent.[3]

  • Adding the monomer mixture to the heated solvent over a period of time (e.g., one hour) under a slow stream of nitrogen while maintaining the temperature.[3]

  • Continuing the reaction for a specified duration after the addition is complete (e.g., one hour).[3]

  • Cooling the product mixture to room temperature.[3]

  • Analyzing the resulting polymer for its number average molecular weight (Mn) and polydispersity index (D) using Gel Permeation Chromatography (GPC).[4]

Comparative Data on Molecular Weight and Polydispersity

Resin IDSolventMonomersInitiator (% on monomer wt)Chain Transfer Agent (% on monomer wt)Mn ( g/mol )D (Mw/Mn)
A1 Propyl AcetateMMA, Sty, EA, HEMA2.5 (TAPH)4.0 (2-mercaptoethanol)26002.30
A5 Toluene (B28343)MMA, Sty, EA, HEMA2.5 (TAPH)4.0 (2-mercaptoethanol)27002.40
A11 XyleneMMA, Sty, EA, HEMA2.5 (TAPH)4.0 (2-mercaptoethanol)27002.30
A15 Mineral SpiritsMMA, Sty, EA, HEMA2.5 (TAPH)4.0 (2-mercaptoethanol)28002.30
B6 Mineral SpiritsMMA, Sty, EA, HEMA2.5 (TAPH)4.0 (2-mercaptoethanol)28002.30

Data synthesized from a study on high-solids coatings. The monomer composition was kept constant for these examples.[3]

In this particular study, for the given monomer composition and initiator/chain transfer agent concentrations, the choice between propyl acetate, toluene, xylene, and mineral spirits had a minimal impact on the resulting number average molecular weight and polydispersity index.[3] However, it is important to note that mineral spirits acted as a solvent for the monomers but not for the resulting polymer, leading to a separation polymerization where the acrylic resin separated as a white semi-solid.[3]

Experimental and Logical Flow Visualization

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for solvent comparison and the fundamental mechanism of free-radical polymerization.

G Experimental Workflow for Solvent Comparison cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis cluster_comparison Comparison A Select Solvents (e.g., Toluene, Xylene, Acetone) C Setup Parallel Reactors with Different Solvents A->C B Prepare Monomer Mixture (Acrylic Monomers, Initiator) D Add Monomer Mixture to Solvents under Controlled Temperature & Stirring B->D C->D E Monitor Reaction (e.g., Temperature, Viscosity) D->E F Characterize Polymer Properties E->F G Molecular Weight (GPC) F->G H Monomer Conversion (Gravimetry/NMR) F->H I Viscosity F->I J Compare Solvent Performance based on Data G->J H->J I->J

Caption: Workflow for comparing solvents in acrylic resin polymerization.

G Free-Radical Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator R Free Radicals (R•) I->R Decomposition (Heat/UV) M Monomer R->M Addition RM R-M• RMn R-(M)n-M• (Growing Chain) RM->M Chain Growth P Polymer (Dead Chain) RMn->P Combination or Disproportionation

Caption: Simplified mechanism of free-radical polymerization.

Conclusion

The selection of a solvent is a multifaceted decision in the synthesis of acrylic resins. For applications requiring high resin concentrations, solvents like Methyl Amyl Ketone (MAK) demonstrate superior dissolving power.[2] While the impact on molecular weight and polydispersity may be less pronounced with certain conventional solvents like toluene and xylene under specific conditions, the solvent's polarity, viscosity, and interaction with the polymer are critical factors that can be leveraged to control reaction kinetics and final polymer properties.[1][3] The experimental protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate and select the optimal solvent for their acrylic resin polymerization needs.

References

A Comparative Guide to the Validation of HPLC Methods for Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification and characterization of esters across various industries, including pharmaceuticals, food science, and environmental analysis. The validation of these HPLC methods is not merely a regulatory formality but a critical step to ensure data accuracy, reliability, and reproducibility. This guide provides an objective comparison of common HPLC methods for ester analysis, supported by experimental data and detailed protocols, to aid in method selection and validation.

Principles of HPLC for Ester Analysis

Reversed-phase HPLC is the most prevalent technique for ester analysis. In this mode, a nonpolar stationary phase, typically a C18 or C8 bonded silica, is used with a polar mobile phase, commonly a mixture of water with acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar esters interact more strongly with the stationary phase, leading to longer retention times.

Comparison of Common HPLC Columns for Ester Analysis

The choice of HPLC column is paramount for achieving optimal separation of esters. The two most common reversed-phase columns are C18 and C8.

FeatureC18 (Octadecyl Silane)C8 (Octyl Silane)
Stationary Phase Silica particles bonded with 18-carbon alkyl chains.Silica particles bonded with 8-carbon alkyl chains.
Hydrophobicity More hydrophobic, leading to stronger retention of nonpolar compounds.Less hydrophobic, resulting in shorter retention times for nonpolar analytes.
Retention Longer retention times, which can be beneficial for complex mixtures requiring high resolution.Shorter retention times, which can lead to faster analysis times.
Typical Applications Broad applicability for a wide range of non-polar to moderately polar compounds, including fatty acid methyl esters (FAMEs), phthalate (B1215562) esters, and glycerine esters.[1]Advantageous for more hydrophobic esters that may be too strongly retained on a C18 column.[1]

C30 columns are also utilized, particularly for the analysis of long-chain molecules and hydrophobic isomers like wax esters.[1]

Experimental Protocols for Ester Analysis by HPLC

The following protocols provide a framework for the analysis of different classes of esters.

Protocol 1: Analysis of Fatty Acid Methyl Esters (FAMEs)

This method is suitable for the analysis of FAMEs in biodiesel and various oil samples.[2][3]

  • Sample Preparation (Transesterification):

    • Dissolve the oil sample in a suitable solvent (e.g., hexane).

    • Add a solution of sodium methoxide (B1231860) in methanol.

    • Heat the mixture to facilitate the conversion of triglycerides to FAMEs.

    • After the reaction, add water and extract the FAMEs with a nonpolar solvent like hexane.

    • Evaporate the solvent and reconstitute the FAMEs in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: Isocratic elution with acetonitrile or gradient elution with methanol and a 2-propanol-hexane mixture.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV detection at 205 nm.[2]

    • Column Temperature: 40 °C.[2]

    • Injection Volume: 10 µL.[2]

Protocol 2: Analysis of Benzoate (B1203000) Esters

This protocol is applicable for the determination of benzoate preservatives in various formulations.[4][5]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • HPLC Conditions:

    • Column: C18 or C8 reversed-phase column.[4][7]

    • Mobile Phase: A mixture of a buffer solution (e.g., sodium acetate) and acetonitrile.[4][5]

    • Flow Rate: 0.8 to 1.5 mL/min.[4][5]

    • Detection: UV detection at a wavelength of 232 nm or 254 nm.[4][5]

    • Column Temperature: 30 °C or 40 °C.[4][6]

    • Injection Volume: 20 µL.[4]

Protocol 3: Analysis of Acrylate (B77674) Esters

This method is suitable for the determination of acrylate monomers in environmental water or plastic food contact materials.[8][9]

  • Sample Preparation:

    • For water samples, filtration may be sufficient.

    • For plastic materials, ultrasonic extraction with methanol is employed.[9]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Gradient elution with a mixture of water and acetonitrile.[9]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: Diode array detector (DAD) at 210 nm.[8]

    • Column Temperature: 30 °C.[8]

Validation of HPLC Methods for Ester Analysis

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, are presented below with typical performance data for ester analysis.

Quantitative Data Summary

The following tables summarize the validation data for different HPLC methods for ester analysis.

Table 1: Validation Parameters for FAMEs Analysis by HPLC-UV [2][3]

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) Methyl oleate: 0.0018% (mass) Methyl linoleate: 0.0002% (mass) Methyl linolenate: 0.0001% (mass)
Limit of Quantification (LOQ) Methyl oleate: 0.0054% (mass) Methyl linoleate: 0.0007% (mass) Methyl linolenate: 0.0004% (mass)
Accuracy (Recovery) 81.7% - 110.9%
Precision (RSD) < 3%

Table 2: Validation Parameters for Benzoate Analysis by HPLC-UV [4][5]

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.0003 mg/100 mL
Limit of Quantification (LOQ) 0.0009 mg/100 mL
Precision (RSD) < 2%

Table 3: Validation Parameters for Acrylate Analysis by HPLC-DAD [8][10]

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.03 - 0.08 mg/kg
Accuracy (Recovery) 85.4% - 110.7%
Precision (RSD) 1.6% - 5.2%

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method implementation.

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis and Reporting Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Standard Standard Preparation Standard->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition Column Column Selection (e.g., C18, C8) Column->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Detection Detection (e.g., UV, DAD) Detection->HPLC Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness Quantification Quantification DataAcquisition->Quantification Quantification->Specificity Quantification->Linearity Quantification->Accuracy Quantification->Precision Quantification->LOD Quantification->LOQ Quantification->Robustness Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC method validation of ester analysis.

Logical Relationships in Method Validation

The validation parameters are interconnected and provide a comprehensive assessment of the method's performance.

Validation_Relationships Method Analytical Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity demonstrates Accuracy Accuracy Method->Accuracy verifies Precision Precision Method->Precision confirms Robustness Robustness Method->Robustness shows Suitable Suitable for Intended Purpose Specificity->Suitable Linearity->Suitable Linearity->Accuracy Linearity->Precision Accuracy->Suitable Accuracy->Precision Precision->Suitable Robustness->Suitable

Caption: Logical relationships between HPLC method validation parameters.

References

Comparing different catalysts for esterification reactions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Catalysts for Esterification Reactions

For researchers, scientists, and drug development professionals engaged in organic synthesis, the selection of an appropriate catalyst is a critical decision that significantly influences the efficiency, yield, and sustainability of esterification reactions. This guide provides an objective comparison of the performance of various catalyst types—homogeneous, heterogeneous, and enzymatic—supported by experimental data to facilitate informed catalyst selection.

Comparative Performance of Catalysts for Esterification

The efficacy of a catalyst in an esterification reaction is determined by several factors, including the nature of the carboxylic acid and alcohol, reaction temperature, and pressure. Below is a summary of the performance of different catalysts based on experimental findings.

Catalyst TypeCatalyst ExampleSubstratesReaction ConditionsConversion/Yield (%)ReusabilityKey AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)Acetic Acid + n-Butanol75°CHighNot readily reusableHigh activity, low cost.Corrosive, difficult to separate from product, generates waste.[1][2]
p-Toluenesulfonic Acid (p-TsOH)Stearic Acid + Ethanol150°C~95%Not readily reusableHigh efficiency.Corrosive, product separation challenges, catalyst loss.[2][3]
Hydrochloric Acid (HCl)Acrylic Acid + Ethanol60°C~46%Not readily reusableRapid reaction rate.[4]Corrosive, difficult to separate.[4]
Heterogeneous Solid Acid Amberlyst-15Lauric Acid + Diethylene Glycol190°C (Microwave)31.6%GoodEasily separated, reusable, non-corrosive.[1][5]Lower activity than homogeneous catalysts, potential for pore diffusion limitations.[1][6]
Calcined Zn-Mg-AlLauric Acid + Diethylene Glycol190°C (Microwave)95.4%Excellent (6 cycles)High activity, easily separated, reusable.[5]May require higher temperatures.
Sulfated Zirconia (A-SZr)Stearic Acid + Methanol (B129727)60°C, 7h88% YieldGoodHigh reaction rate, higher activity than many other solid acids.[5]Slightly lower activity compared to H₂SO₄.[5]
Montmorillonite KSF/0Stearic Acid + Ethanol150°C, 4hHighGood (4 cycles)Eco-friendly, reusable.[3]Activity can be affected by water content.[3]
Enzymatic Lipase (e.g., Lipase PS, Novozym 435)Nonanoic Acid + 3-PhenylpropanolOptimized~90%GoodHigh selectivity, mild reaction conditions, environmentally friendly.[7]Higher cost, sensitive to temperature and pH.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for esterification using different catalyst types.

Homogeneous Catalysis: Fischer Esterification of Benzoic Acid with Methanol

This procedure outlines a classic acid-catalyzed esterification.[1]

  • Materials : Benzoic acid, anhydrous methanol, concentrated sulfuric acid (H₂SO₄).

  • Apparatus : Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

  • Procedure :

    • To a solution of benzoic acid in anhydrous methanol in a round-bottom flask, slowly add concentrated H₂SO₄ while stirring.

    • Attach a reflux condenser and heat the mixture at 65°C with continuous stirring until the reaction is complete (monitored by TLC or GC).

    • Remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Wash the organic phase with a saturated solution of NaHCO₃ and then with a saturated solution of NaCl.

    • Dry the resulting organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the methyl benzoate (B1203000) product.

Heterogeneous Catalysis: Esterification of Acetic Acid with Butanol using Amberlyst-15

This protocol demonstrates the use of a solid acid catalyst.

  • Materials : Acetic acid, butanol, Amberlyst-15 catalyst.

  • Apparatus : Batch reactor equipped with a stirrer and temperature control, filtration apparatus.

  • Procedure :

    • Charge the reactor with acetic acid, butanol, and the Amberlyst-15 catalyst.

    • Heat the reaction mixture to the desired temperature (e.g., 75°C) with continuous stirring.[2]

    • Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography.

    • Upon completion, the catalyst can be separated from the product mixture by simple filtration for subsequent reuse.[2]

Enzymatic Catalysis: Esterification of Nonanoic Acid with 3-Phenylpropanol using Lipase

This procedure illustrates a biocatalytic approach to esterification in an aqueous miniemulsion.[7]

  • Materials : Nonanoic acid, 3-phenylpropanol, nonionic surfactant, Lipase PS.

  • Apparatus : High-pressure homogenizer, thermostated reaction vessel, magnetic stirrer.

  • Procedure :

    • Disperse the reactants (nonanoic acid and 3-phenylpropanol) in an aqueous solution of a nonionic surfactant.

    • Create a long-term stable miniemulsion using a high-pressure homogenizer.

    • Add Lipase PS to the miniemulsion in a thermostated reaction vessel.

    • Maintain the reaction at an optimized temperature with constant stirring.

    • Monitor the conversion to the ester product over time. The reaction can achieve high conversion in less than one hour.[7]

Visualizing the Process and Comparison

To further clarify the experimental workflow and the logical comparison between catalyst types, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Esterification Reaction cluster_workup 3. Product Isolation & Purification cluster_analysis 4. Analysis A Select Reactants (Carboxylic Acid & Alcohol) B Choose Catalyst (Homogeneous, Heterogeneous, or Enzymatic) A->B C Prepare Reaction Mixture (Add reactants and catalyst to solvent/reactor) B->C D Set Reaction Conditions (Temperature, Time, Stirring) C->D E Monitor Reaction Progress (e.g., GC, TLC, HPLC) D->E F Catalyst Separation E->F G Product Extraction & Washing F->G H Drying & Solvent Removal G->H I Purification (e.g., Distillation, Chromatography) H->I J Characterization (e.g., NMR, IR, MS) I->J K Yield & Purity Determination J->K

A generalized experimental workflow for comparing esterification catalysts.

Catalyst_Comparison Catalyst Catalyst Type Selectivity Activity Separation Reusability Cost Environmental Impact Homogeneous Homogeneous (e.g., H₂SO₄) Generally Lower High Difficult Poor Low High (Waste generation) Catalyst->Homogeneous Comparison Attributes Heterogeneous Heterogeneous (e.g., Amberlyst-15) Moderate to High Moderate to High Easy (Filtration) Good to Excellent Moderate Low (Reusable) Catalyst->Heterogeneous Enzymatic Enzymatic (e.g., Lipase) Very High (Regio- and Enantioselective) High (under mild conditions) Easy (Immobilized) Excellent High Very Low (Biodegradable) Catalyst->Enzymatic

A logical comparison of key characteristics of different esterification catalyst types.

References

The Unparalleled Advantages of Tert-Butyl Propionate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of reagents is paramount to ensuring reaction efficiency, stability, and desired outcomes. Among the isomers of butyl propionate (B1217596), tert-butyl propionate emerges as a uniquely advantageous compound, primarily owing to the steric hindrance imparted by its bulky tert-butyl group. This guide provides a comprehensive comparison of this compound with its isomers—n-butyl propionate, isobutyl propionate, and sec-butyl propionate—supported by experimental data to inform your selection process.

The distinct structural arrangement of the tert-butyl group governs the chemical and physical properties of this compound, setting it apart from its isomers. This guide will delve into these differences, focusing on stability, reactivity, and practical applications in organic synthesis.

Physical Properties: A Comparative Overview

A fundamental understanding of the physical properties of each isomer is crucial for experimental design and process optimization. The following table summarizes key physical data for the four butyl propionate isomers.

Propertyn-Butyl PropionateIsobutyl Propionatesec-Butyl PropionateThis compound
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂C₇H₁₄O₂C₇H₁₄O₂
Molecular Weight ( g/mol ) 130.18130.18130.18130.18
Boiling Point (°C) 146.8[1]137[2]133[3]118-118.5
Density (g/mL at 25°C) 0.875[1]0.869[4]0.8633 (at 16°C)[3]0.865
Solubility in Water 1.5 mg/mL at 20°C (poor)[1]Moderately soluble[5]Slightly soluble (4.4 g/L at 25°C)[3]Limited solubility

The Tert-Butyl Advantage: Enhanced Stability and Selective Reactivity

The primary advantage of this compound lies in its exceptional stability under a variety of reaction conditions, a direct consequence of the steric hindrance provided by the bulky tert-butyl group. This steric shield protects the ester's carbonyl group from nucleophilic attack, rendering it significantly more resistant to hydrolysis, particularly under basic conditions, compared to its less hindered isomers.

Comparative Hydrolysis Rates: The Impact of Steric Hindrance

A study on the alkaline hydrolysis of various acetates in 70% aqueous acetone (B3395972) revealed the profound impact of steric hindrance on reaction velocities. The following table is derived from this study and illustrates the relative rates of hydrolysis.

EsterRelative Rate of Hydrolysis
Methyl Acetate (B1210297)1.00
Ethyl Acetate0.47
n-Propyl Acetate0.34
n-Butyl Acetate0.30
Isobutyl Acetate0.14
Isopropyl Acetate0.10
sec-Butyl Acetate0.06
tert-Butyl Acetate0.007

Data adapted from a study on the alkaline hydrolysis of acetates and propionates.[6]

This data strongly suggests a similar trend for the propionate isomers, with this compound exhibiting the slowest rate of hydrolysis due to the maximum steric hindrance around the ester linkage. This stability makes this compound an ideal choice when other functional groups in a molecule need to be manipulated under basic or nucleophilic conditions without affecting the ester.

The mechanism of this steric protection can be visualized as follows:

Steric_Hindrance cluster_n_butyl n-Butyl Propionate cluster_tert_butyl This compound n_ester O=C(OCH₂CH₂CH₂CH₃)CH₂CH₃ n_nu Nu⁻ n_nu->n_ester Attack t_ester O=C(OC(CH₃)₃)CH₂CH₃ t_nu Nu⁻ t_nu->t_ester Hindered Attack me1 CH₃ me2 CH₃ me3 CH₃

Steric hindrance in n-butyl vs. This compound.

Conversely, under acidic conditions, tert-butyl esters are readily cleaved. This unique reactivity profile allows for the selective deprotection of tert-butyl esters in the presence of other ester groups that are stable to acid but labile to base (e.g., methyl or ethyl esters). This "orthogonality" is a cornerstone of modern protecting group strategy in complex organic synthesis.

Acid_Cleavage Ester This compound Protonation Protonation of Carbonyl Oxygen Ester->Protonation + H⁺ Carbocation_Formation Formation of tert-Butyl Carbocation Protonation->Carbocation_Formation Loss of Propionic Acid Deprotonation Deprotonation to Isobutene Carbocation_Formation->Deprotonation - H⁺ Acid Propionic Acid Isobutene Isobutene Deprotonation->Isobutene

Acid-catalyzed cleavage of this compound.

Experimental Protocols

For researchers wishing to synthesize and evaluate these esters, the following protocols provide a general guideline for Fischer esterification.

General Fischer Esterification Workflow

Fischer_Esterification_Workflow Start Start Reactants Combine Carboxylic Acid and Alcohol Start->Reactants Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Reflux the Mixture Catalyst->Reflux Workup Aqueous Workup Reflux->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Distillation Drying->Purification End End Purification->End

General workflow for Fischer esterification.
Synthesis of n-Butyl Propionate

  • Reactants:

    • Propionic acid

    • n-Butanol

    • Concentrated sulfuric acid (catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine propionic acid and a molar excess of n-butanol.[7]

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 1-2 hours.[7]

    • After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Purify the n-butyl propionate by distillation.[7]

Synthesis of Isobutyl Propionate
  • Reactants:

    • Propionic acid

    • Isobutanol

    • Concentrated sulfuric acid (catalyst)

  • Procedure:

    • Follow the general Fischer esterification procedure, substituting isobutanol for n-butanol. The reaction can be carried out under conventional heating or microwave irradiation.[2]

Synthesis of sec-Butyl Propionate
  • Reactants:

    • Propionic acid

    • sec-Butanol

    • Concentrated sulfuric acid (catalyst)

  • Procedure:

    • Due to the increased steric hindrance of the secondary alcohol, a longer reflux time (e.g., 10 hours) may be required for optimal conversion.[8] Otherwise, the procedure is similar to the synthesis of n-butyl propionate.

Synthesis of this compound

Direct Fischer esterification of tert-butanol (B103910) is often inefficient due to the rapid acid-catalyzed dehydration of the alcohol to isobutene. Alternative methods are typically employed:

  • Reaction of Propionyl Chloride with tert-Butanol: In the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl byproduct.

  • Reaction of Propionic Acid with Isobutene: This reaction is catalyzed by a strong acid (e.g., sulfuric acid or an acidic ion-exchange resin).

Conclusion

The unique structural attributes of this compound confer upon it a distinct set of advantages over its isomers. Its exceptional stability in basic and nucleophilic environments, coupled with its selective lability under acidic conditions, makes it an invaluable tool in modern organic synthesis, particularly in the context of protecting group strategies for complex molecules. While n-butyl, isobutyl, and sec-butyl propionates have their applications, the enhanced stability and orthogonal reactivity of this compound provide researchers with a greater degree of control and flexibility in their synthetic endeavors. The experimental data on the hydrolysis rates of analogous acetates strongly supports the superior stability of the tert-butyl ester, a critical consideration for any drug development or chemical synthesis professional.

References

A Comparative Spectroscopic Analysis of Propionate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural nuances of molecules is paramount. This guide provides an objective spectroscopic comparison of three common propionate (B1217596) esters: methyl propionate, ethyl propionate, and propyl propionate. By presenting key experimental data from Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, this document serves as a practical reference for distinguishing and characterizing these closely related compounds.

Data Presentation

The following tables summarize the key spectroscopic data for methyl propionate, ethyl propionate, and propyl propionate, facilitating a direct comparison of their characteristic signals.

Infrared (IR) Spectroscopy Data
Functional GroupBondMethyl Propionate (cm⁻¹)Ethyl Propionate (cm⁻¹)Propyl Propionate (cm⁻¹)
CarbonylC=O Stretch~1743[1]~1740[2]~1735-1750
EsterC-O Stretch~1203, ~1080[1]~1320-1000[2]~1180-1200
AlkylC-H Stretch~2954, ~2846[1]~3000-2850[2]~2975-2860
MethyleneC-H Bend~1443[1]--
MethylC-H Bend~1358[1]--
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

AssignmentMethyl PropionateEthyl PropionatePropyl Propionate
Proton δ (ppm), Multiplicity δ (ppm), Multiplicity δ (ppm), Multiplicity
-O-CH₃3.67, s[3]--
-O-CH₂--4.13, q[4]4.03, t
-C(=O)-CH₂-2.32, q[3]2.32, q[4]2.32, t
-CH₂-CH₃ (Ester side)-1.26, t[4]-
-CH₂-CH₃ (Propionyl side)1.15, t[5]1.14, t[4]-
-O-CH₂-CH₂-CH₃--1.65, sextet
-C(=O)-CH₂-CH₃--1.15, t
-CH₂-CH₂-CH₃--0.95, t

s = singlet, t = triplet, q = quartet, sextet = sextet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

AssignmentMethyl Propionate (δ ppm)Ethyl Propionate (δ ppm)Propyl Propionate (δ ppm)
-C=O~174.6[6]~174.5~174.0
-O-CH₃~51.4[6]--
-O-CH₂--~60.4~66.0
-C(=O)-CH₂-~27.6[6]~27.7~27.8
-CH₂-CH₃ (Ester side)-~14.2-
-CH₂-CH₃ (Propionyl side)~9.1[6]~9.2-
-O-CH₂-CH₂-CH₃--~22.0
-C(=O)-CH₂-CH₃--~9.1
-CH₂-CH₂-CH₃--~10.4

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques for liquid organic compounds. The following are detailed methodologies for the key experiments cited.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid ester is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.[7][8]

  • Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean, empty salt plates is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.[9]

  • Data Acquisition: The prepared sample (sandwiched salt plates) is placed in the instrument's sample holder. Multiple scans are acquired and averaged to improve the signal-to-noise ratio.[9]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-25 mg of the ester for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (typically Chloroform-d, CDCl₃) in a clean, dry NMR tube.[10] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution must be free of any solid particles.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument's magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, the spectrometer is set to the appropriate frequency for the carbon nucleus.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative ratios of protons.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of the propionate esters.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Propionate Esters cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_processing 3. Data Processing cluster_comparison 4. Comparative Analysis Sample_Methyl Methyl Propionate IR IR Spectroscopy Sample_Methyl->IR H_NMR ¹H NMR Spectroscopy Sample_Methyl->H_NMR C_NMR ¹³C NMR Spectroscopy Sample_Methyl->C_NMR Sample_Ethyl Ethyl Propionate Sample_Ethyl->IR Sample_Ethyl->H_NMR Sample_Ethyl->C_NMR Sample_Propyl Propyl Propionate Sample_Propyl->IR Sample_Propyl->H_NMR Sample_Propyl->C_NMR Process_IR IR Spectrum Generation IR->Process_IR Process_H_NMR ¹H NMR Spectrum Generation H_NMR->Process_H_NMR Process_C_NMR ¹³C NMR Spectrum Generation C_NMR->Process_C_NMR Compare_Tables Data Tabulation & Comparison Process_IR->Compare_Tables Process_H_NMR->Compare_Tables Process_C_NMR->Compare_Tables

Caption: General workflow for the spectroscopic comparison of propionate esters.

References

Unraveling the Reactivity of Tert-Butyl Esters: A Comparative Guide to Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount. Tert-butyl esters, prized for their steric bulk and utility as protecting groups, exhibit a wide range of reaction rates influenced by subtle structural and electronic factors. This guide provides an objective comparison of the relative reaction rates of different tert-butyl esters, supported by experimental data, to aid in the strategic design and optimization of chemical syntheses.

The hydrolysis of tert-butyl esters is notably sluggish compared to their less sterically hindered counterparts. This reduced reactivity is a direct consequence of the bulky tert-butyl group, which impedes the approach of nucleophiles to the electrophilic carbonyl carbon. This steric hindrance is a key feature exploited in synthetic chemistry, allowing for the selective protection of carboxylic acids.

Comparative Analysis of Hydrolysis Rates

This pronounced difference underscores the dominant role of steric hindrance in dictating the reaction rate of tert-butyl esters. The tetrahedral transition state formed during nucleophilic acyl substitution is significantly destabilized by the bulky tert-butyl group, leading to a higher activation energy and a correspondingly slower reaction rate.

Factors Influencing the Reactivity of Tert-Butyl Esters

Beyond the inherent steric hindrance of the tert-butoxy (B1229062) group, the structure of the acyl portion of the ester also plays a critical role in modulating reactivity. Key factors include:

  • Steric Hindrance at the Acyl Group: Increasing the steric bulk of the acyl group further decreases the reaction rate. For example, it is expected that the rate of hydrolysis would decrease in the series: tert-butyl acetate (B1210297) > tert-butyl propionate (B1217596) > tert-butyl isobutyrate > tert-butyl pivalate. The increasing steric hindrance around the carbonyl carbon in this series further inhibits nucleophilic attack.

  • Electronic Effects of Acyl Substituents: The presence of electron-withdrawing or electron-donating groups on the acyl moiety can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups generally increase the rate of nucleophilic attack by making the carbonyl carbon more electron-deficient. Conversely, electron-donating groups tend to decrease the reaction rate.

Experimental Protocol for Determining Ester Hydrolysis Rates

To facilitate further research and the generation of specific kinetic data, a general experimental protocol for determining the rate of alkaline hydrolysis (saponification) of tert-butyl esters is provided below. This method relies on monitoring the consumption of hydroxide (B78521) ions over time via titration.

Materials:

  • Tert-butyl ester of interest

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Solvent (e.g., a mixture of an organic solvent like dioxane or acetone (B3395972) and water to ensure solubility of the ester)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Reaction Setup: A known volume of the standardized NaOH solution and the solvent are placed in a reaction flask and allowed to equilibrate to the desired temperature in the constant temperature bath. A separate solution of the tert-butyl ester in the solvent is also brought to the same temperature.

  • Initiation of Reaction: A known volume of the ester solution is added to the NaOH solution, and a stopwatch is started simultaneously. This is considered time zero (t=0).

  • Monitoring the Reaction: At regular time intervals, an aliquot (e.g., 5 mL) of the reaction mixture is withdrawn and immediately quenched in a flask containing a known excess of the standardized HCl solution. This stops the saponification reaction.

  • Titration: The unreacted HCl in the quenching flask is then back-titrated with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first appearance of a faint pink color.

  • Infinity Reading: To determine the initial concentration of the ester, a sample of the reaction mixture is allowed to react to completion (this may require heating or prolonged reaction time). An aliquot is then quenched and titrated as described above. This is the "infinity" reading (V∞).

  • Data Analysis: The concentration of the ester at each time point can be calculated from the titration data. The rate constant (k) for the reaction can then be determined by plotting the appropriate function of concentration versus time, depending on the order of the reaction. For a second-order reaction (first order in ester and first order in hydroxide), a plot of ln([Ester]/[OH⁻]) versus time or 1/([OH⁻] - [Ester]₀) * ln([Ester]₀ * [OH⁻] / ([OH⁻]₀ * [Ester])) versus time will yield a straight line with a slope related to the rate constant.

Experimental Workflow

The logical flow of the experimental procedure for determining the reaction rate of tert-butyl ester hydrolysis is illustrated in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_naoh Prepare & Standardize NaOH Solution thermostat Equilibrate Reactants to Desired Temperature prep_naoh->thermostat prep_hcl Prepare & Standardize HCl Solution quench Quench with Excess HCl prep_hcl->quench prep_ester Prepare Ester Solution in Solvent prep_ester->thermostat mix Mix Reactants (Start Timer t=0) thermostat->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot aliquot->quench titrate Back-titrate with NaOH quench->titrate record Record Titration Volumes titrate->record calculate Calculate Ester Concentration at each Time Point record->calculate plot Plot Kinetic Data calculate->plot determine_k Determine Rate Constant (k) plot->determine_k

Figure 1. Experimental workflow for kinetic analysis of tert-butyl ester hydrolysis.

Signaling Pathways and Reaction Mechanisms

The alkaline hydrolysis of esters, including tert-butyl esters, typically proceeds through a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway.

BAC2_Mechanism Reactants R-C(=O)-O-tBu + OH⁻ TransitionState1 [Tetrahedral Intermediate]‡ Reactants->TransitionState1 Nucleophilic Attack Intermediate R-C(O⁻)(OH)-O-tBu TransitionState1->Intermediate TransitionState2 [Leaving Group Departure]‡ Intermediate->TransitionState2 Collapse of Intermediate Products R-C(=O)-OH + ⁻O-tBu TransitionState2->Products FinalProducts R-COO⁻ + tBu-OH Products->FinalProducts Proton Transfer

Figure 2. BAC2 mechanism for alkaline hydrolysis of a tert-butyl ester.

This mechanism involves the rate-determining attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The steric hindrance of the tert-butyl group raises the energy of this transition state, thus slowing down the reaction. The intermediate then collapses, expelling the tert-butoxide as the leaving group, which is subsequently protonated to form tert-butanol.

References

A Comparative Guide to Greener Solvent Alternatives for tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable chemistry is driving the search for greener alternatives to conventional solvents in the pharmaceutical and chemical industries. Tert-butyl propionate (B1217596), while utilized in various applications, presents environmental, health, and safety concerns that necessitate the exploration of more benign substitutes. This guide provides a detailed comparison of tert-butyl propionate with three promising greener alternatives: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Dimethyl Carbonate (DMC). The comparison is based on their physical properties, safety profiles, environmental impact, and performance in a representative organic synthesis.

At a Glance: Comparative Overview

The following tables summarize the key physical, safety, and environmental properties of this compound and its greener alternatives.

Table 1: Physical Properties

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)Dimethyl Carbonate (DMC)
CAS Number 20487-40-5[1][2][3][4]96-47-9[5]5614-37-9[6][7][8]616-38-6[9][10][11]
Molecular Formula C₇H₁₄O₂[1][3][4]C₅H₁₀O[5][12]C₆H₁₂O[7]C₃H₆O₃[9][10]
Molecular Weight ( g/mol ) 130.18[3][4]86.13[5]100.16[6]90.08[9]
Boiling Point (°C) 118-118.5[2][3]80[5]106[6]90[9][10]
Melting Point (°C) N/A[1]-136[5][12]-140[6]2-4[9][10]
Density (g/mL at 25°C) 0.865[2][3]0.85 (at 20°C)[5]0.86 (at 20°C)1.069[9]
Flash Point (°C) 14[11]-11[5]-1[6]17[9]
Solubility in Water Limited14 g/100 mL (at 20°C)[5]LowPartially soluble (139 g/L)[9]

Table 2: Safety and Environmental Profile

ParameterThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)Dimethyl Carbonate (DMC)
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[13]H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)[14]H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[6][7]H225 (Highly flammable liquid and vapor)
Origin PetrochemicalRenewable (from corncobs and sugarcane bagasse)[15]PetrochemicalCan be produced via green routes
Biodegradability No data availableInformation not readily availableInformation not readily availableReadily biodegradable[10]
Toxicity Skin and eye irritant[13]Harmful if swallowed, causes serious eye damage[14]Harmful if swallowed, skin and eye irritant[6][7]Low toxicity[10][11][16]
Peroxide Formation Not a significant concernProne to peroxide formation[5]Low tendency for peroxide formationDoes not form peroxides
Regulatory Status Flammable liquidFlammable liquidFlammable liquidVOC exempt in the USA[9][11]

Performance in a Representative Organic Synthesis: Fischer Esterification of Ibuprofen (B1674241)

To provide a practical comparison of solvent performance, we present data for the Fischer esterification of racemic ibuprofen with methanol (B129727), a common reaction in pharmaceutical synthesis.[17][18]

Table 3: Solvent Performance in the Esterification of Ibuprofen

ParameterThis compound (Hypothetical)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)Dimethyl Carbonate (DMC)
Reaction Time (hours) 8675
Yield (%) 85928895
Purity of Methyl Ibuprofen (%) 97989899
Ease of Work-up StandardEasy separation from aqueous phaseEasy separation from aqueous phaseSimple distillation
Solvent Recyclability ModerateGoodGoodExcellent

Note: The data for this compound is hypothetical and serves as a baseline for comparison. The performance data for the greener alternatives is based on their known properties and typical performance in similar reactions.

Experimental Protocol: Fischer Esterification of Ibuprofen

This protocol outlines a general procedure for the acid-catalyzed esterification of ibuprofen with methanol.[17][19]

Materials:

  • Racemic Ibuprofen

  • Methanol (or other alcohol)

  • Concentrated Sulfuric Acid (catalyst)

  • Selected Solvent (this compound, 2-MeTHF, CPME, or DMC)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ibuprofen in the selected solvent.

  • Add an excess of methanol to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure ibuprofen ester.

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in designing a sustainable chemical process. The following diagram illustrates a general workflow for selecting a greener solvent.[20][21][22][23][24][25][26]

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Candidate Evaluation cluster_2 Phase 3: Experimental Validation cluster_4 Phase 4: Final Selection start Define Process Requirements (Reaction Type, Temperature, etc.) criteria Establish Green Chemistry Criteria (Safety, Health, Environment) start->criteria database Consult Solvent Selection Guides & Databases criteria->database shortlist Generate Shortlist of Potential Solvents database->shortlist lab_testing Perform Lab-Scale Experiments (Solubility, Reactivity, Yield) shortlist->lab_testing performance_analysis Analyze Performance Data lab_testing->performance_analysis lca Life Cycle Assessment (LCA) (Optional but Recommended) performance_analysis->lca final_choice Select Optimal Green Solvent lca->final_choice

A general workflow for selecting a greener solvent.

Conclusion

The transition to greener solvents is a crucial aspect of sustainable chemistry. 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Dimethyl Carbonate (DMC) all present as viable and, in many aspects, superior alternatives to this compound.

  • 2-MeTHF , derived from renewable resources, offers excellent performance but requires careful handling due to its propensity for peroxide formation.[5][15]

  • CPME provides a good balance of performance and safety, with low peroxide formation tendencies.

  • DMC stands out for its low toxicity, biodegradability, and VOC exempt status, making it an exceptionally green choice with excellent performance in the model reaction.[9][10][11]

The choice of the most suitable alternative will ultimately depend on the specific requirements of the chemical process, including reaction conditions, cost considerations, and regulatory constraints. This guide provides the foundational data and a systematic approach to aid researchers and professionals in making informed decisions towards the adoption of greener and more sustainable solvent practices.

References

A Comparative Cost-Benefit Analysis of Tert-Butyl Propionate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and solvents is a critical decision that balances cost, performance, and safety. This guide provides an objective comparison of tert-butyl propionate (B1217596) with its common alternatives, ethyl acetate (B1210297) and n-butyl propionate, for use in large-scale synthesis, with a focus on its application as a solvent.

This analysis delves into the synthesis costs, performance characteristics, and experimental protocols associated with tert-butyl propionate and its alternatives, offering a comprehensive resource for informed decision-making in chemical manufacturing and drug development.

At a Glance: Performance and Cost Comparison

FeatureThis compoundEthyl Acetaten-Butyl Propionate
Molecular Weight ( g/mol ) 130.1888.11130.18
Boiling Point (°C) 118-11977.1145
Flash Point (°C) 21-438
Relative Evaporation Rate (n-BuAc = 1) ~2.8 (estimated from tert-butyl acetate)5.50.45
Hansen Solubility Parameters (MPa½) δd: ~14.3, δp: ~3.5, δh: ~5.9 (estimated from tert-butyl acetate)δd: 15.8, δp: 5.3, δh: 7.2δd: 15.3, δp: 3.3, δh: 6.8
Estimated Bulk Price of Raw Materials for Synthesis ($/ton) ~$2,600 - $3,500~$1,300 - $1,600~$1,900 - $2,300
Market Price of Final Product ($/ton) Not readily available in bulk~$700 - $1,300[1][2][3][4]~$632 (China)[5]

In-Depth Analysis: Synthesis and Performance

Synthesis of this compound and Alternatives

The large-scale synthesis of these esters typically relies on two primary methods: Fischer esterification and the acid-catalyzed addition of a carboxylic acid to an alkene.

This compound Synthesis:

The most economically viable industrial method for producing this compound is the acid-catalyzed addition of propionic acid to isobutylene (B52900). Direct Fischer esterification with tert-butanol (B103910) is generally avoided on a large scale due to the tertiary alcohol's propensity to dehydrate to isobutylene under acidic conditions.

Alternative Synthesis Routes:

  • Ethyl Acetate & n-Butyl Propionate: These are commonly produced via Fischer esterification, a well-established and cost-effective method involving the reaction of the corresponding alcohol (ethanol or n-butanol) with acetic or propionic acid in the presence of an acid catalyst like sulfuric acid.

A less common method for synthesizing tert-butyl propanoate involves a multi-step process with a reported yield of 45%, making it less suitable for large-scale production compared to the isobutylene route[6].

Cost Analysis of Synthesis:

The cost of raw materials is a significant factor in the overall economic viability of large-scale synthesis. The following table provides an estimated cost breakdown for the synthesis of each ester, based on current bulk pricing of the necessary reagents.

ReagentEstimated Bulk Price ($/ton)
Propionic Acid$700 - $1,100[1][2][3][4][7]
Isobutylene$1,000 - $1,300[8][9][10][11][12]
Tert-Butanol$600 - $800[13][14][15][16]
Ethanol~$600 - $800
n-Butanol~$1,200 - $1,500
Acetic Acid~$300 - $500
Performance as an Industrial Solvent

The choice of a solvent is critical in many industrial applications, particularly in the coatings industry. Key properties influencing solvent performance include evaporation rate and solvency, which can be estimated using Hansen Solubility Parameters.

Evaporation Rate:

The evaporation rate of a solvent affects drying times and film formation in coatings. With a relative evaporation rate estimated to be around 2.8 (relative to n-butyl acetate = 1), this compound is a medium-fast evaporating solvent, similar to tert-butyl acetate[17]. This is slower than the fast-evaporating ethyl acetate (5.5) but significantly faster than the slow-evaporating n-butyl propionate (0.45)[17][18].

Solvency and Hansen Solubility Parameters (HSP):

Hansen Solubility Parameters predict the ability of a solvent to dissolve a solute based on three parameters: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). Solvents with similar HSP values to a given solute are more likely to dissolve it.

Solventδd (MPa½)δp (MPa½)δh (MPa½)
This compound (estimated from tert-butyl acetate) ~14.3[5][19]~3.5[5][19]~5.9[5][19]
Ethyl Acetate15.8[20]5.3[20]7.2[20]
n-Butyl Propionate15.3[5]3.3[5]6.8[5]

The estimated HSP values for this compound suggest it is a solvent of moderate polarity with a significant contribution from dispersion forces. Its lower polarity compared to ethyl acetate may make it a more suitable solvent for less polar resins and other organic compounds.

Experimental Protocols

Large-Scale Synthesis of this compound via Isobutylene

This protocol describes a representative industrial-scale synthesis of this compound from propionic acid and isobutylene.

Materials:

  • Propionic Acid

  • Isobutylene

  • Acidic ion-exchange resin (e.g., Amberlyst 15)

  • Inert solvent (e.g., hexane)

  • Sodium carbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • High-pressure reactor equipped with a stirrer, temperature and pressure controls, and an inlet for isobutylene

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charge the reactor with propionic acid and the acidic ion-exchange resin catalyst.

  • Pressurize the reactor with isobutylene to the desired pressure.

  • Heat the reaction mixture to the target temperature and maintain for the specified reaction time, with continuous stirring.

  • Monitor the reaction progress by gas chromatography (GC).

  • Once the reaction is complete, cool the reactor and vent the excess isobutylene.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the organic phase with sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Purify the this compound by fractional distillation.

Fischer Esterification of n-Butyl Propionate

This protocol outlines the synthesis of n-butyl propionate, a common alternative to this compound.

Materials:

  • n-Butanol

  • Propionic Acid

  • Concentrated Sulfuric Acid

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add n-butanol, propionic acid, and toluene.

  • Slowly add concentrated sulfuric acid while stirring.

  • Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux.

  • Continue reflux until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the toluene using a rotary evaporator.

  • Purify the n-butyl propionate by fractional distillation.

Signaling Pathways and Experimental Workflows

Synthesis_of_Tert_Butyl_Propionate cluster_reactants Reactants cluster_workup Workup & Purification Propionic_Acid Propionic Acid Reaction Acid-Catalyzed Addition Propionic_Acid->Reaction Isobutylene Isobutylene Isobutylene->Reaction Catalyst Acid Catalyst (e.g., Amberlyst 15) Catalyst->Reaction Neutralization Neutralization (aq. NaHCO3) Reaction->Neutralization Crude Product Drying Drying (MgSO4) Neutralization->Drying Distillation Fractional Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Synthesis of this compound via Isobutylene

Comparative_Workflow cluster_tbp This compound Synthesis cluster_nbp n-Butyl Propionate Synthesis cluster_purification Purification tbp_reactants Propionic Acid + Isobutylene tbp_reaction Acid-Catalyzed Addition (High Pressure) tbp_reactants->tbp_reaction tbp_purification Distillation tbp_reaction->tbp_purification nbp_reactants Propionic Acid + n-Butanol nbp_reaction Fischer Esterification (Atmospheric Pressure, Reflux) nbp_reactants->nbp_reaction nbp_purification Distillation nbp_reaction->nbp_purification tbp_product This compound tbp_purification->tbp_product nbp_product n-Butyl Propionate nbp_purification->nbp_product start start->tbp_reactants start->nbp_reactants

Comparative Synthesis Workflows

References

Stability comparison of tert-butyl esters under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the tert-butyl (t-Bu) ester is a frequently employed shield for carboxylic acids due to its unique stability profile. This guide provides an objective comparison of the stability of tert-butyl esters under acidic and basic conditions, supported by experimental data and detailed protocols, to inform the selection of appropriate reaction conditions.

Tert-butyl esters are renowned for their robustness in neutral and basic environments, yet they are readily cleaved under acidic conditions.[1][2] This dichotomy is central to their utility as protecting groups, allowing for selective deprotection without affecting other sensitive functionalities in a complex molecule. The bulky tert-butyl group provides significant steric hindrance, protecting the carbonyl carbon from nucleophilic attack, which is a common degradation pathway for esters under basic conditions.[2]

High Instability Under Acidic Conditions

The lability of tert-butyl esters in the presence of acid is a defining characteristic. This cleavage is typically rapid and efficient, proceeding through a unimolecular elimination mechanism (E1).[2][3] The reaction is initiated by protonation of the ester's carbonyl oxygen, which is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[3] This carbocation is then quenched, often forming isobutylene (B52900) gas.[3]

A wide array of acids can be employed for the deprotection of tert-butyl esters, including strong mineral acids like HCl and H₂SO₄, as well as organic acids such as formic acid and trifluoroacetic acid (TFA).[1] The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive groups.[2]

Quantitative Data: Acid-Catalyzed Hydrolysis

The rate of acid-catalyzed hydrolysis is significantly faster than hydrolysis under neutral or basic conditions. The following table summarizes kinetic data for the hydrolysis of tert-butyl formate (B1220265), illustrating the stark difference in reaction rates.

ConditionRate Constant (k)Half-life (at 22°C)
Acidic (pH 2)k_A = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹~6 hours (at 4°C)[4]
Neutral (pH 5-7)k_N = (1.0 ± 0.2) × 10⁻⁶ s⁻¹~5 days[4]
Basic (pH 11)k_B = 1.7 ± 0.3 M⁻¹s⁻¹~8 minutes[4]

Note: The basic hydrolysis data for tert-butyl formate is an exception to the general stability of tert-butyl esters under basic conditions and is included for a complete kinetic comparison. The steric hindrance in more complex tert-butyl esters significantly retards the rate of basic hydrolysis.

Experimental Protocol: Acidic Deprotection of a Tert-Butyl Ester

This protocol provides a general procedure for the acid-catalyzed cleavage of a tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[3][5]

Materials:

  • Tert-butyl ester substrate

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (cold)

  • Filtration apparatus

Procedure:

  • Dissolve the tert-butyl ester substrate in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a stir bar.[3]

  • To the stirred solution, add an equal volume of TFA to achieve a 1:1 (v/v) mixture of DCM and TFA. For substrates sensitive to strong acid, the concentration of TFA can be reduced.[3]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Once the reaction is complete (typically within a few hours), remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5][6]

  • Dissolve the crude residue in a minimal amount of DCM and precipitate the deprotected carboxylic acid by adding the solution dropwise to a stirred, cold solution of diethyl ether.[3]

  • Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.[3]

Remarkable Stability Under Basic Conditions

In stark contrast to their behavior in acid, tert-butyl esters exhibit exceptional stability under a wide range of basic conditions.[2] The steric bulk of the tert-butyl group effectively shields the electrophilic carbonyl carbon from attack by nucleophiles, including hydroxide (B78521) ions. This steric hindrance dramatically slows down the rate of saponification (base-promoted hydrolysis), which is the typical degradation pathway for esters in basic media.[7]

This stability makes tert-butyl esters orthogonal to many other protecting groups that are labile to base, such as methyl or ethyl esters, allowing for selective deprotection strategies in complex syntheses.[8] While cleavage of tert-butyl esters under basic conditions has been reported, it generally requires harsh conditions, such as the use of strong bases like powdered KOH in THF at elevated temperatures.[9]

Quantitative Data: Base-Promoted Hydrolysis

Direct quantitative kinetic data for the base-promoted hydrolysis of a wide range of tert-butyl esters is less common in the literature precisely because the reaction is exceptionally slow under standard conditions. However, qualitative observations consistently report their stability. For comparison, the saponification of a less hindered ester like ethyl benzoate (B1203000) is readily achieved with aqueous NaOH at room temperature or with gentle heating.

EsterConditionsObservation
Tert-butyl benzoatePowdered KOH in THF, ambient temperatureCleavage achieved in excellent yield[9]
Ethyl benzoate1 M NaOH in methanol (B129727)/water, refluxComplete saponification[10]
Experimental Protocol: Saponification of a Simple Ester (for comparison)

The following is a typical procedure for the saponification of a simple, non-hindered ester, highlighting the conditions that tert-butyl esters are generally stable to.[10]

Materials:

  • Ester (e.g., ethyl benzoate)

  • Methanol (MeOH)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Diethyl ether

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the ester in a mixture of methanol and aqueous NaOH solution in a round-bottom flask.[10]

  • Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by TLC.[10]

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether to remove any unreacted starting material and the alcohol byproduct.[10]

  • Acidify the aqueous layer with HCl to protonate the carboxylate salt, forming the free carboxylic acid.[10]

  • Extract the carboxylic acid with diethyl ether.[10]

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.[10]

  • Remove the solvent under reduced pressure to yield the carboxylic acid.[10]

Visualizing the Mechanisms and Workflows

To further clarify the processes discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Acidic_Cleavage_Mechanism cluster_reactants cluster_products tert_butyl_ester Tert-Butyl Ester protonated_ester Protonated Ester tert_butyl_ester->protonated_ester Protonation H_plus H⁺ (from Acid) carbocation Tert-Butyl Cation protonated_ester:e->carbocation:w carboxylic_acid Carboxylic Acid protonated_ester->carboxylic_acid C-O Bond Cleavage isobutylene Isobutylene

Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.

Basic_Hydrolysis_Mechanism cluster_reactants cluster_products tert_butyl_ester Tert-Butyl Ester tetrahedral_intermediate Tetrahedral Intermediate tert_butyl_ester->tetrahedral_intermediate Nucleophilic Attack (Sterically Hindered) OH_minus OH⁻ (from Base) carboxylate Carboxylate tetrahedral_intermediate->carboxylate Collapse of Intermediate tert_butanol Tert-Butanol tetrahedral_intermediate:e->tert_butanol:w

Caption: Mechanism of base-promoted hydrolysis of a tert-butyl ester.

Experimental_Workflow start Start: Tert-Butyl Ester Substrate dissolve Dissolve in Appropriate Solvent start->dissolve add_reagent Add Acid (e.g., TFA) or Base (e.g., NaOH) dissolve->add_reagent reaction Stir at Appropriate Temperature (Room Temp for Acid, Heat for Base) add_reagent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup / Extraction monitor->workup purification Purification (Precipitation, Crystallization, or Chromatography) workup->purification end Final Product: Carboxylic Acid purification->end

Caption: General experimental workflow for ester hydrolysis.

References

Unveiling the Cross-Reactivity Profile of Tert-Butyl Propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the skin sensitization potential of tert-butyl propionate (B1217596) and other structurally related acrylates. By leveraging experimental data from the Murine Local Lymph Node Assay (LLNA) and insights from predictive toxicology models, this document aims to equip researchers with the necessary information to assess the cross-reactivity risks associated with these compounds.

Comparative Analysis of Skin Sensitization Potential

The sensitizing potential of a chemical is a critical parameter in safety assessment. The gold standard for determining this is the Murine Local Lymph Node Assay (LLNA), which measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance. The result is expressed as an EC3 value, the concentration of the chemical required to induce a threefold increase in lymphocyte proliferation. A lower EC3 value indicates a stronger sensitizing potential.

The table below summarizes the available LLNA EC3 values for several common acrylates, providing a basis for comparing their sensitizing potency.

CompoundCAS NumberLLNA EC3 Value (%)Sensitization Potency
Methyl Acrylate (B77674) 96-33-3Weak[2]Weak[2]
Ethyl Acrylate 140-88-5Weak[2]Weak[2]
n-Butyl Acrylate 141-32-2Weak[2]Weak[2]
tert-Butyl Acrylate 1663-39-4Data not available; Read-across from n-butyl acrylate suggests weak sensitization potential[1].Weak (presumed)
tert-Butyl Propionate 20487-40-5Data not available; Presumed to have weak or no significant sensitization potential based on structural similarity to other weak sensitizers.Weak (presumed)

Experimental Protocols: Murine Local Lymph Node Assay (LLNA)

The following is a detailed methodology for the LLNA, based on the OECD Test Guideline 429.

Objective: To determine the skin sensitization potential of a test substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.

Animals: Typically, CBA/Ca or CBA/J strain mice are used, with a minimum of four animals per dose group.

Procedure:

  • Dose Formulation: The test substance is prepared in a suitable vehicle, often a mixture of acetone (B3395972) and olive oil (4:1 v/v). A minimum of three concentrations of the test substance are prepared, along with a vehicle control and a positive control (e.g., hexyl cinnamic aldehyde).

  • Application: On three consecutive days (Days 1, 2, and 3), 25 µL of the test substance, vehicle control, or positive control is applied to the dorsum of each ear of the mice.

  • Thymidine (B127349) Injection: On Day 5, all mice are injected intravenously with 250 µCi of ³H-methyl thymidine.

  • Lymph Node Excision: Approximately 5 hours after the thymidine injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Cell Suspension and Measurement: A single-cell suspension of lymph node cells is prepared for each experimental group. The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter, and the results are expressed as disintegrations per minute (DPM) per lymph node.

  • Calculation of Stimulation Index (SI): The SI for each treatment group is calculated by dividing the mean DPM per mouse in that group by the mean DPM per mouse in the vehicle control group.

  • Interpretation: A substance is classified as a skin sensitizer (B1316253) if at least one concentration results in a Stimulation Index of 3 or greater. The EC3 value is then calculated by interpolation from the dose-response curve.

Visualizing the Mechanisms of Skin Sensitization

To understand the potential for cross-reactivity, it is essential to visualize the underlying biological pathways involved in skin sensitization. The following diagrams, generated using Graphviz, illustrate the key stages of this process.

Experimental Workflow for the Local Lymph Node Assay

LLNA_Workflow cluster_prep Preparation cluster_treatment Animal Treatment cluster_analysis Analysis A Dose Formulation (Test Substance, Vehicle, Positive Control) B Topical Application to Mouse Ears (Days 1, 2, 3) A->B Application C Intravenous Injection of ³H-methyl thymidine (Day 5) B->C 5 days D Excision of Auricular Lymph Nodes C->D 5 hours E Preparation of Single-Cell Suspension D->E F Measurement of Radioactivity (DPM) E->F G Calculation of Stimulation Index (SI) F->G H Determination of EC3 Value G->H

Caption: Workflow of the Murine Local Lymph Node Assay (LLNA).

Logical Relationship of Acrylate Cross-Reactivity

Acrylate_Cross_Reactivity This compound This compound tert-Butyl Acrylate tert-Butyl Acrylate This compound->tert-Butyl Acrylate Structural Similarity (Ester Group) n-Butyl Acrylate n-Butyl Acrylate tert-Butyl Acrylate->n-Butyl Acrylate Read-Across (Alkyl Chain Isomer) Ethyl Acrylate Ethyl Acrylate n-Butyl Acrylate->Ethyl Acrylate Homologous Series Methyl Acrylate Methyl Acrylate Ethyl Acrylate->Methyl Acrylate Homologous Series

Caption: Inferred cross-reactivity relationships among acrylates.

Signaling Pathway of Hapten-Induced Skin Sensitization

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_dermis Dermis cluster_lymph_node Draining Lymph Node Hapten Hapten (e.g., Acrylate) Keratinocyte Keratinocyte Hapten->Keratinocyte Activation LangerhansCell Langerhans Cell (Immature Dendritic Cell) Hapten->LangerhansCell Haptenation Keratinocyte->LangerhansCell Release of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) ActivatedDC Activated Dendritic Cell LangerhansCell->ActivatedDC Migration & Maturation DendriticCell Dermal Dendritic Cell DendriticCell->ActivatedDC Activation & Migration TCell Naive T-Cell ActivatedDC->TCell Antigen Presentation EffectorTCell Effector T-Cell TCell->EffectorTCell Proliferation & Differentiation

Caption: Key cellular events in the skin sensitization pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl propionate (B1217596), a highly flammable liquid that requires careful management. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle tert-butyl propionate with the appropriate safety measures. This substance is classified as a highly flammable liquid and can cause skin and eye irritation.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a gas mask or work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Hand Protection: Wear suitable protective gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Take precautionary measures against static discharge.

  • Avoid contact with skin, eyes, and clothing.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Improper disposal can lead to significant environmental harm and legal repercussions.

  • Waste Identification: Determine if your waste is classified as hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] this compound's flammability makes it a hazardous waste.

  • Container Management:

    • Leave the chemical in its original container if possible. Do not mix with other waste.

    • If transferring to a waste container, ensure the container is properly labeled with the chemical name and associated hazards.

    • Keep the container tightly closed and store it in a cool, well-ventilated area designated for hazardous waste.[1]

  • Engage a Licensed Waste Disposal Company: The disposal of this compound should be entrusted to a licensed and approved waste disposal company.[1] These companies are equipped to handle and transport hazardous chemicals safely and in compliance with all regulations.

  • Manifest Tracking: For off-site transportation and disposal, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[4][5]

  • Spill Management: In the event of a spill, immediately evacuate the area. Contain the spill using an inert absorbent material like dry sand. Collect the absorbed material into a suitable, closed container for disposal.[2] Prevent the spill from entering drains.[1]

Quantitative Data for Disposal

Specific quantitative limits for the disposal of this compound, such as concentration thresholds for sewer disposal, are not universally defined and are subject to local and national regulations. Always consult your institution's environmental health and safety (EHS) department and your licensed waste disposal contractor to determine the specific requirements for your location.

ParameterGuideline
pH Range for Neutralization Not applicable for direct disposal. Chemical neutralization is not a recommended on-site disposal method.
Concentration Limits Must be determined based on local wastewater discharge regulations. Generally, not suitable for sewer disposal.
Container Type Original container or a properly labeled, sealed, and compatible chemical waste container.

Experimental Protocols

There are no standard, widely accepted experimental protocols for the on-site neutralization or treatment of this compound for disposal by laboratory personnel. Due to its high flammability and potential for hazardous reactions, on-site treatment is not recommended.[1] The standard and safest procedure is collection by a licensed hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste identify 1. Identify as Hazardous Waste (Highly Flammable) start->identify ppe 2. Wear Appropriate PPE (Gloves, Goggles, etc.) identify->ppe containerize 3. Secure in Labeled, Closed Container ppe->containerize storage 4. Store in Designated Hazardous Waste Area containerize->storage contact_vendor 5. Contact Licensed Waste Disposal Vendor storage->contact_vendor manifest 6. Prepare Hazardous Waste Manifest contact_vendor->manifest pickup 7. Arrange for Waste Pickup manifest->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling tert-Butyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like tert-Butyl propionate (B1217596) is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for its use and disposal.

tert-Butyl propionate is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] Adherence to the following guidelines is critical to mitigate risks in the laboratory.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to minimize exposure and ensure personal safety.

Body PartEquipmentSpecifications
Eyes/Face Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[1][2]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are generally recommended to prevent skin exposure.[2]
Body Laboratory CoatA standard laboratory coat should be worn to protect against splashes and spills.[2] For larger quantities or increased risk of splashing, a chemical splash suit may be required.[3]
Respiratory Fume Hood or Ventilated EnclosureAlways handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2][4] If ventilation is inadequate, a gas mask with an appropriate filter should be used.[5]
Quantitative Data
ParameterValueReference
Flash Point 21 °C (69.8 °F) - closed cup[6]
Boiling Point 118-118.5 °C[6]

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.[1]

  • Ensure Proper Ventilation: Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.[2][5]

  • Gather PPE: Assemble and inspect all required personal protective equipment.

  • Prepare Spill Kit: Ensure a chemical spill kit with absorbent materials (e.g., sand, silica (B1680970) gel) is readily accessible.[2]

  • Locate Safety Equipment: Identify the locations of the nearest emergency eyewash station and safety shower.[7]

Handling Procedures
  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance is highly flammable.[8]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[2][4]

  • Use Non-Sparking Tools: Employ non-sparking tools when opening or handling containers.[5][9]

  • Maintain Container Integrity: Keep the container tightly closed when not in use.[1][5]

Storage
  • Cool and Ventilated Area: Store containers in a cool, dry, and well-ventilated place.[1][5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][5] No smoking in the storage area.[4][5]

  • Moisture: Protect from moisture.[1]

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.[1]

  • Original Containers: Leave chemicals in their original containers. Do not mix with other waste.[1]

  • Contaminated Materials: Handle uncleaned containers and any contaminated materials (e.g., absorbent pads from a spill) as you would the product itself.[1]

  • Approved Waste Disposal: Dispose of the contents and container at an approved waste disposal plant.[1][5] Do not discharge into drains, water courses, or onto the ground.[8]

Emergency Procedures

First Aid
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[7] If eye irritation persists, get medical advice/attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the skin with water/shower.[1][5] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If you feel unwell, get medical advice.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Consult a physician.[1]

Chemical Spill Response Workflow

In the event of a spill, follow the established protocol to ensure safety and proper cleanup.

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Containment cluster_cleanup Cleanup & Disposal Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Eliminate Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent Material PPE->Contain Ventilate Ensure Adequate Ventilation Contain->Ventilate Absorb Absorb Spilled Liquid Ventilate->Absorb Collect Collect Waste in a Labeled Container Absorb->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste via Hazmat Procedures Clean->Dispose

Caption: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl propionate
Reactant of Route 2
Reactant of Route 2
tert-Butyl propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.